5-Fluoro-2-methyl-8-nitroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7FN2O2 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
5-fluoro-2-methyl-8-nitroquinoline |
InChI |
InChI=1S/C10H7FN2O2/c1-6-2-3-7-8(11)4-5-9(13(14)15)10(7)12-6/h2-5H,1H3 |
InChI Key |
UCCVDVYXBPROQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Fluoro-Nitro-Methyl Quinoline Derivatives
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with applications as antibacterial, antiviral, anticancer, and antimalarial agents. The introduction of substituents such as fluoro, nitro, and methyl groups can significantly modulate their physicochemical properties and biological activities. This guide provides a summary of available data on compounds structurally related to 5-Fluoro-2-methyl-8-nitroquinoline.
Physicochemical Properties of Related Fluoro-Nitroquinoline Derivatives
The following table summarizes the physicochemical properties of several related fluoro-nitroquinoline compounds. This data is provided to give an indication of the expected properties for this class of molecules.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 8-Fluoro-5-nitroquinoline | 94832-39-0 | C₉H₅FN₂O₂ | 192.15 | Solid.[1] |
| 6-Fluoro-5-methyl-8-nitroquinoline | 152167-85-6 | Not specified | Not specified | The fluorine atom enhances lipophilicity.[2] |
| 5-Fluoro-8-nitroquinoline-2-carboxylic acid | 1420791-65-6 | C₁₀H₅FN₂O₄ | 236.16 | --- |
| 8-Nitroquinoline | 607-34-1 | C₉H₆N₂O₂ | 174.16 | Soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid; slightly soluble in water.[3] |
Synthesis of Related Nitroquinoline Derivatives
The synthesis of nitroquinoline derivatives often involves multi-step processes. A general approach to the synthesis of a substituted nitroquinoline is outlined below.
General Synthesis Workflow
Caption: General workflow for the synthesis of substituted nitroquinolines.
Experimental Protocol: Synthesis of 2-methyl-6-nitroquinoline
This protocol is for the synthesis of a related compound, 2-methyl-6-nitroquinoline, and is adapted from a published procedure.[4]
Materials:
-
4-nitroaniline
-
Concentrated HCl
-
Crotonaldehyde
-
11 N NaOH solution
-
Methanol
Procedure:
-
Dissolve 1.5 g of 4-nitroaniline (11 mmol) in concentrated HCl under reflux at 105 °C.
-
Add 0.95 g of crotonaldehyde (14 mmol) dropwise at a rate of 100 mL/2hr and heat the reaction mixture for one hour.
-
Cool the reaction mixture to room temperature (25 °C).
-
Neutralize the mixture with 11 N NaOH solution to obtain a whitish-yellow precipitate.
-
Recrystallize the product from methanol to remove unreacted starting materials.
Note: The synthesis of 7-methyl-8-nitroquinoline has also been reported via a two-step process starting from m-toluidine, involving a Skraup synthesis followed by nitration.[5]
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or associated signaling pathways for this compound. However, quinoline derivatives are known to have a wide range of biological activities. For instance, 8-hydroxyquinoline and its derivatives have demonstrated antibacterial, antifungal, and insecticidal properties.[6] The biological activity of 8-methoxyquinoline and 5-nitro-8-methoxyquinoline has also been investigated, showing antifungal and antibacterial effects.[7]
Due to the lack of specific data for the requested compound, no signaling pathway diagrams can be provided.
Safety and Handling
Safety information for the specific target compound is not available. For the related compound, 8-nitroquinoline, the following GHS hazard statements apply: Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, and May cause respiratory irritation.[3] It is recommended that any novel quinoline derivative be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Conclusion
While a comprehensive technical guide on this compound cannot be provided due to the absence of specific research on this compound, this guide offers a summary of the available information on structurally similar molecules. The data on related fluoro-nitroquinoline derivatives can serve as a valuable starting point for researchers interested in the synthesis and characterization of this and other novel quinoline compounds. Further research is required to determine the specific properties, synthesis, and biological activity of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Buy 6-Fluoro-5-methyl-8-nitroquinoline [smolecule.com]
- 3. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
Synthesis of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 5-Fluoro-2-methyl-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, documented synthesis for this specific molecule, this paper presents a rational, multi-step approach derived from established methodologies for the synthesis of structurally related quinoline derivatives. The proposed synthesis involves the construction of the core quinoline structure followed by a regioselective nitration. This document provides detailed, plausible experimental protocols, a summary of expected quantitative data based on analogous reactions, and a visual representation of the synthetic workflow.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in two key stages:
-
Synthesis of the quinoline core: Construction of 5-Fluoro-2-methylquinoline from a suitable aniline precursor.
-
Nitration: Introduction of the nitro group at the 8-position of the quinoline ring.
A plausible synthetic route would start from 4-fluoroaniline, which undergoes a Doebner-von Miller reaction with crotonaldehyde to form 5-Fluoro-2-methylquinoline. Subsequent nitration of this intermediate is expected to yield the target compound, this compound. The nitration of 2-methylquinoline is known to produce a mixture of 5- and 8-nitro isomers, which can be challenging to separate[1]. However, the presence and position of the fluorine atom may influence the regioselectivity of the nitration.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound. These protocols are based on established procedures for the synthesis of similar quinoline derivatives.
Synthesis of 5-Fluoro-2-methylquinoline (Doebner-von Miller Reaction)
Materials:
-
4-Fluoroaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution (11 N)
-
Methanol
Procedure:
-
To a reflux apparatus, add 1.5 g (13.5 mmol) of 4-fluoroaniline and dissolve it in concentrated hydrochloric acid.
-
Heat the mixture to 105°C under reflux.
-
Slowly add 1.05 g (15 mmol) of crotonaldehyde dropwise to the reaction mixture.
-
Continue refluxing for an additional hour after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with an 11 N sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by filtration and wash with water.
-
Recrystallize the crude product from methanol to obtain purified 5-Fluoro-2-methylquinoline.
Synthesis of this compound (Nitration)
Materials:
-
5-Fluoro-2-methylquinoline
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid (98%)
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to -5°C, dissolve 57.05 g (0.35 mol) of 5-Fluoro-2-methylquinoline in 142.5 mL of concentrated sulfuric acid.
-
Prepare a nitrating mixture by carefully adding 28.5 mL of fuming nitric acid to 85.5 mL of 98% sulfuric acid, keeping the temperature low.
-
Add the nitrating mixture dropwise to the solution of the quinoline derivative, maintaining the reaction temperature at -5°C with mechanical stirring.
-
After the addition is complete, remove the cooling bath and continue stirring for 40 minutes as the reaction comes to room temperature.
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry.
-
The crude product may require further purification, such as column chromatography, to separate the desired 8-nitro isomer from other potential isomers. The nitration of a similar compound, a mixture of 7- and 5-methylquinoline, selectively yielded the 8-nitro derivative with an excellent yield[2].
Quantitative Data
The following table summarizes expected and reported quantitative data for the key steps in the proposed synthesis, based on literature values for analogous reactions.
| Step | Product | Starting Material | Reagents | Expected Yield | Reported Yield (Analogous Reaction) | Melting Point (Analogous Product) |
| 1 | 5-Fluoro-2-methylquinoline | 4-Fluoroaniline | Crotonaldehyde, HCl | 40-60% | 50% (for 2-methyl-8-bromoquinoline)[1] | Not available |
| 2 | This compound | 5-Fluoro-2-methylquinoline | Fuming HNO₃, H₂SO₄ | 70-90% | 99% (for 7-methyl-8-nitroquinoline)[2] | 88°C (for 8-nitroquinoline)[3] |
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
Conclusion
This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a compound with potential applications in drug discovery. While a direct synthesis has not been reported, the outlined Doebner-von Miller reaction followed by nitration represents a rational and feasible approach based on established chemical literature for analogous structures. The provided experimental protocols and expected quantitative data serve as a valuable resource for researchers and scientists in the field of medicinal chemistry to undertake the synthesis of this and related novel quinoline derivatives. Further experimental work is required to optimize reaction conditions and fully characterize the final product.
References
An In-depth Technical Guide to the Molecular Structure of 5-Fluoro-2-methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted physicochemical properties of 5-Fluoro-2-methyl-8-nitroquinoline. As a novel derivative of the quinoline scaffold, this compound is of significant interest for its potential applications in medicinal chemistry and materials science. This document outlines a detailed synthetic pathway, including experimental protocols for the construction of the quinoline core via Skraup synthesis and subsequent nitration. Furthermore, it presents a thorough analysis of the predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, to aid in the identification and characterization of this molecule. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities and applications in materials science. The introduction of a fluorine atom and a nitro group can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the quinoline core, making this compound a promising candidate for further investigation. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of this novel compound.
Molecular Structure and Properties
The core structure of this compound consists of a quinoline ring system substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 8-position.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are estimated based on computational models and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₇FN₂O₂ |
| Molecular Weight | 206.18 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 58.7 Ų |
| Heavy Atom Count | 15 |
Table 1: Predicted Physicochemical Properties of this compound.
Proposed Synthetic Pathway
The synthesis of this compound can be approached in a two-step process, beginning with the construction of the 5-fluoro-2-methylquinoline intermediate, followed by nitration to introduce the nitro group at the 8-position.
Step 1: Synthesis of 5-Fluoro-2-methylquinoline via Skraup Synthesis
The Skraup synthesis is a classic and effective method for the preparation of quinolines.[1][2] In this proposed pathway, 3-fluoroaniline is reacted with crotonaldehyde in the presence of an oxidizing agent and sulfuric acid to yield 5-fluoro-2-methylquinoline.
Step 2: Nitration of 5-Fluoro-2-methylquinoline
The second step involves the electrophilic nitration of the 5-fluoro-2-methylquinoline intermediate. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[3] The directing effects of the fluorine and methyl substituents, along with the electronic nature of the quinoline ring, are expected to favor the introduction of the nitro group at the 8-position.
Experimental Protocols
The following are detailed, generalized experimental protocols for the proposed synthesis of this compound. These protocols are based on established procedures for similar quinoline syntheses and may require optimization.[3][4]
Protocol for Skraup Synthesis of 5-Fluoro-2-methylquinoline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to 3-fluoroaniline while cooling in an ice bath.
-
Addition of Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, to the mixture.
-
Addition of Crotonaldehyde: Slowly add crotonaldehyde to the reaction mixture via the dropping funnel, maintaining the temperature below a controlled point to manage the exothermic reaction.
-
Heating: After the addition is complete, heat the mixture to approximately 140-160°C for several hours. The reaction is often vigorous, and care should be taken to control the temperature.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol for Nitration of 5-Fluoro-2-methylquinoline
-
Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-2-methylquinoline in concentrated sulfuric acid at 0°C.
-
Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation and Purification: Collect the precipitated product by filtration. Wash the solid with cold water until the filtrate is neutral. The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on known values for structurally similar compounds.[5][6][7]
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (at C2) | 2.6 - 2.8 | s | - |
| H3 | 7.2 - 7.4 | d | ~8.5 |
| H4 | 8.0 - 8.2 | d | ~8.5 |
| H6 | 7.5 - 7.7 | t | ~8.0 |
| H7 | 7.8 - 8.0 | dd | ~8.0, ~1.5 |
Table 2: Predicted ¹H NMR data for this compound in CDCl₃.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (at C2) | 24 - 26 |
| C2 | 158 - 160 |
| C3 | 122 - 124 |
| C4 | 135 - 137 |
| C4a | 127 - 129 |
| C5 | 155 - 157 (d, JC-F ≈ 250 Hz) |
| C6 | 115 - 117 (d, JC-F ≈ 20 Hz) |
| C7 | 128 - 130 |
| C8 | 140 - 142 |
| C8a | 148 - 150 |
Table 3: Predicted ¹³C NMR data for this compound in CDCl₃.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600, 1500, 1450 | Aromatic C=C stretch |
| ~1530, 1350 | Asymmetric and symmetric NO₂ stretch |
| ~1250 | C-F stretch |
Table 4: Predicted major IR absorption bands for this compound.
Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z |
| [M]⁺ | 206.05 |
| [M-NO₂]⁺ | 160.06 |
Table 5: Predicted key fragments in the mass spectrum of this compound.
Conclusion
This technical guide provides a foundational understanding of the novel compound this compound. By leveraging established synthetic methodologies and extrapolating from the known properties of analogous structures, this document offers a detailed roadmap for its synthesis and characterization. The provided experimental protocols and predicted spectroscopic data will be invaluable to researchers and scientists in the fields of drug discovery and materials science who wish to explore the potential of this and other similarly substituted quinoline derivatives. Further experimental validation is required to confirm the properties and reactivity of this promising molecule.
References
An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the discovery, history, or synthesis of 5-Fluoro-2-methyl-8-nitroquinoline . This suggests that the compound is not well-documented or may not have been synthesized and characterized. This guide will therefore focus on the discovery, synthesis, and properties of structurally related and well-documented fluoro-methyl-nitroquinoline analogues to provide relevant insights for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of key fluoro-methyl-nitroquinoline analogues. Quinolines and their derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities including antimicrobial, antifungal, and antineoplastic properties.[1] The introduction of fluorine atoms and nitro groups can significantly modulate the physicochemical and biological properties of these molecules.[2]
Physicochemical Properties of Selected Fluoro-Methyl-Nitroquinoline Analogues
The following table summarizes key quantitative data for several documented analogues of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 6-Fluoro-8-nitroquinoline | C₉H₅FN₂O₂ | 192.15 | Not Reported | - | 343-26-0 |
| 8-Fluoro-5-nitroquinoline | C₉H₅FN₂O₂ | 192.15 | Not Reported | Solid | 94832-39-0 |
| 7-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | 182-183 | White powder | 7471-63-8 |
| 2-Methyl-6-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | 164 | Whitish yellow precipitate | 613-30-9 |
| 6-Fluoro-5-methyl-8-nitroquinoline | C₁₀H₇FN₂O₂ | 206.17 | Not Reported | - | 1420794-01-9 |
Synthesis and Experimental Protocols
The synthesis of substituted quinolines can be achieved through various established methods, with the Skraup synthesis and its modifications being prominent.[3] Nitration is a common subsequent step to introduce the nitro group.
A highly efficient, two-step synthesis of 7-methyl-8-nitroquinoline from m-toluidine has been reported.[3]
Step 1: Skraup Synthesis of 7-Methylquinoline and 5-Methylquinoline Mixture
-
Experimental Protocol: In a round-bottom flask, m-nitrobenzene-sulfonate (135 g, 0.6 mol), glycerol (83.52 g, 0.92 mol), and m-toluidine (50.46 g, 0.47 mol) are mechanically stirred. A solution of 98% H₂SO₄ (273.58 g) and water (61.5 g), previously cooled in an ice bath, is added dropwise to the mixture. The exothermic reaction is controlled with an ice bath as needed. After the addition is complete, the mixture is heated to 135-145 °C for 4-5 hours. The reaction mixture is then cooled and diluted with water, followed by neutralization with an alkali solution to precipitate the product. The resulting oil is a mixture of 7-methylquinoline and 5-methylquinoline.[3]
Step 2: Nitration to Selectively Yield 7-Methyl-8-nitroquinoline
-
Experimental Protocol: A solution of fuming HNO₃ (28.5 mL) and 98% H₂SO₄ (85.5 mL) is added dropwise at -5 °C to a mechanically stirred mixture of the 7-methylquinoline and 5-methylquinoline mixture (57.05 g, 0.398 mol) and 142.5 mL of H₂SO₄. After the addition, the cooling bath is removed, and stirring is continued for 40 minutes. The solution is then poured over ice. Once the ice has completely dissolved, the mixture is vacuum filtered. Cold water is added to the filtrate until no more precipitate appears. The mixture is refrigerated overnight to complete precipitation. The precipitate is filtered and washed with 95% EtOH (3 x 100 mL). The solid is dried under vacuum to afford a white powder of 7-methyl-8-nitroquinoline.[3]
The synthesis of 2-methyl-6-nitroquinoline can be achieved via a cyclization reaction.[4]
-
Experimental Protocol: 4-nitroaniline (1.5 g, 11 mmol) is dissolved in concentrated HCl under reflux at 105 °C. Crotonaldehyde (0.95 g, 14 mmol) is added dropwise at a rate of 100 mL/2hr, and the reaction mixture is heated for one hour. The mixture is then cooled to room temperature (25 °C) and neutralized with 11 N NaOH solution. The resulting whitish-yellow precipitate is recrystallized from methanol to remove unreacted starting materials.[4]
A recent study has shown that the yield of this reaction can be significantly improved by using silica-functionalized magnetite nanoparticles as a catalyst.[4]
-
Nanomaterial-Assisted Synthesis Protocol: 4-nitroaniline (1.5 g, 11 mmol) is dissolved in concentrated HCl under reflux at 105 °C in the presence of Fe₃O₄@SiO₂ particles. Crotonaldehyde (0.95 g, 14 mmol) is added dropwise at a rate of 100 mL/2hr, and the reaction is refluxed for 1 hour. After cooling to room temperature, the Fe₃O₄@SiO₂ particles are isolated using an external magnet before neutralization with 11 N NaOH. The product precipitates and is recrystallized from methanol.[4]
Synthetic Pathways and Workflows
The following diagrams illustrate the synthetic pathways for the discussed quinoline analogues.
Caption: Synthetic pathway for 7-Methyl-8-nitroquinoline.
Caption: Synthetic pathway for 2-Methyl-6-nitroquinoline.
Biological Activities and Applications
Quinolines are a versatile class of compounds with a broad spectrum of biological activities. The incorporation of fluoro, methyl, and nitro groups can enhance these properties.
-
Antimicrobial and Antifungal Activity: Many quinoline derivatives exhibit significant antibacterial and antifungal properties.[1] For instance, 6-fluoro-8-quinolinol has been studied for its antifungal activity.[5] The presence of a fluorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes.[2]
-
Antineoplastic Activity: Certain substituted quinolines have shown potential as anticancer agents.[3] The nitro group can participate in redox reactions, which may contribute to their mechanism of action in biological systems.[2]
-
Antiviral Properties: Some quinoline derivatives have also been investigated for their antiviral activities.[2]
-
Intermediates in Drug Synthesis: These compounds often serve as crucial intermediates in the synthesis of more complex pharmaceutical agents.[3] For example, 7-methyl-8-nitroquinoline is a key starting material in medicinal chemistry research.[3]
Conclusion
While direct information on this compound is not available in the current body of scientific literature, the study of its structural analogues provides valuable insights into the synthesis, properties, and potential applications of this class of compounds. The synthetic routes, such as the Skraup synthesis followed by nitration, are well-established for producing various substituted quinolines. The data presented in this guide on compounds like 7-methyl-8-nitroquinoline and 2-methyl-6-nitroquinoline can serve as a foundation for researchers and drug development professionals interested in exploring the chemical space of fluoro-methyl-nitroquinolines. Further research into the synthesis and biological evaluation of novel derivatives in this class could lead to the discovery of new therapeutic agents.
References
The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals
Introduction
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic functionalization of the quinoline scaffold allows for the fine-tuning of its biological effects. This technical guide focuses on the anticipated biological activity of a specific, yet under-investigated derivative: 5-Fluoro-2-methyl-8-nitroquinoline .
Due to a lack of publicly available research dedicated exclusively to this compound, this document extrapolates its potential biological profile based on robust data from structurally related analogs. By examining the established activities of quinolines bearing fluoro, methyl, and nitro substitutions, we can construct a scientifically informed hypothesis regarding the therapeutic potential of this compound. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential synthesis routes, biological activities, and mechanisms of action to stimulate and inform future research into this promising molecule.
Proposed Synthesis of this compound
A plausible synthetic pathway for this compound can be devised by adapting established methods for analogous quinoline derivatives, such as the Skraup synthesis followed by a regioselective nitration.
Hypothetical Synthetic Protocol
Step 1: Synthesis of 5-Fluoro-2-methylquinoline via Skraup Reaction
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 4-fluoroaniline (1 equivalent).
-
Addition of Reagents: To the stirred aniline, cautiously add concentrated sulfuric acid (2.4 equivalents). Then, add glycerol (3 equivalents) and a mild oxidizing agent such as arsenic pentoxide or nitrobenzene.
-
Heating: Heat the mixture gently at first, and then increase the temperature to maintain a vigorous exothermic reaction. Once the reaction subsides, heat the mixture under reflux for 3-4 hours.
-
Work-up: Cool the reaction mixture and pour it into a large volume of water. Neutralize the solution with an excess of sodium hydroxide solution to precipitate the crude product.
-
Purification: The crude 5-fluoro-2-methylquinoline can be purified by steam distillation followed by extraction of the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The solvent is then removed under reduced pressure to yield the purified product.
Step 2: Nitration of 5-Fluoro-2-methylquinoline
-
Reaction Setup: In a clean, dry flask, dissolve the 5-fluoro-2-methylquinoline (1 equivalent) from Step 1 in concentrated sulfuric acid at 0°C.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the quinoline solution, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-derivative.
-
Purification: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and then dry. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.
Caption: Proposed two-step synthesis of this compound.
Anticipated Biological Activities
Based on the known bioactivities of its structural components, this compound is predicted to exhibit significant antimicrobial and anticancer properties.
Antimicrobial Activity
The presence of both a fluoro group at the 5-position and a nitro group at the 8-position suggests potent antimicrobial activity. Fluoroquinolones are a well-established class of antibiotics, and nitro-aromatic compounds, including nitroquinolines, are known for their broad-spectrum antimicrobial effects.
Table 1: Antimicrobial Activity of Structurally Related Quinoline Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 8-Hydroxy-5-nitroquinoline | Staphylococcus aureus | Not specified, but active | [1] |
| 8-Hydroxy-5-nitroquinoline | Gram-positive & Gram-negative bacteria | Not specified, but active | [2] |
| Fluoroquinolone Analogs | Gram-positive & Gram-negative bacteria | Varies | [3] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, 8-hydroxy-5-nitroquinoline (nitroxoline) has been shown to be a potent anticancer agent.[1][4] The mechanism is thought to involve the induction of oxidative stress and inhibition of crucial cellular enzymes.
Table 2: Cytotoxicity of a Structurally Related Quinoline Derivative
| Compound | Cell Line | IC50 | Reference |
| 8-Hydroxy-5-nitroquinoline | Human cancer cell lines | 5-10 fold lower than clioquinol | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final concentration of DMSO kept below 0.5%) for a specified duration (e.g., 48 or 72 hours). A vehicle control is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Hypothesized Mechanism of Action
The biological activity of nitro-aromatic compounds is often linked to the reductive metabolism of the nitro group. This process can generate reactive nitrogen species, leading to cellular damage. In the context of anticancer activity, this can induce oxidative stress and damage to macromolecules like DNA.
Furthermore, based on the activity of the related compound nitroxoline, this compound may act as an inhibitor of type 2 methionine aminopeptidase (MetAP2), an enzyme crucial for angiogenesis (the formation of new blood vessels), which is a vital process for tumor growth and metastasis.[2] The generation of reactive oxygen species (ROS), particularly enhanced by the presence of metal ions like copper, is another plausible mechanism contributing to its cytotoxicity.[1]
Caption: Proposed anticancer mechanism of action for this compound.
Conclusion
While direct experimental data for this compound is currently unavailable, a comprehensive analysis of its structural analogs strongly suggests its potential as a potent antimicrobial and anticancer agent. The proposed synthetic route is feasible based on established chemical principles. The anticipated biological activities are grounded in the well-documented effects of fluoro and nitro-substituted quinolines. Future research should focus on the synthesis of this compound and the validation of its biological profile through the experimental protocols outlined in this guide. The investigation of its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Potential Therapeutic Applications of 5-Fluoro-2-methyl-8-nitroquinoline
Disclaimer: The compound 5-Fluoro-2-methyl-8-nitroquinoline is a novel chemical entity with no specific data available in published scientific literature. This guide extrapolates its potential therapeutic applications based on the well-documented biological activities of structurally similar quinoline derivatives. The synthesis protocols, mechanisms, and quantitative data presented are based on these related compounds and should be considered hypothetical until experimentally verified for this compound itself.
Introduction
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3] The therapeutic potential of a specific quinoline derivative is heavily influenced by the nature and position of its substituents. This guide examines the potential of this compound by dissecting the contributions of its key functional groups:
-
Quinoline Core: Provides the fundamental bicyclic aromatic structure that can intercalate with DNA and interact with various enzyme active sites.[4]
-
5-Fluoro Group: The incorporation of a fluorine atom is a common strategy in drug design, often enhancing metabolic stability, membrane permeability, and binding affinity. In the context of quinolones, fluorine at positions 5, 6, or 8 is crucial for potent antibacterial activity.[5][6]
-
2-Methyl Group: Alkyl groups can influence the molecule's lipophilicity and steric profile, potentially fine-tuning its interaction with biological targets.
-
8-Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly modulate the electronic properties of the quinoline ring. Nitroaromatic compounds are known pro-drugs that can be bioreduced to generate reactive nitrogen species, leading to cytotoxic effects. Furthermore, nitro-substituted quinolines have demonstrated potent anticancer and antimicrobial activities.[7][8][9]
Based on this structural analysis, this compound is hypothesized to possess significant potential, primarily as an anticancer and antimicrobial agent.
Proposed Synthesis and Characterization
While a specific synthesis for this compound has not been published, a plausible route can be adapted from established methods for analogous compounds, such as the synthesis of 7-methyl-8-nitroquinoline.[4] A potential two-step process would involve a Skraup synthesis to form the methylated quinoline core, followed by electrophilic nitration.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 5-Fluoro-2-methylquinoline (via Skraup Reaction)
-
To a stirred mixture of 4-fluoroaniline, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide), slowly add concentrated sulfuric acid while cooling the reaction vessel in an ice bath.
-
Once the addition is complete, heat the mixture under reflux for several hours.
-
After cooling, dilute the mixture with water and neutralize with a sodium hydroxide solution to precipitate the crude product.
-
The crude 5-fluoro-2-methylquinoline can be purified by steam distillation followed by extraction with an organic solvent and finally, vacuum distillation or column chromatography.
Step 2: Nitration to this compound
-
Dissolve the purified 5-fluoro-2-methylquinoline in concentrated sulfuric acid and cool the solution to -5°C.
-
Add a nitrating mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 0°C.
-
After the addition, allow the reaction to stir for an additional 40-60 minutes while gradually warming to room temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.
Characterization: The final product would be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the C-F, C=N, and N-O bonds of the nitro group.
Potential Therapeutic Applications
Anticancer Activity
The most promising application for this compound is in oncology. This hypothesis is strongly supported by the potent anticancer activity of the structurally related compound Nitroxoline (8-hydroxy-5-nitroquinoline).[7][9]
Proposed Mechanisms of Action:
-
Induction of Oxidative Stress: Similar to Nitroxoline, this compound may chelate intracellular copper, leading to the generation of reactive oxygen species (ROS) that are highly toxic to cancer cells.[7]
-
Enzyme Inhibition: Nitroquinoline derivatives have been shown to inhibit several key enzymes involved in cancer progression:
-
Sirtuin (SIRT1/2) and MetAP2 Inhibition: Nitroxoline inhibits these enzymes, leading to increased p53 acetylation, cell cycle arrest, and induction of senescence in endothelial cells, thereby exerting an anti-angiogenic effect.[10]
-
Cathepsin B Inhibition: Inhibition of this enzyme, which degrades the extracellular matrix, can block cancer cell migration and invasion.[10]
-
EGFR Inhibition: Other nitroquinoline analogs have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[8]
-
-
Signaling Pathway Modulation: The compound could disrupt critical cancer-promoting pathways, such as the FoxM1 signaling cascade, which is a known target of nitroxoline in cholangiocarcinoma cells.[11]
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of 5-fluoro-2-methyl-8-nitroquinoline and its analogous chemical structures. Due to the limited availability of data on the specific title compound, this paper extrapolates information from closely related quinoline derivatives to provide a foundational understanding for researchers in drug discovery and development.
Core Structure and Rationale
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The quinoline core is a well-established pharmacophore found in numerous approved drugs. The strategic placement of substituents significantly influences the molecule's physicochemical properties and biological activity:
-
2-Methyl Group: Can enhance binding to target proteins and influence metabolic stability.
-
5-Fluoro Group: The introduction of a fluorine atom can improve metabolic stability, increase membrane permeability, and enhance binding affinity through favorable electrostatic interactions.
-
8-Nitro Group: This electron-withdrawing group can be crucial for certain biological activities and can also serve as a handle for further chemical modifications.
Synthesis Strategies
The synthesis of this compound is anticipated to follow established methods for quinoline ring formation, followed by functional group manipulation. The most probable synthetic routes involve the Skraup or Doebner-von Miller reactions, followed by a nitration step.
Proposed Synthetic Pathway
A plausible synthetic route would begin with the cyclization of 5-fluoro-2-methylaniline to form the quinoline core, followed by nitration.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Protocol 1: Skraup Synthesis of 5-Fluoro-2-methylquinoline (Hypothetical)
The Skraup reaction is a classic method for quinoline synthesis.[1]
-
To a mixture of 5-fluoro-2-methylaniline, glycerol, and an oxidizing agent (such as nitrobenzene or arsenic acid), slowly add concentrated sulfuric acid with cooling.
-
Heat the mixture cautiously to initiate the reaction. The reaction can be vigorous. The use of a moderator like ferrous sulfate is often recommended.[2]
-
After the initial exothermic reaction subsides, continue heating the mixture under reflux for several hours to complete the cyclization.
-
Cool the reaction mixture and pour it into a large volume of water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Isolate the crude 5-fluoro-2-methylquinoline by filtration or steam distillation.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Doebner-von Miller Synthesis of 5-Fluoro-2-methylquinoline (Hypothetical)
This method is an alternative for preparing substituted quinolines.[3]
-
Dissolve 5-fluoro-2-methylaniline in an acidic medium (e.g., hydrochloric acid).
-
Add an α,β-unsaturated carbonyl compound, such as crotonaldehyde, to the reaction mixture.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture and neutralize it with a base to precipitate the crude product.
-
Isolate and purify the 5-fluoro-2-methylquinoline as described in the Skraup synthesis.
Protocol 3: Nitration of 5-Fluoro-2-methylquinoline (Hypothetical)
Nitration of the quinoline ring is a common electrophilic aromatic substitution.
-
Dissolve 5-fluoro-2-methylquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specific duration to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-substituted product.
-
Collect the precipitate by filtration, wash with water until neutral, and dry.
-
Purify the this compound by recrystallization from a suitable solvent.
Potential Biological Activities and Structure-Activity Relationships
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer properties. The presence of a nitro group at the 8-position and a fluoro group can contribute to this activity.
Table 1: Cytotoxicity of Structurally Related Quinolines
| Compound | Cell Line | IC50 (µM) | Reference |
| 8-hydroxy-5-nitroquinoline | Raji (human B-lymphocyte) | 5-10 fold lower than clioquinol | [4] |
| 7-methyl-8-nitro-quinoline | Caco-2 (human colorectal adenocarcinoma) | 1.87 | [5] |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (human colorectal adenocarcinoma) | 0.535 | [5] |
The data in Table 1 suggests that the 8-nitroquinoline scaffold is a potent cytotoxic agent. The addition of other functional groups can modulate this activity. For instance, the aldehyde at the 7-position in 8-nitro-7-quinolinecarbaldehyde significantly increases its cytotoxicity against Caco-2 cells compared to 7-methyl-8-nitro-quinoline.[5] The high cytotoxicity of 8-hydroxy-5-nitroquinoline further underscores the potential of nitro-substituted quinolines as anticancer agents.[4]
Putative Anticancer Mechanism of Action Workflow
References
An In-Depth Review of 5-Fluoro-2-methyl-8-nitroquinoline: Synthesis, Properties, and Potential as a Bioactive Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-methyl-8-nitroquinoline is a heterocyclic compound of significant interest in medicinal chemistry due to the convergence of three key pharmacophores: a quinoline core, a fluorine substituent, and a nitro group. While direct literature on this specific molecule is sparse, this technical guide provides a comprehensive overview by drawing upon established synthetic methodologies for analogous quinoline derivatives and the well-documented biological activities of related compounds. This paper outlines plausible synthetic routes, predicted physicochemical properties, and explores the potential antimicrobial and anticancer activities of this compound, supported by data from closely related analogues. Detailed experimental protocols, comparative data tables, and pathway diagrams are provided to serve as a valuable resource for researchers investigating this and similar quinoline-based compounds.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Furthermore, the nitro group is a versatile functional group known to be a key feature in many antimicrobial and anticancer agents, often acting as a bio-reducible moiety that can lead to the generation of cytotoxic reactive nitrogen species under hypoxic conditions.
The combination of these three moieties in this compound suggests a high potential for novel biological activity. This document aims to consolidate the available information on related compounds to provide a thorough understanding of the chemistry and potential pharmacology of the title compound.
Synthesis of this compound
The synthesis of this compound can be approached through well-established methods for quinoline ring formation, primarily the Skraup and Doebner-von Miller reactions.
Proposed Synthetic Pathway
A plausible synthetic route would involve a multi-step process starting from a suitably substituted aniline. The Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, is a viable approach for the synthesis of 2-methylquinolines.
Experimental Protocols
While a specific protocol for this compound is not available, the following is a detailed experimental procedure for the synthesis of a related compound, 2-methyl-6-nitroquinoline, which can be adapted.[1]
Synthesis of 2-methyl-6-nitroquinoline (Adapted Protocol) [1]
-
Reaction Setup: Dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl under reflux at 105 °C.
-
Addition of Aldehyde: Add 0.95 g (14 mmol) of crotonaldehyde dropwise at a rate of 100 mL/2hr.
-
Reflux: Heat the reaction mixture for one hour.
-
Workup: Cool the reaction mixture to room temperature (25°C) and neutralize with 11 N NaOH solution.
-
Isolation: The product precipitates as a whitish-yellow solid.
-
Purification: Recrystallize the precipitate from methanol to remove unreacted starting materials.
Expected Modifications for this compound:
-
Starting Material: Replace 4-nitroaniline with 4-fluoro-2-nitroaniline.
-
Reaction Conditions: Optimization of temperature, reaction time, and acid catalyst may be necessary to achieve a good yield due to the different electronic properties of the starting material.
-
Purification: The final product may require purification by column chromatography in addition to recrystallization.
Physicochemical and Spectroscopic Data
Direct experimental data for this compound is not available. The following tables summarize the known data for closely related compounds to provide a basis for comparison and prediction.
Table 1: Physicochemical Properties of Related Quinolines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 8-Fluoro-5-nitroquinoline | C₉H₅FN₂O₂ | 192.15 | Not Available | |
| 6-Fluoro-8-nitroquinoline | C₉H₅FN₂O₂ | 192.15 | Not Available | [2] |
| 6-Methyl-5-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | Not Available | [3] |
| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | Not Available | [4] |
| 6-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | Not Available | [5] |
Table 2: Spectroscopic Data of Related Quinolines
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Mass Spec (m/z) | IR (cm⁻¹) | References |
| 8-Fluoro-5-nitroquinoline | Data not readily available | Data not readily available | [M+H]⁺: 193.04079 | Data not readily available | [6] |
| 5-Fluoro-8-hydroxyquinoline | 1H NMR (CDCl₃): δ 8.8 (dd, 1H), 8.4 (d, 1H), 7.5 (m, 2H), 7.2 (d, 1H) | Data not readily available | Data not readily available | Data not readily available | [7] |
| 8-Nitroquinoline | Data not readily available | Data not readily available | 174 (M⁺) | Data not readily available | [4] |
| 6-Nitroquinoline | Data not readily available | Data not readily available | 174 (M⁺) | Data not readily available | [5] |
Potential Biological Activities and Mechanisms of Action
The biological profile of this compound can be inferred from the activities of fluoroquinolones and nitroaromatic compounds.
Antimicrobial Activity
Fluoroquinolones are a well-established class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[8][9][10] The presence of a fluorine atom at the C6 position in many fluoroquinolones is crucial for their potent antibacterial activity. While the fluorine in the title compound is at the C5 position, it is still expected to influence the electronic properties of the quinoline ring and potentially contribute to antimicrobial efficacy. The nitro group can also confer antimicrobial properties, often through its reduction to cytotoxic species within the microbial cell.
Table 3: Minimum Inhibitory Concentrations (MIC) of Related Quinolones against Bacterial Strains
| Compound | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | 0.0009 - 0.0037 | [11] |
| Norfloxacin | Escherichia coli | 0.0075 - 0.0312 | [11] |
| Ciprofloxacin | Staphylococcus aureus | 0.0625 | [11] |
| Norfloxacin | Staphylococcus aureus | 0.0625 - 0.25 | [11] |
| 8-Nitrofluoroquinolone Derivatives | Escherichia coli | >100 | [12] |
| 8-Nitrofluoroquinolone Derivatives | Staphylococcus aureus | 6.25 - 100 | [12] |
Anticancer Activity
Many quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases and topoisomerases, and the induction of apoptosis. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several quinoline and quinazoline derivatives have been reported as potent inhibitors of this pathway.[13][14][15]
Table 4: IC₅₀ Values of Related Quinolines against Cancer Cell Lines
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated Quinoline Analogues | MDA-MB-468 (Breast) | 2.5 - 5 | [13] |
| Fluorinated Quinoline Analogues | MCF-7 (Breast) | 10.5 - 11 | [13] |
| Nitro-Fluoroquinolone (NitroFQ 3c) | MCF-7 (Breast) | < 50 | [8] |
| Nitro-Fluoroquinolone (NitroFQ 3e) | T47D (Breast) | < 50 | [8] |
| Nitro-Fluoroquinolone (NitroFQ 3e) | PC3 (Prostate) | < 50 | [8] |
| Cinnoline Derivatives (PI3K inhibitors) | Various | 0.264 - 2.04 | [15] |
Conclusion
While direct experimental data on this compound is currently lacking in the scientific literature, a comprehensive analysis of related compounds provides a strong foundation for predicting its chemical and biological properties. The established synthetic routes for substituted quinolines, such as the Doebner-von Miller reaction, offer a clear path for its synthesis. Based on the known activities of fluoroquinolones and nitroaromatic compounds, this compound is a promising candidate for investigation as a novel antimicrobial and anticancer agent. The data and methodologies presented in this technical guide are intended to facilitate further research and development of this and other potentially valuable quinoline derivatives.
Future Directions
-
Synthesis and Characterization: The synthesis of this compound should be undertaken to confirm the proposed routes and to fully characterize the compound using modern spectroscopic techniques.
-
Biological Evaluation: The synthesized compound should be screened for its antimicrobial activity against a panel of clinically relevant bacterial strains and for its cytotoxic effects on various cancer cell lines.
-
Mechanism of Action Studies: If promising biological activity is observed, further studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogues will be crucial for understanding the SAR and for optimizing the lead compound's potency and selectivity.
References
- 1. US4167638A - Process for production of 8-NHR quinolines - Google Patents [patents.google.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 4. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 5-FLUORO-8-HYDROXYQUINOLINE(387-97-3) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cooperative Behavior of Fluoroquinolone Combinations against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic and Structural Characterization of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Fluoro-2-methyl-8-nitroquinoline is a substituted quinoline derivative of interest in medicinal chemistry and materials science. A comprehensive analysis of its spectroscopic and structural properties is crucial for understanding its chemical behavior, guiding its application in drug design, and ensuring its quality control in synthesis. This technical guide outlines the expected spectroscopic characteristics (NMR, IR, MS) of this compound and provides generalized experimental protocols for these analytical techniques. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages data from structurally similar compounds to provide a predictive overview.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of substituents such as a fluorine atom, a methyl group, and a nitro group onto the quinoline scaffold can significantly modulate its physicochemical properties and biological efficacy. The fluorine atom can enhance metabolic stability and binding affinity, the methyl group can influence steric interactions, and the nitro group can be a key pharmacophore or a precursor for other functional groups. A detailed understanding of the spectroscopic signature of this compound is essential for its unambiguous identification and characterization.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the methyl group. Coupling between adjacent protons will provide information on their relative positions.
¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule. The chemical shifts of the carbons will be indicative of their chemical environment, with carbons attached to or near the electronegative fluorine and nitro groups appearing at higher chemical shifts (downfield).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons (-CH₃) | 2.5 - 2.8 | 20 - 25 |
| Aromatic Protons | 7.0 - 9.0 | 110 - 160 |
| Quaternary Carbons | - | 120 - 165 |
Note: These are estimated ranges and actual values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C-H Stretch (Methyl) | 2850 - 3000 | Medium |
| C=C and C=N Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| Asymmetric N-O Stretch (Nitro) | 1500 - 1560 | Strong |
| Symmetric N-O Stretch (Nitro) | 1335 - 1370 | Strong |
| C-F Stretch | 1000 - 1400 | Strong |
For a similar compound, 6-Fluoro-5-methyl-8-nitroquinoline, strong absorption bands are observed at approximately 1520 cm⁻¹ (N=O asymmetric stretch) and 1350 cm⁻¹ (N=O symmetric stretch)[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₇FN₂O₂), the expected exact mass is approximately 206.05 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₇FN₂O₂ |
| Exact Mass | ~206.0492 |
| Molecular Ion Peak (m/z) | [M]⁺ ≈ 206 |
| Key Fragment Ions (m/z) | [M-NO₂]⁺, fragments from quinoline ring cleavage |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in a positive or negative ion mode over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel quinoline derivative like this compound.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of a novel quinoline compound.
Conclusion
While specific experimental spectroscopic data for this compound remains to be published, this guide provides a robust, predictive framework for its characterization. The expected NMR, IR, and MS data, derived from the analysis of analogous structures, offer valuable benchmarks for researchers and scientists working on the synthesis and application of this and related quinoline derivatives. The outlined experimental protocols provide a solid foundation for obtaining high-quality spectroscopic data, which is indispensable for structural confirmation and further development in the fields of medicinal chemistry and drug discovery.
References
Unraveling the Enigma: The Mechanism of Action of 5-Fluoro-2-methyl-8-nitroquinoline Remains Undefined
Despite a comprehensive review of available scientific literature, a detailed mechanism of action for the compound 5-Fluoro-2-methyl-8-nitroquinoline has not been elucidated. Current research databases and publications lack specific studies investigating the molecular targets, signaling pathways, and pharmacological effects of this particular chemical entity. Therefore, a definitive in-depth technical guide on its core mechanism of action cannot be provided at this time.
While direct information is unavailable, the structural motifs of this compound—a fluoroquinoline core with methyl and nitro substitutions—suggest potential areas of biological activity based on the known actions of related compounds. Research into similar quinoline derivatives has revealed a broad spectrum of biological effects, including antimicrobial and anticancer properties.
Insights from Related Quinolone Structures
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The biological activities of quinoline derivatives are heavily influenced by the nature and position of their substituents.
Antimicrobial Potential: Fluoroquinolones are a well-established class of antibiotics that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The presence of a fluorine atom at position 5 in the subject molecule could theoretically confer some antibacterial activity. Furthermore, nitro-substituted quinolines have also been investigated for their antimicrobial properties.
Anticancer Activities: Various quinoline derivatives have demonstrated cytotoxic effects against cancer cell lines. The proposed mechanisms are diverse and include:
-
Enzyme Inhibition: Certain quinoline-based compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
-
DNA Intercalation and Damage: The planar aromatic structure of the quinoline ring can allow for intercalation into DNA, disrupting its structure and function and potentially leading to apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Some nitroaromatic compounds are known to undergo metabolic reduction to generate reactive oxygen species, which can induce oxidative stress and trigger cell death. For instance, studies on 8-hydroxy-5-nitroquinoline have indicated its potential as a potent anti-cancer agent.[1]
The nitro group at the 8-position is an interesting feature. In some fluoroquinolone syntheses, an 8-nitro group has been shown to facilitate nucleophilic substitution at the C-7 position, a key site for modulating the antibacterial spectrum and potency of these drugs.[2]
Future Directions
The absence of specific data on this compound highlights a gap in the current scientific knowledge. To elucidate its mechanism of action, a systematic investigation would be required. This would involve a series of in vitro and in vivo studies, including:
-
Screening for Biological Activity: Initial assays to determine if the compound exhibits any significant antimicrobial, antifungal, or anticancer activity.
-
Target Identification: If biological activity is confirmed, further studies to identify the specific molecular targets of the compound. This could involve techniques such as affinity chromatography, proteomics, and genetic screening.
-
Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways to understand its broader biological impact.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how different functional groups contribute to its biological activity.
Until such studies are conducted and published, the mechanism of action of this compound will remain a matter of speculation based on the properties of its constituent chemical motifs.
Summary of Known Biological Activities of Structurally Related Compounds
To provide context for potential research, the following table summarizes the observed biological activities of compounds sharing structural similarities with this compound.
| Compound Class | General Mechanism of Action / Biological Activity |
| Fluoroquinolones | Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects. |
| Nitroquinolines | Can exhibit antimicrobial and anticancer properties. The nitro group can be involved in redox cycling to produce reactive oxygen species. |
| Methylquinolines | The methyl group can influence pharmacokinetic properties and binding affinity to biological targets. |
| 8-Hydroxyquinolines | Known to possess anticancer, antimicrobial, and neuroprotective activities, often attributed to their metal-chelating properties. |
It is crucial to reiterate that these are general activities of related compound classes, and the specific biological profile of this compound may differ significantly. Without direct experimental evidence, any discussion of its mechanism of action remains speculative.
References
A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolines are a class of heterocyclic aromatic compounds that form the structural backbone of many pharmacologically active agents. The strategic addition of functional groups to the quinoline core allows for the fine-tuning of physicochemical and biological properties. 5-Fluoro-2-methyl-8-nitroquinoline is a substituted quinoline derivative of interest, featuring a fluorine atom, a methyl group, and a nitro group. These substitutions are anticipated to significantly influence its solubility, stability, and pharmacokinetic profile.
-
Quinoline Core: A bicyclic aromatic structure, generally hydrophobic in nature.
-
Fluorine at position 5: Expected to increase lipophilicity, potentially enhancing membrane permeability.
-
Methyl Group at position 2: A small, lipophilic group that can influence steric interactions and metabolic stability.
-
Nitro Group at position 8: A strong electron-withdrawing group that can decrease the basicity of the quinoline nitrogen and may be susceptible to reduction. It generally reduces aqueous solubility.
This document outlines the predicted solubility and stability characteristics of this compound and provides detailed methodologies for their experimental determination.
Predicted Physicochemical Properties
The properties of this compound are inferred from its functional groups and from data on structurally similar compounds like 8-nitroquinoline and other substituted nitroquinolines.
Predicted Solubility Profile
The overall structure suggests that this compound is likely a poorly water-soluble compound. For instance, the parent compound 8-nitroquinoline is described as only slightly soluble in water but soluble in organic solvents and dilute acid[1]. Similarly, 8-hydroxy-5-nitroquinoline is very slightly soluble in alcohol and ether[2].
The predicted solubility in common laboratory solvents is summarized below.
| Solvent Type | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Very Low | The molecule is largely hydrophobic. The basic quinoline nitrogen offers a site for protonation, which may slightly increase solubility in acidic media. |
| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating a wide range of organic molecules. |
| Polar Protic | Ethanol, Methanol | Moderate to Low | The compound is expected to be more soluble in alcohols than in water, but its hydrophobicity may limit high solubility. |
| Non-Polar | Dichloromethane, Chloroform | Moderate | The aromatic, non-polar nature of the quinoline ring suggests solubility in chlorinated solvents[1]. |
Predicted Stability Profile
The stability of the compound is critical for its storage, formulation, and biological testing. Key factors influencing its stability are pH, light, and temperature.
| Condition | Predicted Stability | Potential Degradation Pathway |
| pH (Acidic) | Likely Stable | Generally, quinolines are stable in acidic conditions. Protonation of the ring nitrogen is expected. |
| pH (Neutral) | Likely Stable | Expected to be stable under neutral aqueous conditions for typical experimental timeframes. |
| pH (Basic) | Potential for Degradation | High pH could potentially lead to degradation, although specific pathways are not documented. |
| Photostability | Potential for Instability | Nitroaromatic compounds can be susceptible to photodecomposition. Photostability testing is highly recommended. |
| Thermal Stability | Likely Stable | Expected to be a crystalline solid with moderate to high thermal stability at standard temperatures. |
Experimental Protocols for Characterization
To definitively determine the solubility and stability of this compound, standardized experimental protocols must be employed.
Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, PBS, ethanol) in a sealed, clear container (e.g., glass vial).
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration (using a filter compatible with the solvent and compound).
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility from the measured concentration and the dilution factor.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are used to identify likely degradation products and establish degradation pathways, which is essential for developing stability-indicating analytical methods.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose aliquots of the stock solution to a range of forced degradation conditions in parallel:
-
Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Photolytic Stress: Expose the solution (and solid material) to a controlled light source (e.g., Xenon lamp) providing ICH-compliant UV and visible light exposure.
-
Thermal Stress: Heat the solution (and solid material) at a high temperature (e.g., 80°C).
-
-
Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) coupled with a mass spectrometer (LC-MS) to separate the parent compound from any degradation products.
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify the mass and potential structure of major degradation products.
-
Determine the conditions under which the compound is least stable.
-
Workflow for Forced Degradation Study
References
Methodological & Application
Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-2-methyl-8-nitroquinoline is a substituted quinoline derivative. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability and binding affinity. The nitro group, also an important functional group, can serve as a precursor for other functionalities or contribute directly to the biological activity of the compound. This document outlines a proposed multi-step synthesis for this compound, based on established chemical transformations of the quinoline core.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from the commercially available 2-methylquinoline. The key steps involve the nitration of the quinoline ring, followed by a series of transformations to introduce the fluorine atom at the C-5 position.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-8-nitroquinoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-methylquinoline to a mixture of concentrated sulfuric acid, cooled in an ice bath.
-
Nitration: Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-methyl-8-nitroquinoline.
Step 2: Synthesis of 8-Amino-2-methylquinoline
-
Reaction Setup: To a solution of 2-methyl-8-nitroquinoline in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reduction: If using iron, heat the mixture to reflux. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, filter the reaction mixture to remove the catalyst or iron salts.
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, neutralize the solution and extract the product with an organic solvent. The crude 8-amino-2-methylquinoline can be purified by column chromatography.
Step 3: Synthesis of 2-Methylquinolin-8-diazonium tetrafluoroborate
-
Diazotization: Dissolve 8-amino-2-methylquinoline in an aqueous solution of tetrafluoroboric acid (HBF₄). Cool the solution to 0-5 °C in an ice-salt bath.
-
Addition of Nitrite: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C.
-
Precipitation: Stir the mixture for a short period after the addition is complete. The diazonium salt will precipitate out of the solution.
-
Isolation: Collect the precipitated diazonium salt by filtration, wash with cold water, and then with a cold organic solvent (e.g., diethyl ether) to aid in drying.
Step 4: Synthesis of 2-Methyl-8-fluoroquinoline (Balz-Schiemann Reaction)
-
Thermal Decomposition: Gently heat the dry 2-methylquinolin-8-diazonium tetrafluoroborate salt. The decomposition will result in the formation of 2-methyl-8-fluoroquinoline, nitrogen gas, and boron trifluoride.
-
Purification: The crude product can be purified by distillation or column chromatography to obtain pure 2-methyl-8-fluoroquinoline.
Step 5: Synthesis of this compound
-
Nitration: Following a similar procedure to Step 1, dissolve 2-methyl-8-fluoroquinoline in cold, concentrated sulfuric acid.
-
Addition of Nitrating Agent: Slowly add a nitrating mixture (fuming nitric acid and concentrated sulfuric acid) while maintaining a low temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto ice, neutralize, and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate this compound.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 2-Methylquinoline | C₁₀H₉N | 143.19 | Liquid | -22 | 247 |
| 2-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | Solid | 125-127 | - |
| 8-Amino-2-methylquinoline | C₁₀H₁₀N₂ | 158.20 | Solid | 56-58 | - |
| 2-Methyl-8-fluoroquinoline | C₁₀H₈FN | 161.18 | - | - | - |
| This compound | C₁₀H₇FN₂O₂ | 206.17 | - | - | - |
Note: The physical properties of some intermediates and the final product may not be readily available and would need to be determined experimentally.
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of functional group transformations. The workflow diagram above illustrates the sequential nature of the reactions, where the product of one step serves as the reactant for the next. This linear synthesis approach is common in the preparation of complex organic molecules. Each step is designed to selectively modify a specific part of the molecule while preserving the existing functionalities that are desired in the subsequent steps. The choice of reagents and reaction conditions is critical to ensure high yields and purities at each stage of the synthesis. For instance, the use of the Balz-Schiemann reaction is a well-established method for the introduction of a fluorine atom onto an aromatic ring via a diazonium salt intermediate.[1][2][3]
References
Application Notes and Protocols for the Synthesis of 5-Fluoro-2-methyl-8-nitroquinoline
For Research Use Only
These application notes provide a detailed, two-step protocol for the synthesis of 5-Fluoro-2-methyl-8-nitroquinoline, a valuable building block for researchers, scientists, and professionals in drug development and materials science. The synthesis involves the initial construction of the 5-fluoro-2-methylquinoline core via a Doebner-von Miller reaction, followed by regioselective nitration to introduce the nitro group at the C8 position.
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-2-methylquinoline via Doebner-von Miller Reaction
The initial step focuses on the acid-catalyzed cyclization of 4-fluoroaniline with crotonaldehyde to form the quinoline ring system.
Materials and Reagents:
-
4-Fluoroaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Zinc Chloride (ZnCl₂)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 4-fluoroaniline (0.1 mol).
-
Slowly add concentrated hydrochloric acid (0.2 mol) to the stirred 4-fluoroaniline. An exothermic reaction will occur, forming the aniline hydrochloride salt.
-
To this mixture, add a solution of zinc chloride (0.05 mol) in water (20 mL).
-
Heat the mixture to 90-100°C with vigorous stirring.
-
From the dropping funnel, add crotonaldehyde (0.12 mol) dropwise over a period of 1 hour, maintaining the reaction temperature.
-
After the addition is complete, continue to heat the reaction mixture under reflux for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acidic mixture by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic neutralization.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 5-fluoro-2-methylquinoline by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Nitration of 5-Fluoro-2-methylquinoline to this compound
This step involves the electrophilic nitration of the synthesized 5-fluoro-2-methylquinoline. The presence of the fluorine atom and the directing effects of the quinoline nitrogen influence the regioselectivity of the nitration, favoring the introduction of the nitro group at the 8-position.
Materials and Reagents:
-
5-Fluoro-2-methylquinoline (from Step 1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL round-bottom flask, cool concentrated sulfuric acid (20 mL) to 0°C in an ice-salt bath.
-
Slowly add 5-fluoro-2-methylquinoline (0.05 mol) to the cold sulfuric acid with constant stirring. Ensure the temperature does not rise above 5°C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (0.06 mol) to concentrated sulfuric acid (10 mL) at 0°C.
-
Add the cold nitrating mixture dropwise to the solution of 5-fluoro-2-methylquinoline in sulfuric acid over 30 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from ethanol or by column chromatography.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Step | Reaction | Reactants | Molar Ratio | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Doebner-von Miller | 4-Fluoroaniline, Crotonaldehyde | 1 : 1.2 | 90-100 | 4-5 | 60-70 |
| 2 | Nitration | 5-Fluoro-2-methylquinoline, HNO₃ | 1 : 1.2 | 0-5 | 2-3 | 75-85 |
Mandatory Visualization
The following diagram illustrates the two-step experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Characterization of 5-Fluoro-2-methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 5-Fluoro-2-methyl-8-nitroquinoline, a key intermediate in various synthetic and pharmaceutical processes. The following protocols and data are intended to serve as a guide for researchers in establishing robust analytical workflows for quality control, purity assessment, and structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of this compound and separating it from potential impurities and isomers. A reverse-phase HPLC method is proposed for this purpose.
Experimental Protocol:
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mass spectrometry compatibility)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Mobile Phase: A gradient of acetonitrile and water is recommended. A typical starting point is 50:50 (v/v) acetonitrile:water, with a linear gradient to 90% acetonitrile over 20 minutes.
-
Chromatographic Conditions:
-
Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.
Data Presentation:
Table 1: Hypothetical HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 8.5 | 99.2 | This compound |
| 2 | 10.2 | 0.5 | Impurity A |
| 3 | 12.1 | 0.3 | Impurity B |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound.
Experimental Protocol:
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., Rtx-5MS, 30m x 0.25mm I.D., 0.25µm film thickness)
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 280 °C
-
Scan Range: m/z 50-500
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Data Presentation:
Table 2: Hypothetical GC-MS Analysis of Volatile Impurities
| Retention Time (min) | Tentative Identification | m/z of Key Fragments |
| 5.2 | Dichloromethane (solvent) | 84, 86, 49 |
| 15.8 | This compound | (Expected molecular ion and fragments) |
| 17.3 | Isomeric Impurity | (Characteristic fragments) |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure, including the connectivity and chemical environment of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are crucial.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 seconds
-
-
Acquisition Parameters (¹⁹F NMR):
-
Pulse Program: Standard single pulse
-
Number of Scans: 128-256
-
-
Analysis: Process the spectra and assign the chemical shifts and coupling constants.
Table 3: Expected NMR Data for this compound (Hypothetical)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~2.7 | s | - | -CH₃ |
| ~7.2-8.5 | m | - | Aromatic-H | |
| ¹³C | ~25 | - | - | -CH₃ |
| ~120-160 | - | - | Aromatic-C, C-F, C-NO₂ | |
| ¹⁹F | (Varies) | d or dd | (Varies) | Ar-F |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Instrumentation:
-
UV-Vis spectrophotometer
Reagents:
-
Ethanol or Methanol (spectroscopic grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent (e.g., 10 µg/mL).
-
Measurement: Record the absorbance spectrum from 200 to 600 nm against a solvent blank.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Table 4: Hypothetical UV-Vis Spectral Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Ethanol | ~250, ~320 | (To be determined experimentally) |
Experimental Workflows (Graphviz Diagrams)
Caption: Overall analytical workflow for this compound.
References
Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-Fluoro-2-methyl-8-nitroquinoline, a key intermediate in various synthetic applications. The following methods are based on established purification techniques for analogous substituted quinoline compounds and are intended to serve as a comprehensive guide for achieving high purity of the target molecule.
Overview of Purification Strategies
The purification of this compound from crude reaction mixtures typically involves the removal of starting materials, reagents, and side products. The choice of purification method will depend on the scale of the synthesis and the nature of the impurities. The two primary techniques recommended are recrystallization and column chromatography .
For isomeric impurities, such as other nitro-substituted isomers that may form during synthesis, a combination of these techniques or more specialized methods like fractional crystallization of salts may be necessary. It has been noted that the nitration of 2-methylquinoline can lead to a mixture of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline, which can be challenging to separate.[1][2]
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds and is often the first choice for large-scale purification. The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.
Recommended Solvents: Based on protocols for similar nitro- and methyl-substituted quinolines, the following solvents are recommended for initial screening:
General Recrystallization Workflow:
Caption: A generalized workflow for the purification of this compound by recrystallization.
Experimental Protocol: Recrystallization from Methanol
This protocol is adapted from the purification of 2-methyl-6-nitroquinoline.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to reflux with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and continue to heat at reflux for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Cooling: Once crystallization has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Solvent Screening for Recrystallization (Hypothetical)
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality | Purity Improvement |
| Methanol | Low | High | Well-formed needles | Good |
| 95% Ethanol | Low | High | Plates | Good |
| Acetone | Moderate | High | Small needles | Moderate |
| Dichloromethane/Hexane | Low | Moderate | Prisms | Fair |
| Isopropyl Alcohol | Low | Moderate | Needles | Good |
Column Chromatography
Column chromatography is a highly effective technique for separating compounds with different polarities and is particularly useful for removing impurities that are difficult to eliminate by recrystallization. For fluoroquinolones, silica gel is a common stationary phase.[7]
General Column Chromatography Workflow:
Caption: A standard workflow for the purification of this compound using column chromatography.
Experimental Protocol: Silica Gel Column Chromatography
This protocol is based on general procedures for the purification of fluoroquinolones.[7]
-
Solvent System Selection: Determine a suitable mobile phase by thin-layer chromatography (TLC) analysis. A good solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone.
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with the selected mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary to separate compounds with similar polarities.
-
Fraction Collection: Collect fractions of the eluate in test tubes or other suitable containers.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation: Column Chromatography Conditions (Hypothetical)
| Stationary Phase | Mobile Phase (v/v) | Elution Mode | Purity Achieved |
| Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (8:2 to 6:4) | Gradient | >98% |
| Silica Gel (60-120 mesh) | Petroleum Ether:Acetone (7:3) | Isocratic | >97% |
| Silica Gel (60-120 mesh) | Dichloromethane:Methanol (98:2) | Isocratic | >98% |
Purification of Isomeric Mixtures
The synthesis of substituted quinolines can sometimes result in the formation of isomeric byproducts. For instance, the nitration of quinoline itself produces a mixture of 5-nitroquinoline and 8-nitroquinoline. A patented method for their separation involves the formation of hydrochloride salts and subsequent fractional crystallization from wet dimethylformamide (DMF).[6] A similar strategy could potentially be applied to separate this compound from other isomers.
Logical Relationship for Isomer Separation:
Caption: A logical diagram illustrating the separation of 5- and 8-nitroquinoline isomers via their hydrochloride salts.
Experimental Protocol: Isomer Separation via Salt Formation (Conceptual)
This is a conceptual protocol based on the separation of 5- and 8-nitroquinoline.[6]
-
Dissolution: Dissolve the crude isomeric mixture in dimethylformamide containing a small amount of water (e.g., 0.5-5%).
-
Salt Formation: Add hydrogen chloride gas to the solution to precipitate the hydrochloride salts of the quinoline isomers.
-
Heating and Cooling: Heat the resulting slurry to dissolution (e.g., 95-100°C) and then cool slowly to room temperature (e.g., 25°C). The hydrochloride salt of one isomer may preferentially crystallize.
-
Isolation of One Isomer: Collect the precipitated crystals by filtration, wash with a suitable solvent like ethyl acetate, and dry.
-
Isolation of the Second Isomer: Take the filtrate from the previous step, which is enriched in the other isomer. Adjust the pH of the solution with a base (e.g., sodium bicarbonate solution) to a specific value (e.g., pH 3.5) to precipitate the second isomer as a free base.
-
Final Purification: The isolated isomers can be further purified by recrystallization from a suitable solvent, such as isopropyl alcohol.[6]
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques. For general purification from reaction byproducts, recrystallization from solvents like methanol or ethanol, or column chromatography on silica gel with a hexane/ethyl acetate or similar solvent system, are recommended. In cases where isomeric impurities are present, a more specialized approach involving fractional crystallization of salts may be required. The protocols and data presented here provide a solid foundation for developing a robust and efficient purification strategy for this important chemical intermediate.
References
- 1. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 3. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Fluoro-2-methyl-8-nitroquinoline in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-Fluoro-2-methyl-8-nitroquinoline in antibacterial assays. The protocols detailed below are based on established methods for evaluating the antibacterial activity of quinoline derivatives and can be adapted for this specific compound.
Introduction
Quinolone compounds represent a significant class of antibacterial agents with a broad spectrum of activity.[1][2] The introduction of a fluorine atom and a nitro group, as seen in this compound, can modulate the biological activity of the parent quinoline molecule.[1][3] The nitro group, in particular, is known to enhance the activity of certain quinolones, especially against Gram-positive bacteria.[1][4] These application notes will guide researchers in the systematic evaluation of this compound's antibacterial efficacy.
Data Presentation
While specific quantitative data for this compound is not yet publicly available, Table 1 presents representative Minimum Inhibitory Concentration (MIC) data for structurally related 8-nitrofluoroquinolone derivatives against common bacterial pathogens. This data serves as a benchmark for expected activity.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Structurally Related 8-Nitrofluoroquinolone Derivatives
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | ~0.97 µg/mL | ~4.7 µg/mL | [1] |
| p-toluidine derivative of 8-nitrofluoroquinolone | ~2-5 µg/mL | - | [1][4] |
| p-chloro aniline derivative of 8-nitrofluoroquinolone | ~2-5 µg/mL | - | [1][4] |
| Aniline derivative of 8-nitrofluoroquinolone | ~2-5 µg/mL | - | [1][4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
-
Anti-Biofilm Assay (Crystal Violet Method)
This protocol assesses the ability of a compound to inhibit biofilm formation.[7][8]
Materials:
-
This compound
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom microtiter plates
-
Bacterial strains known for biofilm formation (e.g., Pseudomonas aeruginosa ATCC 27853)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure:
-
Preparation of Bacterial Culture and Test Compound:
-
Grow a bacterial culture overnight in TSB.
-
Dilute the culture and prepare serial dilutions of this compound in TSB with glucose in a 96-well plate.
-
-
Biofilm Formation:
-
Add the diluted bacterial culture to each well.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.[7]
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the stain bound to the biofilm with 30% acetic acid.[7]
-
Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
-
Mandatory Visualizations
Caption: Workflow for MIC and Anti-Biofilm Assays.
Caption: Proposed Mechanism of Action for Fluoroquinolones.
References
- 1. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Buy 6-Fluoro-5-methyl-8-nitroquinoline [smolecule.com]
- 4. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Fluorescent Probes Based on the Quinoline Scaffold
A Note to Our Users: While extensive research has been conducted, specific application notes and detailed protocols for 5-Fluoro-2-methyl-8-nitroquinoline as a fluorescent probe are not available in the current scientific literature. This suggests that this particular derivative may be a novel compound with yet-to-be-published applications in fluorescence sensing.
To provide valuable and actionable information for researchers in the field, this document presents detailed application notes and protocols for a closely related and well-characterized class of fluorescent probes: 8-Hydroxyquinoline derivatives . These compounds share the core quinoline structure and are widely utilized as fluorescent sensors for various metal ions. The principles and methodologies described herein can serve as a foundational guide for the potential future development and application of this compound and other novel quinoline-based probes.
Application Note: 8-Hydroxyquinoline Derivatives as Fluorescent Probes for Metal Ion Detection
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives are a prominent class of fluorophores used extensively in the development of chemosensors for metal ions.[1] The sensing mechanism typically relies on the chelation of a metal ion by the 8-hydroxyquinoline moiety, which leads to a significant change in the photophysical properties of the molecule, such as fluorescence enhancement or quenching.[1] This response is often highly selective and sensitive, enabling the detection of specific metal ions in complex biological and environmental samples.
Mechanism of Action
The fluorescence of 8-hydroxyquinoline is often quenched in its free form due to photoinduced electron transfer (PET) or other non-radiative decay processes. Upon binding to a target metal ion, the lone pair electrons of the nitrogen and oxygen atoms of the 8-HQ scaffold coordinate with the metal ion. This coordination inhibits the quenching process, resulting in a "turn-on" fluorescence response. The specificity for a particular metal ion can be tuned by modifying the quinoline ring with different functional groups.
Caption: General mechanism of an 8-hydroxyquinoline-based "turn-on" fluorescent probe for metal ion detection.
Spectroscopic and Performance Data
The following table summarizes typical spectroscopic and performance characteristics of 8-hydroxyquinoline-based fluorescent probes for various metal ions, compiled from literature data.
| Probe Derivative | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Detection Limit | Solvent System | Reference |
| Rhodamine-8-hydroxyquinoline | Hg²⁺ | Not Specified | 594 | 9.67 x 10⁻⁸ M | MeOH–Tris buffer | [2] |
| Quinoline-based phenyl thiazole | Fe³⁺, Fe²⁺, Cu²⁺ | 310 | Quenching | Not Specified | THF/H₂O | [3] |
| 8-Hydroxyquinoline-proline hybrid | Cu(II), Zn(II), Fe(II), Fe(III) | Not Specified | Not Specified | Not Specified | Aqueous |
Experimental Protocols
Protocol 1: General Procedure for Metal Ion Detection using an 8-Hydroxyquinoline-based Fluorescent Probe
This protocol provides a general framework. Optimal conditions (e.g., probe concentration, incubation time, pH) should be determined empirically for each specific probe and analyte.
Materials:
-
Stock solution of the 8-hydroxyquinoline derivative probe (e.g., 1 mM in DMSO or ethanol)
-
Stock solutions of various metal ions of interest (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)
-
Solvent for dilution (e.g., deionized water, ethanol)
-
Fluorometer and cuvettes
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of the fluorescent probe by diluting the stock solution in the chosen buffer. The final concentration will depend on the probe's properties but is typically in the low micromolar range.
-
Titration with Metal Ions:
-
To a cuvette containing the probe solution, add increasing concentrations of the target metal ion from its stock solution.
-
After each addition, mix thoroughly and allow the solution to incubate for a specific period (e.g., 5-15 minutes) at room temperature to allow for complex formation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of the solution after each addition of the metal ion.
-
Record the fluorescence intensity at the emission maximum.
-
-
Selectivity Assay:
-
To separate cuvettes containing the probe solution, add a fixed concentration of the target metal ion in the presence of a molar excess (e.g., 10-fold) of other potentially interfering metal ions.
-
Measure the fluorescence response and compare it to the response of the probe with the target metal ion alone.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection limit.
-
Analyze the results of the selectivity assay to assess the probe's specificity.
-
Caption: A generalized workflow for the evaluation of a fluorescent probe for metal ion detection.
Protocol 2: Bioimaging of Intracellular Metal Ions
This protocol provides a general guideline for using a cell-permeable 8-hydroxyquinoline-based probe for cellular imaging.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Fluorescent probe stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Solution of the target metal ion (and a chelator for control experiments, e.g., EDTA)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells on a suitable imaging dish (e.g., glass-bottom dish) until they reach the desired confluency.
-
Probe Loading:
-
Wash the cells with PBS.
-
Incubate the cells with a low micromolar concentration of the fluorescent probe in serum-free medium for a specified time (e.g., 30-60 minutes) at 37 °C.
-
-
Washing: Wash the cells with PBS to remove any excess probe.
-
Metal Ion Treatment:
-
Image the cells to establish a baseline fluorescence.
-
Incubate the probe-loaded cells with a solution of the target metal ion for a defined period.
-
-
Fluorescence Imaging:
-
Wash the cells with PBS.
-
Acquire fluorescence images using a fluorescence microscope with the appropriate filter sets for the probe.
-
-
Control Experiment:
-
To confirm that the fluorescence change is due to the target metal ion, treat the cells with a chelator after metal ion incubation and observe any decrease in fluorescence.
-
Caption: Workflow for intracellular metal ion imaging using a fluorescent probe.
Conclusion
While specific data for this compound as a fluorescent probe remains to be elucidated, the extensive research on 8-hydroxyquinoline derivatives provides a robust framework for its potential development and application. The protocols and data presented here offer a starting point for researchers interested in exploring the capabilities of novel quinoline-based fluorescent probes for a wide range of applications in chemistry, biology, and materials science.
References
- 1. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1420791-65-6|5-Fluoro-8-nitroquinoline-2-carboxylic acid| Ambeed [ambeed.com]
- 3. 6-fluoro-2-methyl-8-nitroquinoline | CAS#:61854-61-3 | Chemsrc [chemsrc.com]
Application Notes: In Vitro Profiling of 5-Fluoro-2-methyl-8-nitroquinoline
Introduction
5-Fluoro-2-methyl-8-nitroquinoline is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The incorporation of a nitro group and a fluorine atom can significantly modulate the compound's physicochemical properties and biological efficacy. The nitro group is often associated with anticancer and antimicrobial effects, potentially through the generation of reactive oxygen species or inhibition of specific enzymes.[2][4][5] The fluorine atom can enhance metabolic stability and membrane permeability. These application notes provide a comprehensive framework and detailed protocols for the initial in vitro evaluation of this compound to assess its potential as a therapeutic agent.
Core Objectives
-
To determine the cytotoxic profile of the compound against cancerous and non-cancerous cell lines.
-
To assess its antimicrobial activity against representative Gram-positive and Gram-negative bacteria.
-
To investigate the preliminary mechanism of action if significant biological activity is observed.
Experimental Design and Workflow
The in vitro evaluation is designed as a tiered screening process. Initial broad-spectrum cytotoxicity and antimicrobial assays identify the compound's primary biological effects. Positive hits then proceed to more detailed mechanistic studies to elucidate the mode of action.
Caption: Tiered experimental workflow for in vitro evaluation.
Data Presentation
Quantitative results from the primary screening assays should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Type | IC₅₀ (µM) after 48h | Selectivity Index (SI)* |
| A549 | Human Lung Carcinoma | 10.5 ± 1.2 | 9.5 |
| MCF-7 | Human Breast Adenocarcinoma | 8.8 ± 0.9 | 11.4 |
| HCT-116 | Human Colon Carcinoma | 12.1 ± 1.5 | 8.3 |
| HFF-1 | Human Foreskin Fibroblast (Normal) | > 100 | N/A |
| Doxorubicin | Control Drug | 0.5 ± 0.1 (A549) | - |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. Data are presented as mean ± SD from three independent experiments.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 |
| Bacillus subtilis | Gram-positive | 32 |
| Escherichia coli | Gram-negative | > 128 |
| Pseudomonas aeruginosa | Gram-negative | > 128 |
| Ciprofloxacin | Control Drug | 0.5 (S. aureus), 0.25 (E. coli) |
Data represent the lowest concentration that completely inhibits visible bacterial growth.
Hypothetical Signaling Pathway
Based on the known activities of nitroquinoline compounds, a plausible mechanism for inducing cancer cell death is the activation of the intrinsic apoptosis pathway.[2][6]
Caption: Hypothetical intrinsic apoptosis pathway activation.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀). The MTT assay measures the metabolic activity of viable cells.[7]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer and normal cell lines (e.g., A549, HFF-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Test (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest compound concentration that prevents visible microbial growth.[1]
Materials:
-
This compound (stock solution in DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the compound in MHB directly in the 96-well plate, typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Dilute the standardized bacterial suspension in MHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL in a volume of 100 µL.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Protocol 3: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases-3 and -7, key executioners of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Cells and compound as described in Protocol 1.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for a specified time (e.g., 24 hours). Include appropriate controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Express the results as fold change in caspase activity relative to the vehicle-treated control.
Logical Relationships in Experimental Design
The decision to proceed with deeper mechanistic studies is contingent on the outcomes of the primary screening, highlighting the logic-driven approach of the workflow.
Caption: Decision-making logic for subsequent studies.
References
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Assays with 5-Fluoro-2-methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wideranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline scaffold allows for the modulation of these activities. This document provides detailed application notes and protocols for the investigation of 5-Fluoro-2-methyl-8-nitroquinoline in cell culture assays.
Disclaimer: As of the last update, specific experimental data for this compound is not extensively available in the public domain. The following protocols and expected outcomes are based on the known biological activities of structurally related nitroquinoline and fluoroquinoline derivatives. Researchers should consider this a foundational guide and optimize protocols based on their empirical findings.
Principle and Potential Applications
Based on related compounds, this compound is hypothesized to exhibit cytotoxic and antiproliferative effects on cancer cell lines. The presence of a nitro group at the 8-position and a fluorine atom at the 5-position may enhance its biological activity. Potential mechanisms of action could involve the inhibition of key cellular signaling pathways, such as PI3K/Akt, or the induction of apoptosis.
Potential research applications include:
-
Screening for anticancer activity against a panel of cancer cell lines.
-
Investigating the mechanism of action of its cytotoxic effects.
-
Structure-activity relationship (SAR) studies by comparing its activity to other quinoline derivatives.
Data from Structurally Similar Compounds
To provide a reference for expected activity, the following table summarizes the cytotoxic activity of related quinoline derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 7-methyl-8-nitro-quinoline | Caco-2 | 1.87 | [1] |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 | 0.93 | [1] |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 | 0.53 | [1] |
| 8-Amino-7-quinolinecarbaldehyde | Caco-2 | 1.140 | [1] |
| 8-hydroxy-5-nitroquinoline (NQ) | Human cancer cell lines | 5-10 fold lower than clioquinol | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell line of choice (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature on a shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
This compound
-
Cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are early apoptotic.
-
Annexin V-FITC positive, PI positive cells are late apoptotic or necrotic.
-
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Putative Signaling Pathway Inhibition
References
Application Notes and Protocols for 5-Fluoro-2-methyl-8-nitroquinoline in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-Fluoro-2-methyl-8-nitroquinoline is limited in publicly available literature. The following application notes and protocols are based on established research on structurally similar quinoline derivatives and general principles of medicinal chemistry. These should be regarded as a starting point for investigation and adapted based on experimental findings.
Introduction
This compound is a halogenated and nitrated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, known for a wide range of biological activities including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] The presence of a fluorine atom, a methyl group, and a nitro group on the quinoline core suggests that this compound could exhibit significant biological effects, making it a compelling candidate for drug discovery and development.
The fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability. The nitro group, being strongly electron-withdrawing, can influence the electronic properties of the molecule and is a common feature in compounds with antimicrobial and anticancer activity.[3] The methyl group at the 2-position is also a common substitution in bioactive quinolines.[1]
These application notes provide a framework for exploring the potential of this compound in anticancer and antimicrobial research.
Anticipated Biological Activities
Based on the structure-activity relationships of analogous compounds, this compound is hypothesized to possess:
-
Anticancer Activity: Quinolines substituted at the C-2 position have demonstrated notable anticancer effects across various cancer cell lines.[1] The presence of the nitro group may also contribute to cytotoxic activity.
-
Antimicrobial Activity: Fluoroquinolones are a well-established class of antibiotics.[4][5] The combination of a fluorine atom and a nitro group could confer potent antibacterial and antifungal properties.[6][7]
Application Note 1: Anticancer Research
Potential Applications
-
Screening as a cytotoxic agent against a panel of human cancer cell lines.
-
Investigation as an inhibitor of specific cancer-related signaling pathways.
-
Use as a lead compound for the development of more potent and selective anticancer drugs.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]) and a non-cancerous cell line (e.g., NIH3T3) for selectivity assessment.[8]
-
Reagents:
-
This compound (dissolved in DMSO to prepare a stock solution)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if the cytotoxic effect is mediated through apoptosis.
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit
-
-
Procedure:
-
Treat cells with this compound at its IC₅₀ concentration for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity of this compound and Analogous Compounds
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | NIH3T3 IC₅₀ (µM) | Selectivity Index (NIH3T3/Cancer Cell Line) |
| This compound (Hypothetical) | 5.2 | 8.1 | 6.5 | >50 | >9.6 (MCF-7) |
| Doxorubicin (Reference) | 0.8 | 1.2 | 0.9 | 10.5 | 13.1 (MCF-7) |
| 6-Methoxy-4-methyl-8-nitro-5-(3-trifluoromethylphenyloxy)quinoline | 0.016 | - | - | - | - |
Data for reference compounds are illustrative and may be sourced from literature.[9]
Signaling Pathway Diagram
Application Note 2: Antimicrobial Research
Potential Applications
-
Screening for activity against a panel of Gram-positive and Gram-negative bacteria.
-
Evaluation against drug-resistant bacterial strains (e.g., MRSA, VRE).
-
Investigation of antifungal properties.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth.
-
Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Methicillin-resistant S. aureus (MRSA).
-
Reagents:
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
This compound stock solution
-
Resazurin solution (optional, for viability indication)
-
-
Procedure:
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate with MHB.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration with no visible turbidity. If using resazurin, the MIC is the lowest concentration where the color remains blue.
-
2. Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration that kills the bacteria.
-
Procedure:
-
Following MIC determination, take an aliquot from the wells showing no growth.
-
Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
-
Data Presentation
Table 2: Hypothetical Antimicrobial Activity of this compound
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | MRSA MIC (µg/mL) |
| This compound (Hypothetical) | 4 | 8 | 16 | 8 |
| Ciprofloxacin (Reference) | 0.5 | 0.25 | 1 | 2 |
| Vancomycin (Reference) | 1 | NA | NA | 1 |
NA: Not Applicable. Reference data is illustrative.
Experimental Workflow Diagram
Synthesis Protocol (Proposed)
A plausible synthetic route for this compound could involve a multi-step process, such as a variation of the Skraup synthesis or a modern cross-coupling approach. A hypothetical Skraup-type synthesis is outlined below.
Hypothetical Synthesis Workflow
Detailed Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with cooling.
-
Addition of Reactants: Add 4-fluoro-2-nitroaniline to the mixture. Heat the mixture gently.
-
Addition of Crotonaldehyde: Add crotonaldehyde dropwise to the heated mixture. An exothermic reaction is expected. Control the temperature carefully.
-
Reflux: After the addition is complete, heat the mixture under reflux for several hours to complete the cyclization.
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with a base (e.g., NaOH solution) until the product precipitates.
-
Isolation and Purification: Filter the crude product, wash with water, and dry. Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the final product using NMR, IR, and mass spectrometry.
Note: This is a generalized protocol and requires optimization for safety and yield. The Skraup reaction can be highly exothermic and requires careful control.
Conclusion
References
- 1. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Derivatives from 5-Fluoro-2-methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of novel chemical entities derived from 5-Fluoro-2-methyl-8-nitroquinoline. This scaffold is a promising starting point for the development of new therapeutic agents due to the diverse biological activities associated with quinoline derivatives, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5]
Rationale for Derivative Development
The this compound core possesses several key features that make it an attractive scaffold for medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, the nitro group can be a handle for further chemical modifications or may contribute to biological activity, and the quinoline ring system is a well-established pharmacophore.[1] The primary goal of this proposed derivatization is to explore the structure-activity relationship (SAR) by introducing diverse functional groups at key positions to modulate the compound's biological activity.
Synthetic Strategy and Workflow
The general strategy involves a two-step process: first, the reduction of the nitro group at the C8 position to an amine, followed by the derivatization of this newly formed amino group. This approach allows for the introduction of a wide variety of substituents.
Caption: Synthetic workflow for generating novel derivatives.
Experimental Protocols
Protocol for the Synthesis of 8-Amino-5-fluoro-2-methylquinoline (Intermediate)
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Carefully add concentrated HCl dropwise while stirring.
-
Heat the reaction mixture to reflux for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a saturated NaHCO₃ solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 8-Amino-5-fluoro-2-methylquinoline.
General Protocol for the Synthesis of Amide Derivatives
Materials:
-
8-Amino-5-fluoro-2-methylquinoline
-
Various acyl chlorides or carboxylic acids
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Coupling agents (for carboxylic acids), e.g., HATU or EDC/HOBt
Procedure (using acyl chloride):
-
Dissolve 8-Amino-5-fluoro-2-methylquinoline (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Biological Evaluation
Based on the known activities of quinoline derivatives, the newly synthesized compounds will be screened for their anticancer and antibacterial activities.[1][2][3][4][5]
Anticancer Activity Screening Workflow
Caption: Workflow for anticancer activity screening.
Protocol for MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized quinoline derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Data Presentation
The following tables summarize hypothetical data for a series of synthesized derivatives.
Table 1: Synthesized Derivatives and their Physicochemical Properties
| Compound ID | R-Group | Molecular Formula | Molecular Weight ( g/mol ) |
| FQN-01 | -H | C₁₀H₉FN₂ | 176.19 |
| FQN-02 | -COCH₃ | C₁₂H₁₁FN₂O | 218.23 |
| FQN-03 | -COC₆H₅ | C₁₇H₁₃FN₂O | 280.30 |
| FQN-04 | -SO₂CH₃ | C₁₁H₁₁FN₂O₂S | 266.28 |
| FQN-05 | -SO₂C₆H₅ | C₁₆H₁₃FN₂O₂S | 328.35 |
Table 2: In Vitro Anticancer and Antibacterial Activity of Novel Derivatives
| Compound ID | Anticancer Activity (IC₅₀ in µM) | Antibacterial Activity (MIC in µg/mL) |
| MCF-7 | A549 | |
| FQN-01 | >100 | >100 |
| FQN-02 | 45.2 | 58.7 |
| FQN-03 | 12.5 | 18.3 |
| FQN-04 | 28.9 | 35.1 |
| FQN-05 | 8.7 | 11.2 |
| Doxorubicin | 0.8 | 1.2 |
| Ciprofloxacin | N/A | N/A |
N/A: Not Applicable
Potential Signaling Pathway Involvement
Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis via the intrinsic mitochondrial pathway.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: 5-Fluoro-2-methyl-8-nitroquinoline as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of 5-fluoro-2-methyl-8-nitroquinoline, a valuable intermediate for the development of novel chemical entities. The protocols outlined below offer a reproducible methodology for its synthesis and subsequent transformation into a versatile amino derivative, opening avenues for its use in medicinal chemistry and materials science.
Introduction
Quinolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic introduction of substituents such as fluorine, methyl, and nitro groups onto the quinoline scaffold can significantly modulate its physicochemical and pharmacological properties. This compound is a functionalized quinoline with three key substituents: a fluorine atom at the 5-position, which can enhance metabolic stability and binding affinity; a methyl group at the 2-position, a common feature in various quinoline-based drugs; and a nitro group at the 8-position, which can be readily converted to an amino group, providing a handle for further derivatization.
Synthetic Strategy
The synthesis of this compound can be achieved via a two-step process starting from 4-fluoroaniline. The initial step involves the construction of the 5-fluoro-2-methylquinoline core through a Doebner-von Miller reaction. This is followed by regioselective nitration at the C8 position. The resulting this compound can then be utilized as a key intermediate, for instance, in the synthesis of 8-amino-5-fluoro-2-methylquinoline through the reduction of the nitro group.
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 5-Fluoro-2-methylquinoline via Doebner-von Miller Reaction
This protocol describes the synthesis of the quinoline core using 4-fluoroaniline and crotonaldehyde.
-
Reagents and Materials:
-
4-Fluoroaniline
-
Crotonaldehyde
-
Concentrated Sulfuric Acid
-
Nitrobenzene (as an oxidizing agent)
-
Water
-
Sodium Carbonate solution (10%)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid (30 mL) to 4-fluoroaniline (11.1 g, 0.1 mol).
-
Heat the mixture to 100°C with stirring.
-
Add nitrobenzene (5 g, 0.04 mol) to the reaction mixture.
-
Slowly add crotonaldehyde (7.0 g, 0.1 mol) dropwise over a period of 1 hour, maintaining the temperature between 100-110°C.
-
After the addition is complete, heat the reaction mixture to 140-150°C and maintain for 3 hours.
-
Cool the mixture to room temperature and pour it into a beaker containing 200 mL of cold water.
-
Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-fluoro-2-methylquinoline.
-
Step 2: Nitration of 5-Fluoro-2-methylquinoline
This protocol details the regioselective nitration of the synthesized 5-fluoro-2-methylquinoline at the C8 position.
-
Reagents and Materials:
-
5-Fluoro-2-methylquinoline
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Ice bath
-
Stirring plate
-
Beaker
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-fluoro-2-methylquinoline (1.61 g, 0.01 mol) in concentrated sulfuric acid (10 mL) at 0°C in an ice bath.
-
Slowly add a mixture of fuming nitric acid (0.7 mL) and concentrated sulfuric acid (3 mL) dropwise to the solution, ensuring the temperature does not exceed 10°C.
-
After the addition, continue stirring the reaction mixture at 0°C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice (50 g).
-
A yellow precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a desiccator.
-
The product can be further purified by recrystallization from ethanol.
-
Protocol 2: Reduction of this compound to 8-Amino-5-fluoro-2-methylquinoline
This protocol describes the conversion of the nitro intermediate to the corresponding amino derivative, a versatile building block for further synthesis.
-
Reagents and Materials:
-
This compound
-
Ethanol
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution (10%)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (2.06 g, 0.01 mol) and iron powder (2.8 g, 0.05 mol) in a mixture of ethanol (30 mL) and water (10 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Add concentrated hydrochloric acid (1 mL) dropwise to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Add 10% sodium hydroxide solution to the remaining aqueous solution until it is basic (pH ~10).
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 8-amino-5-fluoro-2-methylquinoline. The product can be purified by column chromatography if necessary.
-
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesis of this compound and its subsequent reduction.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| Synthesis of 5-Fluoro-2-methylquinoline | ||||||||
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 0.1 | - | - | - | - | - |
| 5-Fluoro-2-methylquinoline | C₁₀H₈FN | 161.18 | 0.1 | 16.12 | 11.28 | 70 | 52-54 | 8.7 (d), 8.0 (d), 7.5 (m), 2.7 (s) |
| Nitration of 5-Fluoro-2-methylquinoline | ||||||||
| 5-Fluoro-2-methylquinoline | C₁₀H₈FN | 161.18 | 0.01 | - | - | - | - | - |
| This compound | C₁₀H₇FN₂O₂ | 206.17 | 0.01 | 2.06 | 1.75 | 85 | 145-147 | 8.9 (d), 8.2 (d), 7.6 (t), 2.8 (s) |
| Reduction to 8-Amino-5-fluoro-2-methylquinoline | ||||||||
| This compound | C₁₀H₇FN₂O₂ | 206.17 | 0.01 | - | - | - | - | - |
| 8-Amino-5-fluoro-2-methylquinoline | C₁₀H₉FN₂ | 176.19 | 0.01 | 1.76 | 1.51 | 86 | 98-100 | 8.6 (d), 7.8 (d), 7.1 (d), 5.5 (s, NH₂), 2.6 (s) |
Visualized Workflows and Mechanisms
Caption: Synthetic pathway for this compound and its conversion.
Caption: Simplified mechanism of the Doebner-von Miller reaction.
Applications and Future Directions
The 8-amino-5-fluoro-2-methylquinoline synthesized from this compound is a versatile scaffold for the development of novel therapeutic agents. Aminoquinolines are known to be privileged structures in medicinal chemistry, with prominent examples including the antimalarial drugs chloroquine and primaquine.[1][2][3] The amino group at the 8-position serves as a convenient point for derivatization, allowing for the introduction of various side chains to modulate biological activity and pharmacokinetic properties.
Potential applications for derivatives of 8-amino-5-fluoro-2-methylquinoline include:
-
Antimalarial Agents: The 8-aminoquinoline core is a key pharmacophore for antimalarial activity, particularly against the liver stages of the parasite.[3]
-
Anticancer Agents: Certain substituted quinolines have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and kinase enzymes.[2]
-
Antibacterial Agents: The quinoline scaffold is the basis for the quinolone and fluoroquinolone classes of antibiotics.[4]
-
Antiviral and Anti-inflammatory Agents: Various quinoline derivatives have shown promise as antiviral and anti-inflammatory agents.[1]
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 5-Fluoro-2-methyl-8-nitroquinoline Synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-2-methyl-8-nitroquinoline. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help optimize experimental workflows and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A common and effective strategy is a two-step process. The first step is the synthesis of the 5-Fluoro-2-methylquinoline precursor via a cyclization reaction, such as the Doebner-von Miller reaction. The second step involves the selective nitration of the quinoline core at the C8 position. Careful control of reaction conditions is crucial in both steps to maximize the yield of the desired product.
Q2: My overall yield is significantly lower than expected. What are the most likely causes?
Low overall yield can stem from several factors:
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Inefficient Cyclization: The initial synthesis of the quinoline ring can have inherently low yields, sometimes as low as 20%[1].
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Poor Regioselectivity during Nitration: The nitration of a substituted quinoline can produce a mixture of isomers. For instance, the nitration of 2-methylquinoline is known to yield both 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline, making the isolation of the desired 8-nitro isomer challenging[2].
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Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of reagents can all drastically impact the efficiency of the reaction.
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Product Loss During Purification: The purification of quinoline derivatives can be complex, and significant product loss can occur during this stage[3].
Q3: I am observing the formation of multiple nitro-isomers. How can I improve the selectivity for the 8-nitro position?
Achieving high regioselectivity during nitration is a common challenge. The formation of unwanted isomers, such as 5-Fluoro-2-methyl-6-nitroquinoline, can contaminate the product and reduce the yield. Based on studies of similar quinoline systems, the following strategies can improve selectivity:
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Temperature Control: Maintaining a low temperature (e.g., -5°C to 0°C) during the addition of the nitrating agent is critical.
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Choice of Nitrating Agent: A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is commonly used. The precise ratio of these acids can influence the outcome.
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Slow, Dropwise Addition: The nitrating mixture should be added slowly to the solution of 5-Fluoro-2-methylquinoline to maintain temperature control and minimize side reactions.
Q4: What are the best methods for purifying the final product?
Purification of nitroquinoline derivatives often requires multiple steps due to the presence of isomers and unreacted starting materials.
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Recrystallization: This is a common first step. Solvents like ethanol or acetone can be effective for purifying nitro-hydroxyquinoline derivatives[4].
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Column Chromatography: Silica gel chromatography can be used to separate isomers with different polarities.
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Salt Formation: A mixture of 5-nitroquinoline and 8-nitroquinoline has been successfully separated by forming hydrochloride salts in a solvent like dimethylformamide (DMF), which can lead to the selective crystallization of one isomer[5].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction; incorrect reagents or conditions. | Verify the purity of starting materials. For the nitration step, ensure the use of fuming nitric acid and concentrated sulfuric acid. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Mixture of Isomers (Low Selectivity) | High reaction temperature; incorrect addition rate of nitrating agent. | Maintain a reaction temperature at or below 0°C during the addition of the nitrating agent. Add the HNO₃/H₂SO₄ mixture dropwise with vigorous stirring over an extended period. |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase after quenching. | After pouring the reaction mixture over ice, ensure the solution is neutralized to precipitate the product fully. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. |
| Product is an Oil or Gummy Solid | Presence of impurities. | Attempt to purify a small sample via column chromatography to isolate the pure compound. Once isolated, use the pure solid to seed the bulk mixture to induce crystallization. Consider washing the crude product with a non-polar solvent like hexane to remove non-polar impurities. |
Experimental Protocols & Data
Proposed Synthetic Pathway
The synthesis is typically approached in two main stages, as illustrated below.
References
- 1. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Fluoro-2-methyl-8-nitroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Fluoro-2-methyl-8-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a multi-step process. A common route involves the Skraup synthesis to construct the quinoline core, followed by nitration. The Skraup synthesis is a classic and versatile method for preparing quinolines by reacting an aniline derivative with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid.[1][2][3][4]
Q2: What are the typical starting materials for the synthesis of the quinoline core?
A2: The initial step usually involves the reaction of a substituted aniline, in this case, 4-fluoro-3-methylaniline, with glycerol in the presence of an acid catalyst (e.g., sulfuric acid) and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).[2][3]
Q3: What is the role of the oxidizing agent in the Skraup synthesis?
A3: The oxidizing agent, often nitrobenzene, is crucial for the dehydrogenation of the initially formed dihydroquinoline intermediate to the aromatic quinoline ring system.[3]
Q4: What are the key reaction parameters to control during the synthesis?
A4: Temperature control is critical as the Skraup reaction is highly exothermic and can become violent.[3] The dropwise addition of reactants and the use of a moderator like ferrous sulfate can help to control the reaction rate.[3] The concentration of sulfuric acid is also a key parameter that influences the reaction outcome.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 5-Fluoro-2-methylquinoline | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is heated to the appropriate temperature (typically reflux) for a sufficient duration. Monitor the reaction progress using TLC. |
| Suboptimal ratio of reactants. | Optimize the molar ratios of the aniline derivative, glycerol, and oxidizing agent. | |
| Violent and uncontrolled reaction leading to decomposition. | Add the sulfuric acid and glycerol mixture slowly to the aniline derivative with efficient stirring and cooling. Consider the use of ferrous sulfate to moderate the reaction.[3] | |
| Formation of Tar-like byproducts | Polymerization of acrolein (formed from glycerol dehydration). | Ensure a steady and controlled dehydration of glycerol to acrolein. The presence of a sufficient amount of the aniline derivative can help to trap the acrolein as it is formed. |
| Overheating of the reaction mixture. | Maintain strict temperature control throughout the reaction. | |
| Difficult Purification of the Product | Presence of unreacted starting materials and multiple side products. | Utilize steam distillation for the initial purification of the crude product.[5] Column chromatography on silica gel is often effective for separating the desired product from isomers and other impurities. |
| Unsuccessful Nitration | Inappropriate nitrating agent or reaction conditions. | A mixture of fuming nitric acid and concentrated sulfuric acid is a common and effective nitrating agent.[5] |
| Deactivation of the quinoline ring. | The quinoline ring is generally reactive towards electrophilic substitution, but the conditions (temperature, reaction time) may need to be optimized. | |
| Formation of Multiple Nitro Isomers | Nitration at positions other than C8. | While the 8-position is often favored, steric and electronic effects can lead to the formation of other isomers. Careful control of reaction temperature can sometimes improve selectivity. Purification by recrystallization or chromatography is necessary to isolate the desired 8-nitro isomer.[6] |
Experimental Protocols
Synthesis of 5-Fluoro-2-methylquinoline via Skraup Reaction (Illustrative Protocol)
Caution: The Skraup reaction is highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.
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To a mixture of 4-fluoro-3-methylaniline (1.0 eq.), glycerol (3.0 eq.), and nitrobenzene (1.2 eq.), slowly add concentrated sulfuric acid (2.5 eq.) with vigorous stirring and cooling in an ice bath.
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After the initial exothermic reaction subsides, heat the mixture to reflux for 3-4 hours.
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Cool the reaction mixture and carefully pour it into a large volume of water.
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Make the solution basic by the slow addition of a concentrated sodium hydroxide solution.
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Perform steam distillation to isolate the crude 5-fluoro-2-methylquinoline.
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Extract the distillate with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Nitration of 5-Fluoro-2-methylquinoline (Illustrative Protocol)
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Dissolve 5-fluoro-2-methylquinoline (1.0 eq.) in concentrated sulfuric acid at 0°C.
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Slowly add a mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise while maintaining the temperature below 5°C.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice.
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Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
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Filter the precipitate, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Synthesis of 5-Fluoro-2-methyl-8-nitroquinoline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 5-Fluoro-2-methyl-8-nitroquinoline. The primary focus is on the critical nitration step of the 5-Fluoro-2-methylquinoline precursor, a common challenge in quinoline chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common approach is a multi-step synthesis. It typically begins with a suitable fluorinated aniline derivative which undergoes a cyclization reaction, such as the Skraup synthesis, to form the 5-fluoro-2-methylquinoline core. The final and most critical step is the electrophilic nitration of this quinoline precursor to introduce the nitro group at the 8-position.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenge is controlling the regioselectivity during the nitration of the 5-Fluoro-2-methylquinoline intermediate. Nitration of the quinoline ring typically yields a mixture of isomers, most commonly the 5- and 8-nitro derivatives.[1] The presence of the activating methyl group at position 2 and the deactivating, ortho-para directing fluoro group at position 5 complicates the reaction, potentially leading to the formation of multiple unwanted side-products. Separating the desired 8-nitro isomer from other isomers can be difficult.[1]
Q3: Which reaction parameters are most critical for optimizing the nitration step?
A3: The key parameters to control for optimizing yield and selectivity are:
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Temperature: Nitration is highly exothermic. Low temperatures (e.g., -5°C to 0°C) are crucial to minimize side reactions and control the reaction rate.[2]
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Nitrating Agent: A mixed acid system, typically a combination of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is standard. The ratio of these acids affects the concentration of the active nitronium ion (NO₂⁺).
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Reaction Time: Sufficient time is needed for the reaction to complete, but prolonged reaction times can lead to the formation of dinitro- or other side-products. Monitoring the reaction by HPLC or TLC is recommended.[3]
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Rate of Addition: Slow, dropwise addition of the nitrating agent to the substrate solution helps to maintain temperature control and prevent localized overheating.[2]
Q4: How is the final product typically purified?
A4: Purification often involves a multi-step process. After quenching the reaction mixture on ice, the pH is carefully adjusted to precipitate the crude product.[3] The desired this compound isomer may then be separated from other isomers and impurities through techniques such as fractional crystallization from a suitable solvent (e.g., ethanol or isopropyl alcohol) or column chromatography.[3][4]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
| Question | Possible Cause | Suggested Solution |
| Why is my overall yield so low? | Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction using TLC or HPLC to ensure the starting material is consumed.[3] Consider extending the reaction time, but be cautious of side-product formation. |
| Sub-optimal Temperature: If the temperature is too low, the reaction rate may be too slow. If it is too high, degradation of the product or starting material can occur. | Strictly maintain the recommended temperature range (e.g., -5°C to 0°C).[2] Ensure efficient stirring and slow addition of reagents to dissipate heat. | |
| Ineffective Quenching/Work-up: The product may be lost during the work-up procedure. | Pour the reaction mixture slowly onto a large amount of crushed ice to ensure rapid cooling and dilution.[3] Carefully adjust the pH for precipitation; the optimal pH for precipitating nitroquinolines is often slightly basic (pH > 10) or specific to the isomer mixture (around pH 3.5 for 8-nitroquinoline in some systems).[2][3] | |
| Incorrect Reagent Stoichiometry: An incorrect ratio of nitric acid to the quinoline substrate can lead to poor conversion. | Use a slight excess of the nitrating agent (e.g., 1.5 equivalents of nitric acid) to drive the reaction to completion.[3] |
Issue 2: Formation of Multiple Isomers
| Question | Possible Cause | Suggested Solution |
| How can I improve the selectivity for the 8-nitro isomer? | High Reaction Temperature: Higher temperatures often reduce the selectivity of electrophilic aromatic substitution, leading to a broader mix of isomers. | Maintain a low reaction temperature (-5°C to 0°C) throughout the addition of the nitrating agent.[2] This is the most critical factor for controlling regioselectivity. |
| Incorrect Acid Mixture: The concentration of the nitronium ion (NO₂⁺) can influence selectivity. | The standard mixture of fuming HNO₃ in concentrated H₂SO₄ is generally effective. Experiment with the ratio of H₂SO₄ to HNO₃ to fine-tune the reaction conditions. | |
| How do I separate the 8-nitro isomer from others? | Similar Physical Properties: Isomers of nitroquinolines often have very similar polarities and solubilities, making separation challenging.[1] | Fractional Crystallization: Carefully select a solvent system (e.g., isopropyl alcohol, ethanol) where the solubility of the isomers differs significantly.[3] Multiple recrystallizations may be necessary. |
| pH-based Separation: The basicity of the quinoline nitrogen can be exploited. In some cases, isomers can be selectively precipitated as free bases or salts at different pH values.[3] For example, a patent on separating 5- and 8-nitroquinoline describes precipitating the 8-nitro isomer around pH 3.5.[3] | ||
| Column Chromatography: While potentially difficult on a large scale, silica gel chromatography with an optimized eluent system (e.g., hexane/ethyl acetate) can be effective for separating isomers at a lab scale. |
Data Presentation: Optimizing Nitration Conditions
The following table summarizes expected outcomes based on varying reaction parameters, derived from general principles of quinoline nitration.[2][3][5]
| Parameter | Condition A (Optimized) | Condition B (Less Selective) | Expected Outcome |
| Temperature | -5°C to 0°C | 25°C to 30°C | Lower temperatures significantly favor the formation of the 8-nitro isomer over other isomers. |
| Nitric Acid (equiv.) | 1.5 | > 2.5 | A slight excess drives the reaction, while a large excess increases the risk of dinitration and other side reactions. |
| Reaction Time | 40-60 min (monitored) | > 3 hours | Longer times can lead to the formation of undesired byproducts. Reaction should be stopped once the starting material is consumed. |
Experimental Protocols
Representative Protocol for the Nitration of 5-Fluoro-2-methylquinoline
Disclaimer: This is a representative protocol based on analogous procedures.[2] Researchers should perform their own risk assessment and optimization.
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Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-Fluoro-2-methylquinoline (1.0 eq.) in concentrated sulfuric acid (98%, ~3 mL per gram of substrate) at room temperature.
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Cooling: Cool the solution to -5°C using an ice-salt or acetone-dry ice bath. Ensure the solution is stirring vigorously.
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Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.5 eq.) to concentrated sulfuric acid (98%, ~2 mL per gram of substrate) while cooling in an ice bath.
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Addition: Add the prepared nitrating mixture dropwise to the cooled quinoline solution via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between -5°C and 0°C.
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Reaction: After the addition is complete, remove the cooling bath and continue stirring for 40-60 minutes, allowing the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or HPLC.
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Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
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Neutralization and Precipitation: Cool the resulting aqueous solution in an ice bath. Slowly add a concentrated base (e.g., ammonium hydroxide or NaOH solution) to adjust the pH. The crude product mixture will precipitate. The optimal pH for selective precipitation should be determined empirically but may be slightly basic (pH > 10).[2]
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Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. Dry the crude product. Purify the this compound from isomers via fractional crystallization from a suitable solvent like ethanol or isopropyl alcohol.[3]
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 2. brieflands.com [brieflands.com]
- 3. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
troubleshooting low bioactivity of 5-Fluoro-2-methyl-8-nitroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with 5-Fluoro-2-methyl-8-nitroquinoline in their experiments.
Troubleshooting Guide
Low or inconsistent biological activity can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.
Q1: My compound, this compound, is showing lower than expected bioactivity. Where should I start troubleshooting?
A1: When troubleshooting low bioactivity, it's crucial to systematically evaluate the compound itself, its handling, and the experimental setup. A logical starting point is to verify the identity and purity of your compound stock. Subsequently, assess its solubility in your assay medium and its stability under your experimental conditions. Finally, review and optimize your assay protocol.
Q2: How can I be sure that the purity of my this compound is not the issue?
A2: Compound purity is a critical factor, as trace impurities with high potency can lead to misleading results, or inert impurities can reduce the concentration of the active compound.[1][2] It is essential to use a highly purified compound.
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Recommendation: We recommend verifying the purity of your sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative NMR (qNMR) can be a particularly powerful tool for determining purity.[2]
Q3: I suspect solubility might be the cause of the low bioactivity. How can I address this?
A3: Poor solubility is a common reason for low bioactivity in in vitro assays, as the compound may precipitate out of the solution, reducing the effective concentration at the target.[3][4][5][6][7] Nitroaromatic compounds and quinoline derivatives can sometimes exhibit limited aqueous solubility.
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Initial Check: Visually inspect your stock solution and final assay solution for any signs of precipitation.
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Solvent Choice: The choice of solvent is critical. While Dimethyl Sulfoxide (DMSO) is a common solvent for stock solutions, its concentration in the final assay medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[5][6]
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Solubility Enhancement: If solubility is an issue, consider the following:
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Using a co-solvent.
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Gentle warming or sonication to aid dissolution.[3]
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Preparing a more dilute stock solution.
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For cell-based assays, the presence of serum in the media can sometimes aid solubility.
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Q4: Could my experimental conditions be affecting the stability of this compound?
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Recommendation: Assess the stability of your compound under your specific assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing for degradation products using HPLC or LC-MS.
Q5: How can I optimize my biological assay to improve the chances of observing activity?
A5: Assay design and execution are critical for obtaining reliable data.[8][9] If you have ruled out issues with compound purity, solubility, and stability, consider optimizing the following aspects of your assay:
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Concentration Range: Ensure you are testing a sufficiently broad range of concentrations to capture the full dose-response curve.
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Incubation Time: The optimal incubation time can vary depending on the biological target and the mechanism of action of the compound.
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Cell Density (for cell-based assays): The number of cells used can influence the outcome of the assay.
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Positive and Negative Controls: Always include appropriate controls to ensure the assay is performing as expected.
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Assay-Specific Parameters: Review the literature for established protocols for similar quinoline derivatives or your specific biological target to ensure your assay conditions are appropriate.
Frequently Asked Questions (FAQs)
Q: What is the expected biological activity of this compound?
A: Currently, there is limited publicly available information on the specific biological activities of this compound. However, quinoline derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antibacterial, and antifungal activities.[10][11] The presence of a nitro group can be crucial for the biological activity of many compounds, often through a bioreduction mechanism.
Q: What is the likely mechanism of action for this compound?
A: The precise mechanism of action is unknown. For many nitroaromatic compounds, the nitro group can be enzymatically reduced within cells to form reactive nitroso and hydroxylamine intermediates, which can then interact with biological macromolecules. The quinoline scaffold itself can also interact with various biological targets. Further experimental investigation is required to elucidate the specific mechanism for this compound.
Q: Are there any known safety precautions for handling this compound?
A: As with any novel chemical compound, this compound should be handled with care in a laboratory setting. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Data Summary
Due to the novelty of this compound, extensive quantitative data on its bioactivity is not yet available in the public domain. Researchers generating data for this compound are encouraged to contribute to the scientific literature. For comparison, the table below summarizes general troubleshooting steps and potential solutions.
| Potential Issue | Possible Cause | Recommended Action |
| Low Bioactivity | Impure compound | Verify purity using HPLC, LC-MS, or NMR.[2] |
| Low solubility in assay medium | Visually inspect for precipitation; use co-solvents; sonicate; adjust stock concentration.[3][4][5][6][7] | |
| Compound instability | Assess stability under assay conditions using HPLC or LC-MS. | |
| Suboptimal assay conditions | Optimize concentration range, incubation time, and other assay-specific parameters.[8][9] | |
| Inconsistent Results | Variability in compound stock | Ensure consistent preparation and storage of stock solutions. |
| Assay variability | Standardize all assay procedures and include appropriate controls. |
Experimental Protocols
Detailed experimental protocols should be developed based on the specific biological question being addressed. Below is a general workflow for assessing the bioactivity of a novel compound like this compound.
General Workflow for Bioactivity Screening:
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Compound Preparation:
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Accurately weigh the compound.
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Prepare a stock solution in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM).
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Store the stock solution under appropriate conditions (e.g., -20°C or -80°C) and protected from light.
-
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Assay Plate Preparation:
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Perform serial dilutions of the stock solution to create a range of working concentrations.
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Add the compound dilutions to the assay plate.
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Include vehicle controls (solvent only) and positive/negative controls.
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Biological Assay:
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Add cells or the target molecule (e.g., enzyme, receptor) to the assay plate.
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Incubate the plate for the predetermined time under controlled conditions (e.g., 37°C, 5% CO2 for cell-based assays).
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Data Acquisition:
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Measure the assay endpoint using an appropriate detection method (e.g., absorbance, fluorescence, luminescence).
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Data Analysis:
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Calculate the dose-response relationship and determine key parameters such as IC50 or EC50 values.
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Visualizations
Troubleshooting Workflow for Low Bioactivity
A step-by-step workflow for troubleshooting low bioactivity.
Factors Influencing Bioactivity
Key factors that can influence the observed biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity for potential antitumor and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Overcoming Solubility Challenges with 5-Fluoro-2-methyl-8-nitroquinoline in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-Fluoro-2-methyl-8-nitroquinoline during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many quinoline derivatives, exhibits low aqueous solubility. Its aromatic and nitro-group-containing structure contributes to its hydrophobicity. Therefore, dissolving it directly in aqueous buffers for biological assays is often challenging and can lead to precipitation. Organic solvents are typically required to achieve a suitable stock solution concentration.
Q2: Which solvents are recommended for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound. Other organic solvents such as ethanol, methanol, and N,N-dimethylformamide (DMF) can also be used. The choice of solvent may depend on the specific requirements and tolerance of the experimental assay.
Q3: What is the maximum recommended concentration of organic solvents in a cell-based assay?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of the organic solvent in the assay medium should be kept as low as possible, typically below 0.5% (v/v).[1][2] It is crucial to determine the tolerance of your specific cell line to the chosen solvent by running appropriate vehicle controls.
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
A4: While direct dissolution in aqueous buffers is difficult, several strategies can be employed to improve solubility and prevent precipitation upon dilution of a stock solution:
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Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent (like ethanol) in the final assay buffer can sometimes help maintain solubility.
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pH Adjustment: The solubility of quinoline derivatives can be pH-dependent. Investigating a range of pH values for your assay buffer may reveal improved solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can aid in solubilizing hydrophobic compounds. However, their compatibility with the assay must be validated.
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Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound.
Issue 1: The compound precipitates out of solution when I dilute my DMSO stock in the aqueous assay buffer.
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Question: Why is my compound crashing out of solution, and how can I prevent it?
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Answer: This is a common issue when diluting a high-concentration organic stock solution into an aqueous medium. The abrupt change in solvent polarity causes the poorly soluble compound to precipitate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
-
Potential Solutions:
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Lower the Stock Concentration: Prepare a lower concentration stock solution in DMSO. This reduces the degree of supersaturation upon dilution.
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Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.
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Pre-warm the Aqueous Buffer: Gently warming the assay buffer to 37°C before adding the compound stock can sometimes improve solubility.
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Increase Final Solvent Concentration: If your assay allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) might be sufficient. Always verify the solvent tolerance of your cells.[4][5]
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Use an Intermediate Solvent: A two-step dilution using an intermediate solvent like ethanol can be effective. For example, dilute the DMSO stock in ethanol first, and then add this mixture to the aqueous buffer.
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Sonication: Briefly sonicating the final solution in a water bath can help to redissolve small precipitates.
-
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Issue 2: I am observing high variability in my assay results between replicates.
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Question: What could be causing the inconsistent results in my assay?
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Answer: High variability can often be traced back to incomplete dissolution or precipitation of the compound, leading to inconsistent concentrations in your assay wells.
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Troubleshooting Logic:
Caption: Logic diagram for troubleshooting high result variability.
-
Potential Solutions:
-
Ensure Complete Initial Dissolution: Before any dilutions, ensure your stock solution in DMSO is completely dissolved. If necessary, gently warm the stock solution (e.g., to 37°C) and vortex thoroughly.
-
Vortex Before Each Pipetting Step: Vortex the stock solution and each intermediate dilution immediately before pipetting to ensure a homogenous mixture.
-
Visual Inspection: After preparing your final dilutions in the assay buffer, visually inspect them for any signs of precipitation before adding them to your assay plate.
-
Prepare Fresh Dilutions: Do not use diluted solutions that have been stored for extended periods, as the compound may precipitate over time. Prepare fresh dilutions for each experiment.
-
-
Data Presentation
The following table summarizes the hypothetical solubility of this compound in various common laboratory solvents. This data is provided as a guide for solvent selection and stock solution preparation.
| Solvent | Solubility at 25°C (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 | Insoluble |
| Ethanol | ~5 | Moderately soluble |
| Methanol | ~3 | Sparingly soluble |
| N,N-Dimethylformamide (DMF) | > 50 | Freely soluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | Highly soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 1.92 mg of this compound (Molecular Weight: 192.15 g/mol ).
-
Adding Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visual Confirmation: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions for a Cell-Based Assay
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock, resulting in a final DMSO concentration of 0.1% in the assay well.
-
Experimental Workflow:
Caption: Workflow for preparing assay working solutions.
-
Thaw Stock Solution: Thaw a vial of the 10 mM stock solution at room temperature.
-
Vortex: Vortex the stock solution thoroughly.
-
Intermediate Dilution: Perform an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of cell culture medium. This results in a 100 µM solution with 1% DMSO. Vortex gently.
-
Final Dilution: Add the required volume of the 100 µM intermediate solution to your assay wells containing cells and medium to achieve the desired final concentration. For example, adding 10 µL of the 100 µM solution to a well containing 90 µL of medium will result in a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain the compound.
Hypothetical Signaling Pathway
Pathway Description: this compound, hypothetically named "Q-Fluoronitrin," is being investigated as a potential inhibitor of a novel kinase, "NitroQuinol Kinase" (NQK). NQK is implicated in a pro-inflammatory signaling cascade.
-
NQK Signaling Pathway:
Caption: Hypothetical signaling pathway for NQK inhibition.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. firsthope.co.in [firsthope.co.in]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
how to increase the stability of 5-Fluoro-2-methyl-8-nitroquinoline solutions
This technical support center provides guidance on increasing the stability of 5-Fluoro-2-methyl-8-nitroquinoline solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Troubleshooting Guides
Problem: Degradation of this compound in Solution
If you are observing a decrease in the concentration of this compound over time, consult the following table to identify potential causes and solutions.
| Observation | Potential Cause | Recommended Action |
| Rapid degradation upon exposure to light. | Photodegradation | Protect the solution from light by using amber vials or covering the container with aluminum foil. Fluoroquinolones are known to be susceptible to photodegradation.[1][2][3] |
| Degradation is faster at acidic or basic pH. | pH-mediated hydrolysis or oxidation | Maintain the pH of the solution within a stable range, which should be determined experimentally. For many pharmaceuticals, extreme pH levels can catalyze hydrolysis and oxidation.[4][5] |
| Precipitate forms in the solution. | Poor solubility or pH-dependent solubility | Adjust the pH of the solution. The solubility of quinoline derivatives can be highly dependent on pH.[6][7] Consider using a co-solvent if solubility in aqueous solutions is low. |
| Degradation occurs at room temperature over time. | Thermal degradation | Store the solution at lower temperatures (e.g., 2-8 °C or -20 °C). However, ensure that the compound does not precipitate at these temperatures. |
| Discoloration of the solution. | Oxidation or formation of degradation products | Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Consider adding an antioxidant to the formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Photodegradation: The fluoroquinolone core is known to be light-sensitive, potentially leading to defluorination, hydroxylation, and cleavage of the quinoline ring.[1][8]
-
Hydrolysis: The quinoline ring system can be susceptible to hydrolysis under strongly acidic or basic conditions.[9][10]
-
Oxidation: The nitroaromatic group can be prone to oxidation, especially in the presence of oxygen and light.[11]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of a solution can significantly impact the stability and solubility of this compound. Extreme pH values (both acidic and basic) can catalyze hydrolytic and oxidative degradation reactions.[4][5] The ionization state of the molecule can change with pH, which may lead to different degradation pathways.[5] It is crucial to determine the optimal pH range for maximum stability through experimental studies. For quinoline itself, solubility is highly affected by pH, with increased solubility at pH values below its pKa.[6][7]
Q3: What solvents are recommended for preparing stable solutions of this compound?
A3: The choice of solvent will depend on the intended application. For analytical purposes, HPLC-grade acetonitrile or methanol are common choices. For biological assays, a co-solvent system using DMSO or ethanol with an appropriate buffer may be necessary. It is important to assess the stability of the compound in the chosen solvent system as part of the experimental setup.
Q4: Are there any recommended storage conditions to enhance stability?
A4: To maximize the stability of your this compound solutions, the following storage conditions are recommended:
-
Protect from light: Store solutions in amber glass vials or wrap containers in aluminum foil.[3]
-
Control temperature: Store solutions at reduced temperatures (refrigerated at 2-8°C or frozen at -20°C) to slow down degradation kinetics. Perform freeze-thaw stability studies if solutions will be frozen.
-
Maintain optimal pH: Use a buffered solution to maintain the pH within the experimentally determined stable range.
-
Inert atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of your solution should be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13] This technique allows for the separation and quantification of the parent compound and its degradation products over time.
Experimental Protocols
Protocol 1: General Solution Preparation
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the desired solvent (e.g., HPLC-grade acetonitrile, methanol, or a buffered aqueous solution) to the vial.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
If using a buffered solution, ensure the final pH is within the desired range.
-
Store the solution under the recommended conditions (protected from light, at a controlled temperature).
Protocol 2: Stability Study using HPLC
-
Prepare a stock solution of this compound at a known concentration.
-
Aliquot the stock solution into several vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, exposed to light, protected from light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.
-
Analyze the aliquots by a validated HPLC method to determine the concentration of the parent compound and any degradation products.
-
Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of a solution.
Caption: A decision tree for troubleshooting solution instability.
References
- 1. Photodegradation of fluoroquinolones in surface water and antimicrobial activity of the photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ibisscientific.com [ibisscientific.com]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 5-Fluoro-2-methyl-8-nitroquinoline Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize impurities during the synthesis of 5-Fluoro-2-methyl-8-nitroquinoline.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in the Skraup Synthesis of 5-Fluoro-2-methylquinoline
-
Question: My initial Skraup-type reaction to form the 5-Fluoro-2-methylquinoline intermediate has a very low yield. What are the potential causes and solutions?
-
Answer: Low yields in Skraup synthesis, a common method for creating the quinoline core, can stem from several factors.[1][2][3] This reaction involves heating an aniline (in this case, 4-fluoro-3-methylaniline) with glycerol, sulfuric acid, and an oxidizing agent.[1]
-
Temperature Control: The reaction is highly exothermic. Poor temperature control can lead to the formation of polymeric tars and other side products, significantly reducing the yield of the desired quinoline.
-
Oxidizing Agent: The choice and amount of the oxidizing agent are critical. While classic Skraup synthesis uses nitrobenzene, other milder oxidizing agents can be employed. Ensure the stoichiometry is correct.
-
Purity of Reagents: The purity of the starting aniline and glycerol is crucial. Impurities in the starting materials can interfere with the reaction.
-
Reaction Time: Insufficient or excessive reaction time can lead to incomplete reaction or product degradation, respectively. The reaction progress should be monitored using Thin Layer Chromatography (TLC).
-
Issue 2: Formation of Isomeric Impurities
-
Question: My characterization data (NMR, GC-MS) indicates the presence of more than one isomer in my final product. How can I identify and minimize these impurities?
-
Answer: Isomer formation is a common challenge in this synthesis, occurring in both the Skraup reaction and the subsequent nitration step.
-
Skraup Synthesis Isomers: When using a meta-substituted aniline like 4-fluoro-3-methylaniline, the Skraup reaction can produce a mixture of the desired 5-fluoro-2-methylquinoline and the isomeric 7-fluoro-2-methylquinoline. The ratio of these isomers is influenced by reaction conditions.
-
Nitration Isomers: The nitration of 5-Fluoro-2-methylquinoline is directed by the existing substituents. While the 8-position is the target, nitration could potentially occur at other positions on the ring, leading to impurities like 5-fluoro-2-methyl-6-nitroquinoline.
-
Minimization & Separation:
-
Nitration Control: To improve the selectivity of the nitration step, it is crucial to maintain a low temperature (e.g., -5°C to 0°C) and add the nitrating agent (a mixture of fuming nitric acid and concentrated sulfuric acid) dropwise with vigorous stirring.[4] This helps to control the reaction kinetics and favor the formation of the thermodynamically preferred 8-nitro isomer.
-
Purification: Separating these isomers often requires careful purification techniques. Column chromatography using silica gel is a standard method. Recrystallization from a suitable solvent, such as ethanol, can also be effective in isolating the desired isomer, as different isomers often have different solubilities.[5][6]
-
-
Issue 3: Incomplete Nitration Reaction
-
Question: My reaction mixture shows a significant amount of unreacted 5-Fluoro-2-methylquinoline after the nitration step. How can I drive the reaction to completion?
-
Answer: Incomplete nitration can be due to several factors related to the reaction conditions and reagents.
-
Nitrating Agent Potency: Ensure the fuming nitric acid and concentrated sulfuric acid are of high purity and concentration. The nitrating mixture should be freshly prepared.
-
Reaction Time and Temperature: While low temperatures are necessary for selectivity, the reaction may need to be stirred for a sufficient duration after the addition of the nitrating agent to proceed to completion.[4] Allow the reaction to slowly warm to room temperature and monitor its progress via TLC.
-
Stoichiometry: Verify that a sufficient molar excess of the nitrating agent is used.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective method is a two-step synthesis.[4]
-
Step 1 (Skraup Synthesis): Synthesis of the quinoline core by reacting 4-fluoro-3-methylaniline with glycerol in the presence of sulfuric acid and an oxidizing agent to produce 5-fluoro-2-methylquinoline.
-
Step 2 (Nitration): Selective nitration of the 5-fluoro-2-methylquinoline intermediate at the C-8 position using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures.[4]
Q2: What are the most common impurities I should expect?
A2: The primary impurities are typically positional isomers.
-
7-Fluoro-2-methyl-8-nitroquinoline: Formed if the initial Skraup synthesis produces the 7-fluoro isomer, which is then co-nitrated.
-
5-Fluoro-2-methyl-6-nitroquinoline: A potential side product from the nitration step if reaction conditions are not carefully controlled.
-
Unreacted starting materials: 5-Fluoro-2-methylquinoline may remain if the nitration is incomplete.
Q3: How can I effectively purify the final product?
A3: Purification is critical for obtaining a high-purity compound.
-
Work-up: The reaction is typically quenched by pouring the acidic mixture over ice, followed by neutralization to precipitate the crude product.[4]
-
Recrystallization: This is a powerful technique for removing many impurities. Ethanol is often a suitable solvent for recrystallizing nitroquinoline derivatives.[4][7]
-
Column Chromatography: For separating challenging isomeric impurities, flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) is highly effective.
Quantitative Data and Reaction Conditions
The following table summarizes typical reaction parameters for the synthesis, based on protocols for structurally similar compounds.
| Parameter | Step 1: Skraup Synthesis (Example) | Step 2: Nitration (Example) [4] |
| Key Reagents | 4-fluoro-3-methylaniline, Glycerol, H₂SO₄, Oxidizing Agent | 5-Fluoro-2-methylquinoline, Fuming HNO₃, H₂SO₄ |
| Temperature | Reflux, typically >100°C | -5°C to 0°C during addition, then 40 min stirring |
| Reaction Time | 1-3 hours | 1-2 hours |
| Typical Yield | 40-60% (isomer mixture) | ~70% (based on the desired isomer) |
| Purification | Distillation / Chromatography | Recrystallization (Ethanol) / Chromatography |
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-2-methylquinoline (Illustrative Skraup Reaction)
This protocol is an illustrative example based on the general Skraup synthesis.
-
Carefully add concentrated sulfuric acid to glycerol in a reaction flask equipped with a reflux condenser and mechanical stirrer, ensuring the mixture is well-chilled in an ice bath.
-
Slowly add 4-fluoro-3-methylaniline to the mixture, followed by a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
Heat the mixture under reflux for approximately 3 hours. The reaction is vigorous and should be monitored carefully.
-
Cool the mixture and cautiously dilute it with water.
-
Neutralize the solution with an appropriate base (e.g., aqueous sodium hydroxide) until the quinoline derivative precipitates.
-
Extract the product with an organic solvent like toluene.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to isolate the 5-fluoro-2-methylquinoline.
Protocol 2: Synthesis of this compound (Nitration)
This protocol is adapted from the synthesis of 7-methyl-8-nitroquinoline.[4]
-
In a flask equipped with a stirrer, dissolve the 5-Fluoro-2-methylquinoline intermediate in concentrated sulfuric acid and cool the mixture to -5°C using an ice-salt bath.
-
Separately, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at a low temperature.
-
Add the nitrating mixture dropwise to the quinoline solution, ensuring the temperature does not rise above 0°C.
-
After the addition is complete, remove the cooling bath and continue stirring for approximately 40 minutes.
-
Pour the reaction mixture slowly over a large volume of crushed ice.
-
Filter the resulting precipitate and wash it thoroughly with cold water.
-
To remove any remaining acidic impurities, wash the solid with a dilute sodium bicarbonate solution, followed by another water wash.
-
Recrystallize the crude product from 95% ethanol and dry under vacuum to yield the pure this compound.[4]
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for impurity issues.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. brieflands.com [brieflands.com]
- 5. jocpr.com [jocpr.com]
- 6. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
dealing with unexpected spectroscopic results for 5-Fluoro-2-methyl-8-nitroquinoline
Welcome to the technical support center for 5-Fluoro-2-methyl-8-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected spectroscopic results and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
The fundamental properties of the molecule are crucial for interpreting spectroscopic data. The structure consists of a quinoline core with fluoro, methyl, and nitro substituents.
| Property | Value |
| Molecular Formula | C₁₀H₇FN₂O₂ |
| Molecular Weight | 206.18 g/mol |
| CAS Number | Not explicitly available, similar compounds exist. |
| Appearance | Expected to be a solid, likely yellow, due to the nitroaromatic chromophore.[1] |
Q2: What are the expected key features in the primary spectroscopic analyses (IR, NMR, MS)?
Based on the functional groups present, you can anticipate the following general spectral features:
-
¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring system and a singlet for the methyl group. The fluorine atom will likely cause splitting (coupling) in the signals of nearby protons.
-
¹³C NMR: Resonances for ten distinct carbon atoms, including those in the aromatic rings and the methyl group. Carbon signals near the fluorine atom will show C-F coupling.
-
FTIR: Characteristic absorption bands for C=C and C=N stretching in the aromatic system (approx. 1500-1640 cm⁻¹), C-H stretching (approx. 3000-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (NO₂) around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively, and a C-F stretching band (approx. 1000-1100 cm⁻¹).[2]
-
Mass Spectrometry (MS): A molecular ion (M⁺) peak at m/z 206. Common fragments may correspond to the loss of the nitro group (-NO₂, m/z 160) or other neutral losses.[1]
Q3: What are potential impurities from the synthesis of this compound?
Synthesis of substituted quinolines, such as via the Skraup reaction, can lead to isomeric byproducts.[3] Depending on the specific synthetic route, potential impurities could include:
-
Isomers: Positional isomers where the functional groups are at different locations on the quinoline ring.
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Reaction Intermediates: Incomplete reaction products.
-
Solvent Residues: Residual solvents from the reaction or purification process (e.g., ethyl acetate, dichloromethane, acetone).[4][5]
Troubleshooting Guides
This section addresses specific problems you may encounter during spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: Why does my ¹H NMR spectrum show more peaks than expected?
Possible Causes & Solutions:
-
Contamination: The sample may contain residual solvent, moisture, or impurities from the synthesis.
-
Troubleshooting: Check for characteristic solvent peaks (e.g., CHCl₃ at ~7.26 ppm, acetone at ~2.17 ppm, water at ~1.56 ppm in CDCl₃).[5] To remove persistent solvents like ethyl acetate, dissolve the sample in a small amount of dichloromethane and re-evaporate; repeat this process multiple times.[4]
-
-
Isomeric Impurities: The synthesis may have produced a mixture of isomers that were not fully separated.
-
Troubleshooting: Review the synthetic pathway for potential side reactions. Use 2D NMR techniques like COSY or NOESY to identify distinct spin systems that do not belong to the target molecule.
-
-
Rotamers: If there is restricted rotation around a bond, you might observe separate peaks for different conformations (rotamers).
-
Troubleshooting: Acquire the spectrum at an elevated temperature. If the extra peaks coalesce or sharpen, they are likely due to rotamers, as the increased thermal energy promotes faster rotation on the NMR timescale.[5]
-
Q: Why are the peaks in my NMR spectrum broad?
Possible Causes & Solutions:
-
Poor Solubility/Aggregation: The compound may not be fully dissolved or may be aggregating at the current concentration.
-
Troubleshooting: Try a different deuterated solvent in which the compound is more soluble (e.g., DMSO-d₆, Acetone-d₆).[5] Alternatively, acquire the spectrum on a more dilute sample.
-
-
Poor Shimming: The magnetic field homogeneity may be poor.
-
Troubleshooting: Re-shim the instrument or ask an experienced user to do so. A well-shimmed machine is critical for sharp peaks.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Troubleshooting: If suspected, pass the sample through a small plug of silica or celite to remove metal contaminants.
-
Diagram 1: Troubleshooting Workflow for Unexpected NMR Results
Caption: A decision tree for diagnosing common issues in NMR spectroscopy.
Mass Spectrometry (MS)
Q: Why is the molecular ion (M⁺) peak at m/z 206 weak or completely absent?
Possible Causes & Solutions:
-
Extensive Fragmentation: Nitroaromatic compounds are known to be fragile under electron ionization (EI) conditions. The molecular ion can fragment readily, leading to a very small or non-existent M⁺ peak.
-
Troubleshooting: Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, increasing the likelihood of observing the molecular ion or a protonated/adduct ion ([M+H]⁺, [M+Na]⁺).
-
-
Thermal Decomposition: The compound may be degrading in the heated inlet of the mass spectrometer before it can be ionized.
-
Troubleshooting: If possible, lower the temperature of the ion source and/or inlet to minimize thermal decomposition.
-
Q: What are the expected major fragments in the mass spectrum?
Predicted Fragmentation:
The most likely fragmentation pathways involve the loss of the nitro group and subsequent rearrangements.
| m/z Value | Identity | Notes |
| 206 | [M]⁺ | Molecular Ion |
| 191 | [M - CH₃]⁺ | Loss of the methyl group |
| 176 | [M - NO]⁺ | Loss of nitric oxide |
| 160 | [M - NO₂]⁺ | Loss of the nitro group, often a very prominent peak.[1] |
| 132 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the [M-NO₂]⁺ fragment. |
Diagram 2: Predicted Mass Spectrometry Fragmentation Pathways
Caption: Common fragmentation patterns for this compound in MS.
Standard Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tune and match the probe for the appropriate nuclei (¹H, ¹³C, ¹⁹F).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experiment time will be required.
-
2D NMR (if needed): Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for unambiguous structure assignment.
-
2. Mass Spectrometry (MS)
-
Sample Preparation:
-
For EI/CI: Prepare a dilute solution (approx. 0.1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.
-
For ESI: Prepare a more dilute solution (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
-
Instrument Setup:
-
Calibrate the mass analyzer using a known calibration standard.
-
Set the ionization source parameters (e.g., source temperature, electron energy for EI, spray voltage for ESI).
-
Choose the desired mass range for detection (e.g., m/z 50-500).
-
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion, a direct insertion probe, or through a chromatographic system (GC-MS or LC-MS). Acquire the spectrum, ensuring the peaks of interest are not saturated.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.
-
Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal/pure KBr pellet). This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition: Place the sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum in the range of 4000-400 cm⁻¹.
References
Technical Support Center: 5-Fluoro-2-methyl-8-nitroquinoline Functionalization
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful functionalization of 5-Fluoro-2-methyl-8-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for functionalization?
A1: The primary sites for functionalization on the this compound scaffold are the nitro group at the C8 position and the methyl group at the C2 position. The nitro group can be reduced to an amine, which is a versatile precursor for a wide range of subsequent reactions. The methyl group can be condensed to form chalcone-like structures. Additionally, direct C-H functionalization of the quinoline ring is a powerful strategy for introducing various functional groups.[1][2]
Q2: My yield for the reduction of the 8-nitro group is consistently low. What are the common causes and how can I improve it?
A2: Low yields in the reduction of the 8-nitro group can stem from several factors:
-
Incomplete Reaction: The reducing agent may be insufficient or degraded. Ensure you are using a fresh, appropriate reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, or catalytic hydrogenation with Pd/C) in sufficient molar excess.
-
Side Reactions: Over-reduction or side reactions on the quinoline core can occur. Monitor the reaction closely using TLC or LC-MS to avoid prolonged reaction times.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent. Experiment with co-solvents or different solvent systems to improve solubility.
-
Work-up Issues: The resulting 8-aminoquinoline can be susceptible to oxidation. Ensure the work-up is performed promptly and consider using an inert atmosphere if necessary.
Q3: I am attempting a C-H functionalization and observing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in C-H functionalization of quinolines is a common challenge.[1][3] Key strategies to improve selectivity include:
-
Use of Directing Groups: The inherent nitrogen atom in the quinoline ring can direct functionalization. For C8 functionalization, using the quinoline N-oxide as a traceless directing group can be highly effective.[4]
-
Catalyst and Ligand Choice: The choice of transition metal catalyst (e.g., Rh, Pd, Cu) and the associated ligands plays a crucial role in determining the site of functionalization.[1][4]
-
Reaction Conditions: Fine-tuning reaction parameters such as solvent, temperature, and additives can significantly influence the regiochemical outcome.[5][6]
Q4: What are some common downstream functionalizations of the 8-amino-5-fluoro-2-methylquinoline intermediate?
A4: The 8-amino derivative is a versatile intermediate. Common subsequent reactions include:
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be substituted with various nucleophiles (e.g., halides, hydroxyl, cyano groups).
-
Amide/Sulfonamide Formation: Acylation or sulfonylation with acyl chlorides or sulfonyl chlorides, respectively.
-
Coupling Reactions: Participation in cross-coupling reactions to form C-N bonds.
-
Heterocycle Formation: Condensation with appropriate reagents to form fused heterocyclic systems.
Experimental Protocols
Protocol 1: Reduction of this compound to 8-Amino-5-fluoro-2-methylquinoline
This protocol describes a common method for the reduction of the nitro group to an amine using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl to the flask.
-
Heat the reaction mixture at reflux (typically 60-80°C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding 5 M NaOH solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 8-Amino-5-fluoro-2-methylquinoline.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical parameters that can be optimized for a generic C-H functionalization reaction on a quinoline scaffold, based on common literature findings.[5][6]
| Entry | Parameter Varied | Condition | Observed Yield (%) | Notes |
| 1 | Catalyst | Pd(OAc)₂ (10 mol%) | 45 | Baseline condition. |
| 2 | Catalyst | [RhCp*Cl₂]₂ (5 mol%) | 65 | Rhodium catalyst shows improved performance for this transformation. |
| 3 | Solvent | Dioxane | 65 | Dioxane as the solvent. |
| 4 | Solvent | Toluene | 50 | Lower yield observed in Toluene. |
| 5 | Base | K₂CO₃ (2.0 eq) | 65 | Carbonate base is effective. |
| 6 | Base | Cs₂CO₃ (2.0 eq) | 75 | Cesium carbonate provides a higher yield. |
| 7 | Temperature | 100 °C | 75 | Optimal temperature found. |
| 8 | Temperature | 80 °C | 55 | Lower temperature leads to incomplete conversion. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the functionalization of this compound.
Troubleshooting Logic
Caption: Logical diagram for troubleshooting common issues in functionalization reactions.
Reaction Pathway Example
Caption: Key reaction pathway from the nitro compound to further functionalized derivatives.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
enhancing the selectivity of 5-Fluoro-2-methyl-8-nitroquinoline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the selectivity of reactions involving 5-Fluoro-2-methyl-8-nitroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on the this compound ring system?
A1: The reactivity of the this compound ring is significantly influenced by its substituent groups. The nitro group at the 8-position is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The fluorine atom at the 5-position is also an electron-withdrawing group via induction but can be a weak donating group through resonance. The methyl group at the 2-position is an electron-donating group.
Key reactive sites include:
-
Position 4: This position is activated towards nucleophilic attack due to the influence of the quinoline nitrogen.
-
Position 7: This position is ortho to the strongly deactivating nitro group, making it susceptible to nucleophilic attack in Vicarious Nucleophilic Substitution (VNS) reactions.[1]
-
The Fluorine at Position 5: The C-F bond can be a site for nucleophilic substitution, where the fluorine acts as a leaving group, particularly with strong nucleophiles.
-
The Methyl Group at Position 2: The methyl group can potentially undergo condensation reactions.
Q2: How do the substituents on this compound influence regioselectivity in substitution reactions?
A2: The interplay of the fluoro, methyl, and nitro groups dictates the regioselectivity of substitution reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the ring for SNAr. Nucleophilic attack is generally favored at positions ortho and para to the nitro group. Therefore, positions 7 and 5 are potential sites. The fluorine at position 5 can act as a leaving group.
-
Electrophilic Aromatic Substitution: The quinoline ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom and the nitro group. If forced, substitution would likely occur on the benzene ring at a position directed by the existing substituents, although this is generally not a favored reaction pathway.
-
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): For these reactions to occur, a leaving group (like a halogen) is typically required on the quinoline ring. If a bromo or iodo group were introduced, its position would determine the site of coupling. The electronic nature of the other substituents would influence the reaction rate and efficiency.
Q3: What are common side reactions to be aware of when working with this compound?
A3: Common side reactions can include:
-
Formation of Isomeric Products: In substitution reactions, attack at different activated positions can lead to a mixture of isomers, reducing the selectivity of the desired reaction.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group under certain reaction conditions, especially in the presence of reducing agents or certain catalysts.[2]
-
Displacement of the Nitro Group: While less common, strong nucleophiles under harsh conditions can potentially displace the nitro group.
-
Hydrolysis: In aqueous basic or acidic conditions, unintended hydrolysis of functional groups can occur.
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of this compound.
Issue 1: Low Selectivity in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of multiple product isomers. | Reaction conditions (temperature, solvent, base) are not optimized for regioselectivity. | 1. Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. 2. Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway. Experiment with a range of solvents (e.g., DMF, DMSO, THF, Dioxane). 3. Base Selection: The strength and steric hindrance of the base can affect which proton is abstracted in reactions like VNS, thus influencing the position of substitution. Consider using milder bases (e.g., K2CO3, Cs2CO3) or sterically hindered bases. |
| Low yield of the desired product with significant starting material remaining. | Insufficient activation of the substrate or low nucleophilicity of the reagent. | 1. Increase Temperature: While this may reduce selectivity, a moderate increase in temperature can improve conversion. 2. Use a More Polar Aprotic Solvent: Solvents like DMF or DMSO can enhance the rate of SNAr reactions. 3. Use a Stronger Base: A stronger base can increase the concentration of the active nucleophile. |
| Displacement of the fluorine atom instead of the intended substitution. | The fluorine at position 5 is susceptible to nucleophilic attack. | 1. Use a Softer Nucleophile: Softer nucleophiles may favor substitution at other positions over the hard C-F bond. 2. Protect Other Reactive Sites: If possible, temporarily protect other potentially reactive sites on the molecule. |
Issue 2: Poor Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Prerequisite: This guide assumes a leaving group (e.g., Br, I, OTf) has been introduced to the this compound scaffold.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation. | Catalyst deactivation, poor choice of ligand or base, or unfavorable reaction conditions. | 1. Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is crucial. For electron-deficient substrates, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often effective. 2. Base Optimization: The strength and solubility of the base are important. Common bases include K3PO4, K2CO3, and Cs2CO3. 3. Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. Ensure adequate degassing to remove oxygen, which can deactivate the catalyst. |
| Formation of homocoupling side products. | The rate of reductive elimination is slow compared to oxidative addition and transmetalation. | 1. Adjust Reaction Temperature: Lowering the temperature may disfavor homocoupling. 2. Change the Palladium Precursor: Different palladium sources (e.g., Pd(PPh3)4, Pd2(dba)3) can influence the reaction outcome. |
Experimental Protocols
General Protocol for Regioselective Nucleophilic Aromatic Substitution (Amination at C7)
This protocol is a general guideline for the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which is expected to be selective for the C7 position of this compound due to the strong directing effect of the C8-nitro group.
Materials:
-
This compound
-
Nucleophile (e.g., a secondary amine like morpholine or an aniline derivative)
-
Base (e.g., potassium tert-butoxide, sodium hydride)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1 equivalent).
-
Dissolve the starting material in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -40 °C to 0 °C) using a cooling bath.
-
In a separate flask, prepare a solution of the nucleophile (1.1-1.5 equivalents) and the base (1.1-1.5 equivalents) in the same anhydrous solvent under an inert atmosphere.
-
Add the nucleophile/base solution dropwise to the cooled solution of the quinoline derivative over a period of 30-60 minutes, maintaining the reaction temperature.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 7-substituted product.
Note: Optimization of the base, solvent, temperature, and reaction time is crucial for achieving high selectivity and yield.
Visualizations
Logical Workflow for Troubleshooting Low Selectivity
Caption: A logical workflow for troubleshooting low selectivity in SNAr reactions.
Reaction Pathway for Selective C7-Amination
Caption: A simplified reaction pathway for selective C7-amination via VNS.
References
Navigating the Challenges of Quinoline Synthesis: A Troubleshooting Guide for the Skraup Reaction
For researchers, scientists, and drug development professionals engaged in the synthesis of quinolines, the Skraup reaction remains a powerful tool. However, its notoriously vigorous nature and potential for low yields and tar formation can present significant challenges. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during this classical yet demanding organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is extremely violent and difficult to control. What can I do to moderate the reaction?
A1: The highly exothermic nature of the Skraup synthesis is a primary concern. To mitigate this, the addition of a moderator is crucial. Ferrous sulfate (FeSO₄) is a commonly used and effective agent for this purpose.[1][2][3] It is believed to act as an oxygen carrier, slowing down the oxidation process and allowing for better temperature control.[3] Other moderators like boric acid have also been reported to result in a smoother reaction, although potentially with slightly lower yields.[3]
Q2: I am observing a very low yield of my desired quinoline product. What are the likely causes and how can I improve it?
A2: Low yields in the Skraup synthesis can stem from several factors:
-
Reaction Control: An overly vigorous reaction can lead to the decomposition of reactants and products, significantly reducing the yield. The use of moderators as mentioned above is a key first step.
-
Oxidizing Agent: The choice and amount of the oxidizing agent are critical. While nitrobenzene is traditional, alternatives like arsenic pentoxide have been reported to give good yields, though toxicity is a major concern.[1][4] Milder oxidizing agents may be less effective in the final aromatization step. In some modified procedures, using m-nitrobenzenesulfonic acid as the co-oxidant has been shown to produce water-soluble byproducts, simplifying purification and leading to yields in the 70s.
-
Reactant Quality: The purity of the aniline and the absence of water in the glycerol are important for optimal results.
-
Temperature and Reaction Time: Careful control of the reaction temperature and ensuring a sufficient reaction time are essential for driving the reaction to completion without promoting side reactions.
Q3: A significant amount of black, tarry material is forming in my reaction mixture, making purification difficult. How can I minimize tar formation?
A3: Tar formation is a classic problem in the Skraup synthesis, arising from the polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[5] To minimize this:
-
Controlled Acrolein Formation: A slow and controlled addition of sulfuric acid to the glycerol-aniline mixture can help to manage the rate of acrolein formation.
-
Moderators: The use of ferrous sulfate not only controls the overall reaction vigor but can also help in reducing tar formation.
-
Optimized Reaction Conditions: Maintaining the optimal reaction temperature is crucial. Excessively high temperatures can accelerate polymerization.
-
Work-up: Prompt and efficient work-up of the reaction mixture can prevent further polymerization and degradation of the product.
Q4: What are the best methods for purifying the crude quinoline product from the reaction mixture?
A4: Purification of quinolines from the complex reaction mixture of a Skraup synthesis often requires a multi-step approach:
-
Neutralization and Extraction: The acidic reaction mixture is first neutralized with a base (e.g., sodium hydroxide). The quinoline product can then be extracted into an organic solvent.
-
Steam Distillation: This is a very effective technique for separating the volatile quinoline from non-volatile tars and inorganic salts.[6]
-
Crystallization: The crude quinoline can often be purified by crystallization from a suitable solvent. For solid quinoline derivatives, this is a standard method.
-
Chromatography: For challenging separations or to achieve very high purity, column chromatography may be necessary.
Quantitative Data Summary
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |
| Moderator | Without Ferrous Sulfate | - | With Ferrous Sulfate | - | [1][3] (Qualitative improvement) |
| Oxidizing Agent | Nitrobenzene | Varies | m-Nitrobenzenesulfonic acid | ~70s | |
| Starting Material | Aniline | 47 (with acrolein) | p-Toluidine | - | [7] |
| Modern Method | Microwave Irradiation | Fair to good | - | - |
Note: Specific quantitative comparisons under identical conditions are scarce in the literature, with many sources describing qualitative improvements.
Experimental Protocol: Skraup Synthesis of Quinoline
This protocol is a general guideline and should be adapted based on the specific aniline derivative used and the scale of the reaction. Extreme caution should be exercised due to the potentially violent nature of this reaction.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or other suitable oxidizing agent)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add the aniline, glycerol, and ferrous sulfate.
-
Initial Mixing: Gently swirl the flask to ensure the components are well-mixed.
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid from the dropping funnel. The addition should be done in an ice bath to control the initial exotherm.
-
Heating: Once the acid addition is complete, add the nitrobenzene. Heat the mixture cautiously to initiate the reaction. The reaction is highly exothermic, and the heating should be controlled to maintain a steady reflux. If the reaction becomes too vigorous, the heating mantle should be removed immediately.
-
Reaction Monitoring: Maintain the reaction at reflux for the specified time (typically several hours), monitoring the reaction progress by TLC if possible.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the mixture into a large beaker containing ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution with cooling.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude quinoline by steam distillation, crystallization, or column chromatography as required.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for the Skraup synthesis of quinolines.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 5. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
Technical Support Center: Nitration of Substituted Quinolines
Welcome to the technical support center for the nitration of substituted quinolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of quinoline challenging and often results in a mixture of products?
The nitration of quinoline is challenging due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which deactivates the entire molecule towards electrophilic aromatic substitution. Under typical nitrating conditions (e.g., nitric acid and sulfuric acid), the quinoline nitrogen is protonated, forming the quinolinium ion. This further deactivates the pyridine ring, directing the electrophilic attack to the less deactivated benzene ring. Consequently, nitration primarily occurs at the 5- and 8-positions, often yielding a mixture of 5-nitroquinoline and 8-nitroquinoline.[1][2] The reaction requires vigorous conditions, such as fuming nitric acid and fuming sulfuric acid.[1]
Q2: How does the acidity of the reaction medium affect the regioselectivity of quinoline nitration?
The acidity of the medium plays a crucial role in determining the position of nitration. In the case of quinoline 1-oxide, nitration of the O-protonated species in strongly acidic media favors the 5- and 8-positions.[3][4] As the acidity increases, nitration at the 5-position becomes more predominant over the 8-position.[3][4] In contrast, the unprotonated (free) quinoline 1-oxide undergoes nitration at the 4-position.[3][4]
Q3: Can I achieve nitration at other positions, such as the 3, 4, or 6-position?
Achieving nitration at positions other than 5 and 8 requires specific strategies:
-
3-Nitroquinoline: Direct nitration to achieve the 3-nitro derivative is not typical. However, a method involving the nitration of a Reissert compound (1-benzoyl-2-cyano-1,2-dihydroquinoline) with acetyl nitrate has been reported to yield 3-nitroquinoline after hydrolysis.[5] For quinoline N-oxides, a metal-free method using tert-butyl nitrite can achieve regioselective C-3 nitration.[6]
-
4-Nitroquinoline: As mentioned, nitration of quinoline 1-oxide in a neutral or less acidic medium can yield the 4-nitro derivative.[3][4]
-
6-Nitroquinoline: Direct nitration of quinoline does not typically yield the 6-nitro isomer. However, for 1,2,3,4-tetrahydroquinoline, nitration of the N-acetyl derivative followed by hydrolysis can produce a mixture containing 6-nitro-1,2,3,4-tetrahydroquinoline.[7][8] Complete regioselectivity for the 6-position can be achieved by carefully selecting the N-protecting group on the tetrahydroquinoline.[8][9]
Q4: What are the challenges associated with the nitration of hydroxyquinolines?
The nitration of hydroxyquinolines, such as 8-hydroxyquinoline, can be complex. The hydroxyl group is a strong activating group, which can lead to multiple nitrations and potentially oxidation. For instance, the nitration of 8-hydroxyquinoline can yield 5,7-dinitro-8-hydroxyquinoline, even with dilute nitric acid.[10] The reaction mechanism may involve initial nitrosation followed by oxidation, especially when using nitrous acid.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of nitroquinoline | Insufficiently harsh reaction conditions. | For unsubstituted quinoline, use vigorous conditions such as fuming nitric acid in fuming sulfuric acid.[1] |
| Deactivation of the quinoline ring by protonation. | Consider using quinoline N-oxide, which is more reactive towards electrophilic substitution. | |
| Formation of an inseparable mixture of 5- and 8-nitroquinolines | Standard nitration conditions for quinoline naturally lead to this mixture.[1][2] | Separation can be achieved by forming hydrohalide salts. For example, 5-nitroquinoline hydrohalide can be selectively precipitated from a solution containing a mixture of nitroquinoline position isomer hydrohalides.[11] |
| Uncontrolled or violent reaction | The Skraup synthesis for preparing quinolines, which can be a precursor step, is highly exothermic. | When preparing quinoline via the Skraup synthesis, add ferrous sulfate or boric acid to moderate the reaction.[1] For nitration reactions, ensure slow, portion-wise addition of the nitrating agent and maintain careful temperature control.[7] |
| Desired isomer is not the major product | The regioselectivity is highly dependent on the substrate (quinoline, quinoline N-oxide, tetrahydroquinoline) and reaction conditions. | Modify the substrate. For example, to obtain 4-nitroquinoline, use quinoline 1-oxide under less acidic conditions.[3][4] To achieve 6-nitro-1,2,3,4-tetrahydroquinoline, protect the nitrogen of tetrahydroquinoline with a suitable group like trifluoroacetyl.[8] |
| Side reactions or product degradation | Strong oxidizing conditions of the nitrating mixture. | For sensitive substrates, consider milder nitrating agents or alternative synthetic routes. For instance, a metal-free nitration of quinoline N-oxides can be achieved with tert-butyl nitrite.[6] |
Quantitative Data Summary
Table 1: Regioselectivity in the Nitration of Quinoline and its Derivatives
| Substrate | Nitrating Agent/Conditions | Major Product(s) | Approximate Ratio/Yield | Reference(s) |
| Quinoline | HNO₃/H₂SO₄ | 5-Nitroquinoline & 8-Nitroquinoline | ~1:1 mixture | [1][2] |
| Quinoline 1-Oxide | Strongly Acidic (e.g., TFSA-TFA) | 5-Nitroquinoline 1-Oxide & 8-Nitroquinoline 1-Oxide | 5-isomer favored with increasing acidity | [3][4] |
| Quinoline 1-Oxide | Neutral/Less Acidic | 4-Nitroquinoline 1-Oxide | - | [3][4] |
| 1,2,3,4-Tetrahydroquinoline | HNO₃ | 7-Nitro-1,2,3,4-tetrahydroquinoline | Exclusive product | [7] |
| N-Acetyl-1,2,3,4-tetrahydroquinoline | HNO₃ then hydrolysis | 6-Nitro- & 7-Nitro-1,2,3,4-tetrahydroquinoline | ~2:1 mixture | [7] |
| 5,8-Dichloroquinoline | KNO₃/Oleum/H₂SO₄ | 6-Nitro-5,8-dichloroquinoline | - | [7] |
Experimental Protocols
Protocol 1: General Nitration of Quinoline to 5- and 8-Nitroquinoline
-
Reagents: Quinoline, fuming nitric acid, fuming sulfuric acid.
-
Procedure:
-
Carefully prepare a mixture of fuming nitric acid and fuming sulfuric acid, maintaining a low temperature.
-
Slowly add quinoline to the cooled nitrating mixture with constant stirring.
-
After the addition is complete, allow the reaction to proceed at the specified temperature and for the designated time (requires optimization based on scale).
-
Pour the reaction mixture onto crushed ice to precipitate the nitroquinolines.
-
Filter the precipitate, wash with cold water until neutral, and dry.
-
The resulting product will be a mixture of 5-nitroquinoline and 8-nitroquinoline.[1]
-
Protocol 2: Regioselective Nitration of N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline to 6-Nitro-1,2,3,4-tetrahydroquinoline
-
Reagents: N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline, nitric acid, acetic anhydride.
-
Procedure:
-
Dissolve N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline in acetic anhydride.
-
Cool the solution to -25 °C.
-
Slowly add a solution of nitric acid in acetic anhydride, maintaining the temperature at -25 °C.
-
Stir the reaction mixture for 30 minutes at -25 °C.
-
Quench the reaction by pouring it into an ice-water mixture.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The trifluoroacetyl group can be subsequently removed under appropriate hydrolysis conditions to yield 6-nitro-1,2,3,4-tetrahydroquinoline.[8]
-
Visualizations
Caption: General mechanism for the electrophilic nitration of quinoline.
Caption: Troubleshooting decision tree for quinoline nitration.
Caption: Workflow for regioselective synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. organic chemistry - Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity [jstage.jst.go.jp]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. Metal-free regioselective C-3 nitration of quinoline N -oxides with tert -butyl nitrite - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04632G [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
avoiding degradation of 5-Fluoro-2-methyl-8-nitroquinoline during storage
Technical Support Center: 5-Fluoro-2-methyl-8-nitroquinoline
This guide provides troubleshooting advice and frequently asked questions regarding the storage and handling of this compound to prevent its degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound.
Issue 1: Visual Changes in the Compound (Color Change, Clumping)
-
Question: My this compound, which was initially a crystalline solid, has changed color and appears to be clumping. What could be the cause?
-
Answer: Visual changes such as discoloration or clumping are often indicators of chemical degradation or moisture absorption. Nitroaromatic compounds can be sensitive to light, heat, and moisture.
Troubleshooting Steps:
-
Review Storage Conditions: Immediately verify your current storage conditions against the recommended guidelines in Table 1.
-
Protect from Light: Ensure the compound is stored in an amber or opaque container to prevent photodegradation.
-
Control Humidity: The presence of moisture can lead to hydrolysis or other reactions. Store the compound in a desiccator or a controlled low-humidity environment.
-
Purity Check: If you suspect degradation, it is advisable to re-analyze the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Issue 2: Inconsistent Experimental Results
-
Question: I am observing variability and inconsistent results in my experiments using this compound from a previously opened container. Could this be due to degradation?
-
Answer: Yes, inconsistent experimental outcomes are a common consequence of using a degraded compound, as the presence of impurities can interfere with your assays.
Troubleshooting Steps:
-
Aliquot Your Supply: To prevent contamination and degradation of the entire stock, it is best practice to aliquot the compound into smaller, single-use vials upon receipt.
-
Use a Fresh Sample: If possible, use a freshly opened vial of this compound for a control experiment to determine if the issue lies with the compound's integrity.
-
Analytical Verification: Perform an analytical check (e.g., HPLC, LC-MS) on the suspected batch to identify any degradation products.
-
Logical Flow for Troubleshooting Degradation Issues
Caption: Troubleshooting workflow for suspected compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. It is also crucial to keep it away from incompatible materials.[1][2]
Q2: What materials should be avoided for storing this compound?
A2: Avoid using containers made of or containing aluminum, copper, or brass alloys.[1] Glass, particularly amber glass, or lined metal cans are recommended for storage.[1]
Q3: Is this compound sensitive to light?
A3: Yes, like many nitroaromatic compounds, it is potentially sensitive to light. Exposure to UV or even ambient light can lead to photodegradation. Always store in a light-protecting container.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this exact molecule are not extensively documented in public literature, based on the chemistry of nitroaromatic and quinoline compounds, potential degradation can occur through:
-
Reduction of the nitro group: The nitro group is susceptible to reduction, which can be initiated by contaminants or certain storage conditions.[3]
-
Hydrolysis: If exposed to moisture, particularly under basic or acidic conditions, the compound may undergo hydrolysis.
-
Photodegradation: Exposure to light can provide the energy for various degradation reactions.
Potential Degradation Pathway
Caption: Factors leading to the degradation of this compound.
Data and Protocols
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation and slow down potential chemical reactions. |
| Humidity | Below 60% RH; Store with a desiccant if necessary.[4] | To prevent hydrolysis and clumping of the solid material. |
| Light Exposure | Store in the dark (e.g., in an amber vial or opaque container). | To prevent photodegradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage. | To prevent oxidation. |
| Container | Tightly sealed amber glass vial or a lined metal can.[1] | To protect from light and prevent reaction with container material. Avoid certain metals.[1] |
| Incompatibilities | Store away from strong bases, reducing agents, and combustible materials.[1][5] | Nitroaromatic compounds can react vigorously with these substances.[1] |
Table 2: Experimental Protocol for Stability Assessment using HPLC
| Step | Procedure |
| 1. Sample Preparation | Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL). Prepare working solutions by diluting the stock solution. |
| 2. HPLC System | Use a standard HPLC system with a UV detector. |
| 3. HPLC Column | A C18 reverse-phase column is typically suitable for this type of compound. |
| 4. Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., Acetonitrile or Methanol) is commonly used. The exact gradient should be optimized. |
| 5. Detection | Monitor the elution at a wavelength where the compound has maximum absorbance (this should be determined by a UV scan). |
| 6. Analysis | Inject a freshly prepared sample to establish a baseline chromatogram and retention time. Inject the aged or suspected degraded sample. Compare the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak. |
| 7. Quantification | The percentage of the remaining compound can be calculated by comparing the peak area of the aged sample to that of the fresh sample. |
References
Validation & Comparative
A Comparative Analysis of 5-Fluoro-2-methyl-8-nitroquinoline and Structurally Related Compounds
In the landscape of antimicrobial and anticancer research, quinoline derivatives have emerged as a versatile scaffold, yielding compounds with significant therapeutic potential. This guide provides a comparative analysis of 5-Fluoro-2-methyl-8-nitroquinoline, a lesser-studied compound, with two well-characterized and clinically relevant analogues: Nitroxoline, a nitroquinoline derivative, and Ciprofloxacin, a fluoroquinolone antibiotic. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from structurally similar compounds to infer its potential activity profile and provides a framework for its evaluation.
Structural Comparison and Inferred Activity
This compound incorporates key pharmacophoric features from both fluoroquinolones and nitroquinolines. The fluorine atom at position 5 is a hallmark of many potent fluoroquinolone antibiotics, often enhancing their antibacterial efficacy. The nitro group at position 8 is characteristic of compounds like Nitroxoline and is associated with both antimicrobial and anticancer properties. The 2-methyl group may influence the compound's steric and electronic properties, potentially affecting its interaction with biological targets. Based on these structural motifs, it is hypothesized that this compound may exhibit a dual spectrum of activity, combining features of both fluoroquinolones and nitroquinolines.
Comparative Biological Activity
To provide a quantitative basis for comparison, the following tables summarize the antimicrobial and anticancer activities of Nitroxoline and Ciprofloxacin against a range of pathogens and cancer cell lines.
Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Nitroxoline Against Various Pathogens
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 2 - 4 | [1] |
| Klebsiella pneumoniae | Clinical Isolate | 8 - 32 | [1] |
| Proteus mirabilis | Clinical Isolate | 8 - 16 | [1] |
| Acinetobacter baumannii | Clinical Isolate | 2 | [1] |
| Enterococcus faecalis | Clinical Isolate | 2 - 4 | [1] |
| Staphylococcus aureus | ATCC 29213 | 2 - 5 | [2] |
| Candida albicans | Clinical Isolate | 2 | [3] |
Note: MIC values can vary depending on the specific strain and the testing methodology (e.g., broth microdilution, agar dilution).
Anticancer Activity
The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: IC50 Values of Ciprofloxacin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 5.0 | [4] |
| LOX IMVI | Melanoma | 1.3 | [4] |
| MCF-7 | Breast Adenocarcinoma | 10.58 | [4] |
| A549 | Lung Carcinoma | 133.3 µg/mL | [5] |
| HepG2 | Hepatocellular Carcinoma | 60.5 µg/mL | [5] |
| A-172 | Glioblastoma | 259.3 | [6] |
Note: IC50 values are highly dependent on the cell line, exposure time, and the specific assay used (e.g., MTT, SRB).
Mechanisms of Action
The biological activities of quinoline derivatives are intrinsically linked to their distinct mechanisms of action.
Antimicrobial Mechanism
Fluoroquinolones, such as Ciprofloxacin, primarily exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair. Nitroquinolines, like Nitroxoline, are believed to act through multiple mechanisms, including metal ion chelation, which disrupts essential enzymatic functions in bacteria, and potentially by generating reactive oxygen species.
Caption: Postulated antimicrobial mechanisms of action for fluoroquinolones and nitroquinolines.
Anticancer Mechanism
The anticancer effects of many quinoline derivatives are attributed to their ability to inhibit human topoisomerase II, leading to DNA damage and apoptosis in cancer cells. Additionally, some derivatives can induce cell cycle arrest and modulate various signaling pathways involved in cancer cell proliferation and survival.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Antibacterial Activity of Nitroquinolines: A Focus on 5-Fluoro-2-methyl-8-nitroquinoline
A comprehensive review of existing literature reveals a notable gap in the scientific understanding of the antibacterial properties of 5-fluoro-2-methyl-8-nitroquinoline. Despite extensive searches of chemical and biological databases, no specific studies detailing the synthesis, antibacterial screening, or mechanism of action for this particular nitroquinoline derivative have been identified. Consequently, a direct comparative analysis of its antibacterial efficacy against other nitroquinolines, supported by experimental data, cannot be provided at this time.
While data for the target compound is unavailable, this guide will provide a comparative overview of the antibacterial activity of other relevant nitroquinoline classes for which experimental data has been published. This will offer a valuable contextual framework for researchers and drug development professionals interested in the potential of this chemical family. The information presented is based on published studies and will adhere to the core requirements of data presentation and experimental methodology.
Antibacterial Activity of Key Nitroquinoline Classes
The antibacterial potential of the quinoline scaffold is well-established, with various substitutions significantly influencing the spectrum and potency of activity. The introduction of a nitro group, in particular, has been a key strategy in the development of potent antimicrobial agents. Below is a summary of the antibacterial activity of several classes of nitroquinolines.
8-Nitrofluoroquinolones
A notable class of nitroquinolines that has been investigated for antibacterial properties are the 8-nitrofluoroquinolones. A study focused on novel C-7 substituted derivatives of 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid demonstrated significant activity, particularly against Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 8-Nitrofluoroquinolone Derivatives against Staphylococcus aureus
| Compound | Substituent at C-7 | MIC (µg/mL) |
| Derivative 1 | p-toluidine | 2-5 |
| Derivative 2 | p-chloroaniline | 2-5 |
| Derivative 3 | aniline | 2-5 |
Data sourced from a study on the synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives.
Nitroxoline (8-Hydroxy-5-nitroquinoline)
Nitroxoline is a well-characterized 5-nitroquinoline derivative with a long history of use as an antibacterial agent, primarily for the treatment of urinary tract infections. Its mechanism of action is believed to involve the chelation of metal ions essential for bacterial enzyme function.
Due to the lack of direct comparative studies with this compound, a meaningful data table for Nitroxoline in this context cannot be constructed.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the general experimental methodology for determining the Minimum Inhibitory Concentration (MIC) is outlined below.
Broth Microdilution Method for MIC Determination
The antibacterial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours. A few colonies are then used to inoculate a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a stock concentration. A series of two-fold dilutions of the compounds are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 16-20 hours under aerobic conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This is determined by visual inspection of the microtiter plates. Positive and negative controls (wells with and without bacterial growth, respectively) are included in each assay.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of novel quinoline derivatives.
Unveiling the Action of 5-Fluoro-2-methyl-8-nitroquinoline: A Comparative Validation Guide
A Hypothetical Mechanism of Action and Framework for Experimental Validation
The precise mechanism of action for the novel compound 5-Fluoro-2-methyl-8-nitroquinoline has not yet been fully elucidated in published scientific literature. However, based on the known biological activities of structurally related quinoline derivatives, a plausible mechanism can be postulated, providing a foundation for experimental validation. This guide presents a hypothetical mechanism of action for this compound and offers a comparative framework against established therapeutic agents. Detailed experimental protocols are provided to facilitate the investigation and validation of its potential as a therapeutic candidate.
Postulated Mechanism of Action
It is hypothesized that this compound exerts its biological effects, likely as an anticancer or antimicrobial agent, through a multi-faceted mechanism involving:
-
DNA Intercalation and Topoisomerase II Inhibition: The planar quinoline ring structure is characteristic of molecules that can intercalate between DNA base pairs. This insertion can distort the DNA helix, interfering with essential cellular processes such as replication and transcription. Furthermore, this intercalation may stabilize the topoisomerase II-DNA cleavage complex, leading to double-strand breaks and ultimately, apoptosis.
-
Induction of Oxidative Stress: The presence of an 8-nitro group suggests the potential for the compound to undergo metabolic reduction, generating reactive oxygen species (ROS). An elevation in intracellular ROS can induce oxidative damage to cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.
This guide will compare the hypothetical activities of this compound with well-characterized drugs that operate through similar mechanisms:
-
Doxorubicin: A potent DNA intercalator and topoisomerase II inhibitor widely used in cancer chemotherapy.
-
Etoposide: A topoisomerase II inhibitor that does not intercalate into DNA.
-
Nitroxoline (8-hydroxy-5-nitroquinoline): A structurally related nitroquinoline derivative with known antimicrobial and anticancer properties, believed to act in part through chelation of metal ions and induction of oxidative stress.[1]
Comparative Performance Data (Hypothetical)
The following tables summarize hypothetical quantitative data from key experiments designed to validate the proposed mechanism of action.
Table 1: Cytotoxicity against Human Cervical Cancer (HeLa) Cells
| Compound | IC₅₀ (µM) |
| This compound | 5.2 |
| Doxorubicin | 0.8 |
| Etoposide | 15.7 |
| Nitroxoline | 8.9 |
Table 2: DNA Intercalation and Topoisomerase II Inhibition
| Compound | DNA Binding Constant (Kₐ, M⁻¹) | Topoisomerase II Inhibition (IC₅₀, µM) |
| This compound | 2.5 x 10⁵ | 12.3 |
| Doxorubicin | 8.1 x 10⁶ | 1.5 |
| Etoposide | Not Applicable | 25.4 |
| Nitroxoline | 1.2 x 10⁴ | > 100 |
Table 3: Intracellular Reactive Oxygen Species (ROS) Generation
| Compound (at IC₅₀ concentration) | Fold Increase in ROS vs. Control |
| This compound | 4.8 |
| Doxorubicin | 6.2 |
| Etoposide | 1.5 |
| Nitroxoline | 3.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on a cancer cell line.
Protocol:
-
HeLa cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Cells are treated with serial dilutions of this compound, Doxorubicin, Etoposide, and Nitroxoline for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
DNA Intercalation Assay (Ethidium Bromide Displacement)
Objective: To assess the ability of the compounds to intercalate into DNA.
Protocol:
-
A solution of calf thymus DNA (CT-DNA) and ethidium bromide (EtBr) is prepared in a suitable buffer.
-
The fluorescence of the CT-DNA-EtBr complex is measured (excitation at 520 nm, emission at 600 nm).
-
Increasing concentrations of the test compounds are added to the solution.
-
The decrease in fluorescence intensity, caused by the displacement of EtBr from the DNA, is monitored.
-
The DNA binding constant (Kₐ) is calculated using the Stern-Volmer equation.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
Objective: To determine the inhibitory effect of the compounds on human topoisomerase II.
Protocol:
-
Supercoiled plasmid DNA (e.g., pBR322) is incubated with human topoisomerase IIα in the presence of varying concentrations of the test compounds.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with a DNA-binding dye (e.g., SYBR Safe) and visualized under UV light.
-
Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form.
-
The IC₅₀ for topoisomerase II inhibition is determined by quantifying the band intensities.
Intracellular ROS Generation Assay (DCFDA Assay)
Objective: To measure the induction of oxidative stress within cells.
Protocol:
-
HeLa cells are seeded in a 96-well black plate and allowed to attach.
-
Cells are loaded with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes.
-
The cells are then treated with the test compounds at their respective IC₅₀ concentrations for 4 hours.
-
The fluorescence intensity is measured (excitation at 485 nm, emission at 535 nm) using a fluorescence plate reader.
-
The fold increase in ROS is calculated relative to untreated control cells.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed dual mechanism of this compound.
Experimental Workflow for Mechanism Validation
Caption: Workflow for validating the proposed mechanism of action.
Logical Relationship of Validation Strategy
Caption: Logical flow of the experimental validation strategy.
References
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Quinolines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of fluorinated and non-fluorinated quinolines, supported by experimental data, to inform the design and development of next-generation therapeutics.
The quinoline ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. The introduction of fluorine atoms into the quinoline core can significantly modulate its physicochemical and biological properties, often leading to enhanced therapeutic potential. This guide delves into a comparative analysis of these two classes of compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Physicochemical Properties: A Tale of Two Halogens
The substitution of hydrogen with fluorine, the most electronegative element, profoundly impacts a molecule's electronic properties, lipophilicity, and metabolic stability.
Lipophilicity
Fluorination can either increase or decrease lipophilicity, depending on the position and number of fluorine atoms. While a single fluorine atom can sometimes decrease lipophilicity due to its polar nature, the introduction of multiple fluorine atoms or a trifluoromethyl group often leads to a significant increase in lipophilicity.[1][2][3] This modulation of lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Fluorinated Quinolines | Non-Fluorinated Quinolines | Key Considerations |
| Lipophilicity (logP) | Can be higher or lower depending on the degree and position of fluorination. Trifluoromethyl groups significantly increase lipophilicity. | Generally possess moderate lipophilicity, which can be tuned by other substituents. | Optimal lipophilicity is crucial for cell membrane permeability and target engagement. |
| Metabolic Stability | Generally enhanced due to the strength of the C-F bond, which is more resistant to enzymatic cleavage.[4][5] | More susceptible to metabolic degradation, particularly oxidation at unsubstituted positions. | Increased metabolic stability can lead to longer half-life and improved bioavailability. |
| pKa | Fluorination can lower the pKa of nearby basic nitrogen atoms, affecting ionization at physiological pH. | The basicity of the quinoline nitrogen is a key determinant of its pharmacokinetic properties. | Ionization state influences solubility, cell penetration, and target binding. |
Biological Activity: Amplifying Therapeutic Potential
The electronic effects of fluorine substitution can significantly enhance the biological activity of quinolines by altering their binding affinity to target proteins and their susceptibility to resistance mechanisms.
Anticancer Activity
Fluorinated quinolines have demonstrated potent anticancer activity against a range of cancer cell lines. The introduction of fluorine can enhance the compound's ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, fluorinated analogues have shown improved efficacy in inhibiting tubulin polymerization and inducing apoptosis.[6][7][8][9][10]
| Compound Type | Target/Cell Line | IC50/Activity | Reference |
| Fluorinated Phenylpyrroloquinolinone | Tubulin Assembly | Potent inhibition | [6] |
| 6-Bromo-5-nitroquinoline | HT29 (Human adenocarcinoma) | High antiproliferative activity | [7] |
| 4-Amino, 7-substituted-quinolines | Various cancer cell lines | Potent antiproliferative activity | [8] |
| Non-fluorinated quinoline derivatives | Various cancer cell lines | Moderate to high antiproliferative activity | [7][9] |
Antibacterial Activity
The most well-known examples of fluorinated quinolines are the fluoroquinolone antibiotics. The fluorine atom at the C6 position is crucial for their broad-spectrum antibacterial activity, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV.[11][12][13] While non-fluorinated quinolones can also exhibit antibacterial properties, they generally have a narrower spectrum and lower potency.[12]
| Compound Type | Target Enzyme | Key Pathogens | General Activity |
| Fluoroquinolones | DNA Gyrase & Topoisomerase IV | Gram-positive and Gram-negative bacteria | Broad-spectrum, potent bactericidal activity.[11][14][15][16] |
| Non-fluorinated Quinolones | DNA Gyrase & Topoisomerase IV | Primarily Gram-negative bacteria | Generally less potent with a narrower spectrum compared to fluoroquinolones.[12] |
Safety Profile
While fluorination can enhance efficacy, it can also introduce safety concerns. Some fluoroquinolones have been associated with adverse effects. In contrast, certain non-fluorinated quinolones have been reported to exhibit lower toxicity profiles. A thorough evaluation of the safety profile is paramount in the development of any new quinoline-based therapeutic.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key in vitro assays are provided below.
Lipophilicity Determination by Reversed-Phase Thin-Layer Chromatography (RP-TLC)
Objective: To determine the lipophilicity of a compound, expressed as the RM0 value, which is correlated to the logP (octanol-water partition coefficient).
Materials:
-
RP-18 F254s TLC plates
-
Developing chamber
-
UV lamp (254 nm)
-
Mobile phase: A mixture of an organic solvent (e.g., acetone, methanol) and an aqueous buffer (e.g., TRIS buffer, pH 7.4) in varying proportions.
-
Test compound solutions (1 mg/mL in a suitable solvent)
-
Reference compounds with known logP values
Procedure:
-
Prepare a series of mobile phases with varying concentrations of the organic modifier (e.g., 50%, 60%, 70%, 80% acetone in TRIS buffer).
-
Spot the test compounds and reference compounds onto the RP-TLC plates.
-
Develop the plates in the chromatography chambers saturated with the respective mobile phases.
-
After development, visualize the spots under a UV lamp and calculate the Rf value for each spot.
-
Calculate the RM value for each compound at each mobile phase concentration using the formula: RM = log((1/Rf) - 1).
-
Plot the RM values against the percentage of the organic modifier in the mobile phase.
-
Extrapolate the linear regression to 0% organic modifier to obtain the RM0 value, which is the experimental measure of lipophilicity.[17][18][19][20]
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Pooled human or animal liver microsomes
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the test compound to the mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound against time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.[21][22][23][24][25]
DNA Gyrase and Topoisomerase IV Inhibition Assay
Objective: To determine the inhibitory activity of a compound against bacterial DNA gyrase and topoisomerase IV.
Materials:
-
Purified DNA gyrase and topoisomerase IV enzymes
-
Supercoiled plasmid DNA (for gyrase supercoiling assay) or catenated kDNA (for topoisomerase IV decatenation assay)
-
Relaxed plasmid DNA (for gyrase supercoiling assay)
-
ATP
-
Reaction buffer
-
Test compound at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure (DNA Gyrase Supercoiling Assay):
-
Prepare reaction mixtures containing relaxed plasmid DNA, ATP, and reaction buffer.
-
Add the test compound at various concentrations to the reaction mixtures.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined by quantifying the band intensities.[26][27][28][29][30][31][32][33]
Procedure (Topoisomerase IV Decatenation Assay):
-
The procedure is similar to the gyrase assay, but catenated kinetoplast DNA (kDNA) is used as the substrate.
-
Inhibition of topoisomerase IV will result in the persistence of catenated kDNA, which remains at the origin of the gel, while the decatenated DNA migrates into the gel.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.
References
- 1. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative in vitro activity of a new fluorinated 4-quinolone, QA-241 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio.hbcse.tifr.res.in [bio.hbcse.tifr.res.in]
- 18. researchgate.net [researchgate.net]
- 19. Reversed-phase thin-layer chromatography technique for the comparison of the lipophilicity of selected non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mercell.com [mercell.com]
- 26. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 27. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. topogen.com [topogen.com]
- 31. journals.asm.org [journals.asm.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]
Navigating the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-methyl-8-nitroquinoline Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Fluoro-2-methyl-8-nitroquinoline derivatives, offering insights into their potential as anticancer agents. By examining the influence of various structural modifications on cytotoxic activity, this document aims to inform the rational design of more potent and selective therapeutic candidates.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3][4] The introduction of a fluorine atom and a nitro group can significantly modulate the physicochemical and biological properties of these molecules. Specifically, the this compound core presents a promising framework for the development of novel antiproliferative agents. Understanding how substitutions on this core impact cytotoxicity is crucial for optimizing their therapeutic potential.
Comparative Analysis of Cytotoxicity
While a systematic SAR study on a comprehensive library of this compound derivatives is not extensively documented in a single source, we can infer key relationships by comparing data from various studies on structurally related quinoline compounds. The following table summarizes the observed trends in antiproliferative activity based on substitutions at different positions of the quinoline ring.
| Position of Substitution | Substituent | Effect on Antiproliferative Activity | Inferred Rationale | Relevant Cancer Cell Lines | IC50 Range (µM) |
| C2 | Methyl (CH₃) | Generally well-tolerated; can be a point for further functionalization. | The methyl group can contribute to hydrophobic interactions with the target protein. | Not specified for this exact scaffold. | - |
| C4 | Amino side chain | Facilitates antiproliferative activity.[5] | Can improve solubility and form hydrogen bonds with biological targets. | Human tumor cell lines.[5] | < 1.0 (for a 7-alkoxy-4-aminoquinoline)[5] |
| C5 | Fluoro (F) (Core) | Enhances cytotoxicity. [2][6] | Increases lipophilicity, aiding in cell membrane permeability. Can also alter electronic properties influencing target binding.[2] | Various cancer cell lines.[2] | - |
| C6 | Methoxy (OCH₃) or Fluorine (F) | Generally increases anticancer action.[2] | Can enhance binding affinity through electronic and steric effects. | Various cancer cell lines.[2] | - |
| C7 | Pyrrolidines | More cytotoxic than piperazines at this position in some fluoroquinolones.[1] | Influences the overall shape and lipophilicity of the molecule, affecting target interaction. | Not specified for this exact scaffold. | - |
| C8 | Nitro (NO₂) (Core) | Generally associated with increased cytotoxicity compared to -OH or -H. [7][8] | The strong electron-withdrawing nature of the nitro group can significantly alter the electronic distribution of the quinoline ring, potentially enhancing interactions with biological targets. It may also be involved in redox cycling, generating reactive oxygen species.[8] | HeLa, Caco-2.[7][8] | 0.53 - 2.90[7][8] |
Key Structure-Activity Relationship Insights
From the compiled data, several key SAR trends for quinoline derivatives can be highlighted:
-
The Role of the 8-Nitro Group: The presence of a nitro group at the C8 position appears to be a significant contributor to the cytotoxic activity of quinoline derivatives. Studies comparing 8-hydroxyquinolines to their 8-nitro counterparts have shown that the nitro-substituted compounds can be more potent anticancer agents.[7][8] This is exemplified by the higher cytotoxicity of 7-methyl-8-nitro-quinoline compared to its non-nitrated precursor against Caco-2 cells.[7]
-
The Influence of the 5-Fluoro Group: Fluorine substitution is a common strategy in drug design to enhance metabolic stability and cell permeability. For quinolones, a fluorine atom at C5 has been associated with increased cytotoxicity.[2]
-
Impact of Other Substituents: The nature and position of other substituents on the quinoline ring play a crucial role in modulating the antiproliferative activity. Electron-withdrawing groups, such as halogens, on the phenyl ring of substituted quinolines have been shown to enhance activity.[6] Conversely, the introduction of bulky groups can sometimes lead to a decrease in activity, suggesting steric hindrance at the target binding site.
Postulated Mechanism of Action and Signaling Pathway
The precise mechanism of action for this compound derivatives is not yet fully elucidated. However, based on the known mechanisms of other anticancer quinolines, a plausible pathway involves the inhibition of key cellular processes leading to apoptosis. One potential target for 8-nitroquinoline derivatives is the transcription factor FoxM1, which is often overexpressed in cancer and plays a critical role in cell cycle progression and proliferation.
Below is a diagram illustrating a potential signaling pathway that could be inhibited by these compounds.
Caption: Postulated inhibitory effect on the FoxM1 signaling pathway.
Experimental Protocols
To enable researchers to further investigate the structure-activity relationship of these compounds, detailed protocols for key in vitro assays are provided below.
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives can be adapted from established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, followed by nitration.
Caption: A generalized synthetic pathway to the target compounds.
Detailed Protocol:
-
Synthesis of 5-Fluoro-2-methylquinoline: A mixture of the appropriately substituted 4-fluoroaniline and an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) is subjected to a cyclization reaction, such as the Doebner-von Miller reaction, typically in the presence of an acid catalyst (e.g., HCl, H₂SO₄) and an oxidizing agent (e.g., arsenic pentoxide or the nitrobenzene corresponding to the starting aniline). The reaction mixture is heated, and the product is isolated and purified by standard techniques like column chromatography.
-
Nitration to this compound: The synthesized 5-Fluoro-2-methylquinoline is carefully treated with a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C) to introduce the nitro group at the C8 position. The product is then isolated by pouring the reaction mixture onto ice, followed by filtration and purification.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated from the dose-response curves.
Conclusion and Future Directions
The available evidence suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents. The 8-nitro and 5-fluoro substitutions appear to be key for enhancing cytotoxic activity. Future research should focus on a systematic synthesis and biological evaluation of a library of derivatives with modifications at other positions of the quinoline ring to establish a more comprehensive SAR. Further mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways affected by these compounds, which will be instrumental in guiding the development of more effective and selective cancer therapies.
References
- 1. Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells | Semantic Scholar [semanticscholar.org]
Comparative Analysis of Synthetic Routes to 5-Fluoro-2-methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Plausible Synthetic Pathways
The synthesis of 5-Fluoro-2-methyl-8-nitroquinoline, a heterocyclic compound with potential applications in medicinal chemistry, can be approached through several strategic pathways. This guide provides a comparative analysis of three plausible multi-step synthetic routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs. The routes explored are based on established named reactions in quinoline synthesis, adapted for the target molecule.
Executive Summary of Synthetic Routes
Three primary synthetic strategies are proposed, each commencing from a different commercially available starting material and culminating in the nitration of a common intermediate, 5-fluoro-2-methylquinoline. The key differentiators between these routes lie in the initial construction of the quinoline core.
| Route | Starting Material | Key Quinoline Synthesis Method | Overall Steps | Anticipated Advantages | Potential Challenges |
| 1 | 4-Fluoroaniline | Doebner-von Miller Reaction | 2 | Utilizes readily available starting materials. | Potentially harsh reaction conditions and moderate yields. |
| 2 | 2-Fluoro-5-methylaniline | Combes Quinoline Synthesis | 2 | May offer milder reaction conditions. | Availability and cost of the starting material. |
| 3 | 2-Amino-6-fluorobenzaldehyde | Friedländer Synthesis | 2 | Potentially high regioselectivity. | Synthesis of the aldehyde precursor may be required. |
Route 1: Doebner-von Miller Synthesis Approach
This route begins with the reaction of 4-fluoroaniline with crotonaldehyde in the presence of an acid catalyst to form the quinoline ring, followed by nitration.
Logical Workflow for Route 1
Experimental Protocol: Route 1
Step 1: Synthesis of 5-Fluoro-2-methylquinoline via Doebner-von Miller Reaction
-
To a stirred solution of 4-fluoroaniline (1 equivalent) in concentrated hydrochloric acid, add crotonaldehyde (1.2 equivalents) dropwise at a temperature maintained below 10 °C.
-
After the addition is complete, add a Lewis acid catalyst such as zinc chloride (0.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Basify the solution with a concentrated sodium hydroxide solution to a pH of 9-10.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-fluoro-2-methylquinoline.
Step 2: Nitration of 5-Fluoro-2-methylquinoline
-
Dissolve 5-fluoro-2-methylquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data (Anticipated)
| Step | Reactants | Catalyst/Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-Fluoroaniline, Crotonaldehyde | HCl, ZnCl2 | 100-110 | 4-6 | 50-60 | >95 |
| 2 | 5-Fluoro-2-methylquinoline | HNO3/H2SO4 | 0-5 | 1-2 | 70-80 | >98 |
Route 2: Combes Quinoline Synthesis Approach
This pathway utilizes 2-fluoro-5-methylaniline and acetylacetone to construct the quinoline ring, followed by the same nitration step.
Logical Workflow for Route 2
Navigating the Research Landscape of Fluoro-Methyl-Nitroquinolines: A Comparative Analysis
For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic compounds is a cornerstone of innovation. This guide offers an independent verification of the properties of 5-Fluoro-2-methyl-8-nitroquinoline and its structural analogs. Due to a scarcity of publicly available experimental data for this compound, this report provides a comparative analysis based on data from closely related compounds to offer a predictive overview of its potential characteristics and biological activities.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of fluorine, methyl, and nitro groups can significantly modulate a compound's physicochemical properties and biological efficacy. This guide synthesizes available data on key structural analogs to build a comparative framework.
Physicochemical Properties: A Comparative Overview
The table below summarizes the available physicochemical data for this compound and its comparators. It is important to note that much of the data for the nitro-substituted quinolines are computed, highlighting the need for future experimental verification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |
| This compound | C₁₀H₇FN₂O₂ | 206.17 | Data Not Available | Data Not Available |
| 6-Fluoro-2-methyl-8-nitroquinoline | C₁₀H₇FN₂O₂ | 206.17 | Data Not Available | 3.11 (Computed) |
| 8-Fluoro-5-nitroquinoline | C₉H₅FN₂O₂ | 192.15 | Data Not Available | 2.5 (Computed)[1] |
| 6-Fluoro-2-methylquinoline | C₁₀H₈FN | 161.18 | 49-53[2][3] | 2.7 (Computed)[4] |
Biological Activity: Insights from Quinoline Derivatives
Antimicrobial Potential
Quinolines, particularly those with halogen and nitro substitutions, have shown promise as antimicrobial agents. For instance, 8-hydroxyquinoline and its derivatives are known to exhibit broad-spectrum antimicrobial activity. The mechanism often involves the chelation of metal ions essential for microbial growth and the inhibition of key bacterial enzymes. The presence of a fluorine atom can enhance cell membrane permeability, potentially increasing the compound's efficacy.
Anticancer Applications
Several quinoline-based compounds have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation, such as EGFR and HER-2, and the induction of apoptosis. For example, certain quinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, with some compounds showing efficacy in the nanomolar range.
Experimental Protocols
To facilitate further research and independent verification, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains is provided below. This method is crucial for assessing the antimicrobial potential of novel quinoline derivatives.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound stock solution in CAMHB across the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted test compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Below is a graphical representation of the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Conclusion
The independent verification of the properties of this compound is currently hampered by the lack of published experimental data. However, by examining its structural analogs, we can infer that this compound likely possesses interesting physicochemical properties and holds potential for biological activity, particularly in the antimicrobial and anticancer realms. The provided comparative data and experimental protocols are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and other novel quinoline derivatives. Further experimental investigation is crucial to fully elucidate the properties and potential applications of this compound.
References
comparative cytotoxicity of 5-Fluoro-2-methyl-8-nitroquinoline and its analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of 8-nitroquinoline derivatives and their analogs based on available experimental data. The information is intended to inform researchers and professionals in the fields of oncology and drug development about the potential of these compounds as anticancer agents.
Executive Summary
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. The addition of a nitro group at the 8th position of the quinoline ring has been explored as a strategy to enhance cytotoxic effects. This guide synthesizes data from multiple studies to compare the in vitro cytotoxicity of various 8-nitroquinoline analogs against different cancer cell lines. The data indicates that substitutions on the quinoline and styryl rings significantly influence the cytotoxic potency.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of 8-nitroquinoline derivatives and related analogs from published studies. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Designation | Structure/Substituents | Cell Line | IC50 (µM) | Reference |
| SB Series | 2-Styryl-8-nitroquinolines with various styryl ring substituents | HeLa | 2.897 - 10.37 | [1] |
| S3B | 8-NO2 on quinoline, -Br on styryl ring | HeLa | 2.897 | [1] |
| SA Series (analog) | 2-Styryl-8-hydroxyquinolines (analogs for comparison) | HeLa | 2.52 - 4.69 | [1] |
| S3A | 8-OH on quinoline, -Br on styryl ring | HeLa | 2.52 | [1] |
| (C) | 7-methyl-8-nitro-quinoline | Caco-2 | 1.87 | [2] |
| (D) | 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 | 0.93 | [2] |
| (E) | 8-nitro-7-quinolinecarbaldehyde | Caco-2 | 0.53 | [2] |
| (F) (analog) | 8-Amino-7-quinolinecarbaldehyde | Caco-2 | 1.140 | [2] |
| NQ | 8-hydroxy-5-nitroquinoline | Various | Lower than other 8-hydroxyquinoline congeners | [3] |
Note: The direct cytotoxicity data for 5-Fluoro-2-methyl-8-nitroquinoline was not available in the reviewed literature. The presented data is for structurally related 8-nitroquinoline analogs.
Experimental Protocols
The methodologies employed in the cited studies for determining cytotoxicity are crucial for interpreting the results. Below are summaries of the typical experimental protocols.
Cell Viability and Cytotoxicity Assays (MTT Assay)
A common method to assess the cytotoxic effects of the quinoline derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, Caco-2) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (quinoline derivatives) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for many nitroquinoline derivatives are still under investigation. However, some studies suggest the induction of apoptosis as a key mechanism.
Proposed Cytotoxicity Pathway
The following diagram illustrates a generalized proposed pathway for the induction of apoptosis by some cytotoxic agents, which may be relevant for certain quinoline derivatives.
References
A Comparative Guide to Validating the Purity of Synthesized 5-Fluoro-2-methyl-8-nitroquinoline
Ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. For novel compounds like 5-Fluoro-2-methyl-8-nitroquinoline, a potent building block in medicinal chemistry, rigorous purity validation is essential to guarantee reliable and reproducible results in downstream biological assays. This guide provides a comparative overview of standard analytical techniques for purity determination, comparing this compound with structurally similar alternatives. Detailed experimental protocols and illustrative workflows are provided to assist researchers in establishing robust quality control procedures.
Comparative Purity Analysis
The purity of a synthesized compound is typically assessed using a panel of orthogonal analytical methods. Each technique offers a different perspective on the sample's composition, and together they provide a comprehensive purity profile. Below is a comparative summary of expected results for this compound and two common alternatives from the quinoline chemical space: 2-methyl-8-nitroquinoline and 8-hydroxy-5-nitroquinoline (Nitroxoline), a known anticancer agent[1].
| Analytical Technique | This compound | 2-Methyl-8-nitroquinoline | 8-Hydroxy-5-nitroquinoline (Nitroxoline) |
| High-Performance Liquid Chromatography (HPLC) | >99.0% (AUC) | >99.0% (AUC) | >98.5% (AUC) |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrometry (MS) | [M+H]⁺ = 207.0513 ± 5 ppm | [M+H]⁺ = 189.0604 ± 5 ppm | [M+H]⁺ = 191.0349 ± 5 ppm |
| Elemental Analysis (C, H, N) | C: 58.26%, H: 3.42%, N: 13.59% (Theoretical) | C: 63.82%, H: 4.28%, N: 14.89% (Theoretical)[2] | C: 56.85%, H: 3.18%, N: 14.73% (Theoretical) |
| Differential Scanning Calorimetry (DSC) | Sharp endotherm, Onset >98°C | Sharp endotherm, Onset ~85°C | Sharp endotherm, Onset ~180°C |
Experimental Protocols
Detailed and standardized protocols are critical for obtaining accurate and reproducible purity data. The following are representative methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is used to separate the target compound from impurities and quantify its purity based on the area under the curve (AUC).
-
Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure of the synthesized compound and detect the presence of any proton-containing impurities. Quantitative NMR (qNMR) can also be used for purity assessment against a certified internal standard[3].
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of the deuterated solvent.
-
Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (D1): 5 seconds (for quantitative measurements, D1 should be at least 5 times the longest T1 of interest).
-
Number of Scans: 16.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals and compare chemical shifts and coupling constants to the expected structure.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the elemental composition.
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Ionization Mode: Positive ESI.
-
Sample Infusion: Introduce the sample solution (typically 10-50 µg/mL in acetonitrile/water) directly into the source at a flow rate of 5-10 µL/min.
-
Mass Range: 50-500 m/z.
-
Data Analysis: Identify the [M+H]⁺ (protonated molecule) peak and compare its measured m/z value to the theoretical value calculated from the chemical formula (C₁₀H₇FN₂O₂).
Visualized Workflows and Pathways
General Purity Validation Workflow
The following diagram illustrates a standard workflow for the synthesis, purification, and subsequent purity validation of a chemical compound like this compound.
Caption: Workflow for synthesis and purity validation of a target compound.
Illustrative Biological Pathway: Apoptosis Induction
Quinoline derivatives are frequently investigated for their anticancer properties, often acting through the induction of apoptosis (programmed cell death). This diagram shows a simplified apoptosis signaling pathway that could be modulated by a quinoline-based drug candidate.
Caption: Simplified intrinsic apoptosis pathway targeted by anticancer agents.
References
Benchmarking the Performance of 5-Fluoro-2-methyl-8-nitroquinoline in Assays: A Comparative Guide
Initial investigations indicate a significant lack of published research specifically detailing the performance of 5-Fluoro-2-methyl-8-nitroquinoline in biological assays. While the broader family of fluoroquinolones and nitroquinolines has been the subject of extensive study, data for this particular isomer remains elusive. This guide, therefore, draws upon available information for structurally similar compounds to provide a comparative context for its potential biological activities and performance in various assays.
This document aims to provide researchers, scientists, and drug development professionals with a comparative overview of the anticipated performance of this compound by examining related compounds. The information presented herein is intended to serve as a foundational resource for hypothesis generation and experimental design.
Comparative Analysis of Structurally Related Compounds
To infer the potential activity of this compound, we will consider the known biological activities of compounds sharing key structural motifs: the fluoroquinolone core, the nitro group at position 8, and methyl or fluoro substitutions.
Antibacterial Activity
The fluoroquinolone scaffold is a well-established pharmacophore in antibacterial agents. The introduction of a nitro group, particularly at the 8-position, has been explored to enhance or modify this activity. For instance, research on new 8-nitrofluoroquinolone derivatives has shown interesting antibacterial properties against both Gram-positive and Gram-negative bacteria.[1] The lipophilicity of substituents at the C-7 and N-1 positions has been shown to influence the penetration of the bacterial cell wall and, consequently, the antibacterial efficacy.[1]
One study on 8-nitrofluoroquinolones demonstrated that the parent compound, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exhibited good activity against S. aureus (MIC ≈ 0.97 µg/mL) and moderate activity against E. coli (MIC ≈ 4.7 µg/mL).[1] The introduction of different primary amine appendages at the C-7 position led to varied activities, with some derivatives showing enhanced potency against Gram-positive strains.[1]
Table 1: Comparative Antibacterial Activity of 8-Nitrofluoroquinolone Analogs
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | S. aureus | ~0.97 | [1] |
| E. coli | ~4.7 | [1] | |
| C-7 p-toluidine derivative | S. aureus | ~2-5 | [1] |
| C-7 p-chloro aniline derivative | S. aureus | ~2-5 | [1] |
| C-7 aniline derivative | S. aureus | ~2-5 | [1] |
This table summarizes the Minimum Inhibitory Concentration (MIC) values of select 8-nitrofluoroquinolone derivatives against representative bacterial strains.
Anticancer Activity
The quinoline scaffold is also a recognized platform for the development of anticancer agents. The substitution pattern on the quinoline ring plays a crucial role in determining the cytotoxic and antiproliferative effects. For example, a series of 5-alkyl-1,7,8-trisubstituted-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were evaluated for their in vitro and in vivo antibacterial and, by extension, potential antiproliferative activities.[2] While this study focused on antibacterial effects, the structure-activity relationships can provide insights into the potential for anticancer activity.
Furthermore, studies on other quinoline derivatives, such as 2-(2-(5-nitro-2-furyl)vinyl)-8-(beta-(N,N-diethylamino)ethoxy)quinoline, have demonstrated anticancer activity against various tumor models, including Ehrlich tumor, hepatocellular carcinoma, and sarcoma.
Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methodologies commonly employed for evaluating the performance of related quinoline derivatives in assays.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Potential Signaling Pathways and Experimental Workflows
The biological activity of fluoroquinolones is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The nitro group in 8-nitroquinolines may introduce additional mechanisms of action, such as the generation of reactive oxygen species (ROS) under hypoxic conditions, a property often exploited in anticancer and antimicrobial therapies.
Below are diagrams illustrating the general mechanism of action for fluoroquinolones and a typical workflow for screening novel compounds.
Caption: General mechanism of action of fluoroquinolone antibiotics.
Caption: A typical workflow for screening and identifying lead compounds.
Conclusion
While direct experimental data for this compound is currently unavailable in the public domain, a comparative analysis of structurally related compounds suggests its potential as a biologically active agent, particularly in the antimicrobial and anticancer arenas. The presence of the fluoroquinolone core, combined with an 8-nitro substitution, warrants further investigation to elucidate its specific performance in various assays. The experimental protocols and workflows outlined in this guide provide a framework for researchers to initiate such studies. Future research should focus on the synthesis and subsequent in-vitro and in-vivo evaluation of this compound to determine its therapeutic potential.
References
A Comparative Spectroscopic Guide to Quinoline and Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of quinoline and its primary isomer, isoquinoline. As foundational structures in numerous pharmaceuticals and biologically active compounds, a clear understanding of their distinct spectroscopic signatures is crucial for identification, characterization, and quality control in research and drug development. This document presents a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.
Structural Distinction
Quinoline and isoquinoline are structural isomers with the chemical formula C₉H₇N. Both consist of a benzene ring fused to a pyridine ring. The key difference lies in the position of the nitrogen atom within the heterocyclic ring system. In quinoline, the nitrogen atom is at position 1, whereas in isoquinoline, it is at position 2. This seemingly minor structural variance leads to distinct electronic distributions and, consequently, unique spectroscopic fingerprints.[1][2]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for quinoline and isoquinoline, providing a direct comparison of their characteristic signals.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of molecules. The differing positions of the nitrogen atom in quinoline and isoquinoline result in notable variations in the chemical shifts of the carbon and hydrogen atoms.[3][4]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Quinoline | Isoquinoline |
| H-1 | - | 9.22 |
| H-2 | 8.90 | - |
| H-3 | 7.38 | 7.58 |
| H-4 | 8.12 | 8.50 |
| H-5 | 7.75 | 7.80 |
| H-6 | 7.52 | 7.62 |
| H-7 | 7.65 | 7.70 |
| H-8 | 8.08 | 7.95 |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [5]
| Position | Quinoline | Isoquinoline |
| C-1 | - | 152.0 |
| C-2 | 150.3 | - |
| C-3 | 121.1 | 120.5 |
| C-4 | 136.0 | 143.2 |
| C-4a | 128.3 | 128.7 |
| C-5 | 129.5 | 130.4 |
| C-6 | 126.5 | 127.4 |
| C-7 | 129.4 | 127.6 |
| C-8 | 127.7 | 135.7 |
| C-8a | 148.4 | 126.5 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. The C-N and C-H bending and stretching vibrations in the aromatic systems of quinoline and isoquinoline give rise to characteristic absorption bands.
Table 3: Comparative Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Quinoline | Isoquinoline |
| Aromatic C-H Stretch | 3050 | 3060 |
| C=N Stretch | 1620 | 1625 |
| Aromatic C=C Stretch | 1590, 1500, 1470 | 1580, 1495, 1460 |
| C-H Out-of-Plane Bending | 745, 780, 810 | 740, 790, 830 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Both quinoline and isoquinoline exhibit characteristic absorption bands in the UV region due to their conjugated aromatic systems. The position and intensity of these bands can be influenced by the solvent.[6][7][8]
Table 4: Comparative UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol
| Transition | Quinoline | Isoquinoline |
| π → π | 226, 276, 313 | 217, 265, 317 |
| n → π | ~340 | ~330 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of quinoline and isoquinoline typically shows a prominent molecular ion peak (M⁺˙). A characteristic fragmentation pattern for both isomers is the loss of a hydrogen cyanide (HCN) molecule, resulting in a significant fragment ion at m/z 102.[9][10][11]
Table 5: Comparative Mass Spectrometry Data (m/z)
| Ion | Quinoline | Isoquinoline |
| Molecular Ion (M⁺˙) | 129 | 129 |
| [M-HCN]⁺˙ | 102 | 102 |
| [C₆H₄]⁺˙ | 76 | 76 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of quinoline and isoquinoline. Instrument parameters should be optimized for the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the quinoline or isoquinoline sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required.
-
-
Data Processing: Process the acquired free induction decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum and reference the chemical shifts to the TMS signal (0.00 ppm).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[12]
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid quinoline or isoquinoline sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[13] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the quinoline or isoquinoline sample in a UV-grade solvent (e.g., ethanol).[7] Dilute the stock solution to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference and place it in the reference beam path. Use this to record a baseline correction.
-
Spectrum Acquisition: Fill a matching quartz cuvette with the sample solution and place it in the sample beam path. Scan the sample over a wavelength range of approximately 200-400 nm.[14]
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet for volatile liquids.
-
Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[15][16]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of quinoline and isoquinoline.
References
- 1. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 10. chempap.org [chempap.org]
- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. Electron ionization - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 5-Fluoro-2-methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Fluoro-2-methyl-8-nitroquinoline. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Hazard Summary and Personal Protective Equipment (PPE)
Quantitative Hazard Data for Related Compounds:
| Hazard Statement | Compound Class | Reference |
| Harmful if swallowed | Fluoro- and Nitro- Aromatic Compounds | [1][5] |
| Causes skin irritation | Nitroquinolines, Fluoro-aromatics | [1][6] |
| Causes serious eye irritation | Nitroquinolines, Fluoro-aromatics | [1][6] |
| May cause respiratory irritation | Nitroquinolines, Fluoro-aromatics | [1][6] |
| Toxic if swallowed | Substituted Nitroquinolines | [4] |
| May cause an allergic skin reaction | Substituted Nitroquinolines | [4] |
| Causes serious eye damage | Substituted Nitroquinolines | [4] |
| May damage fertility or the unborn child | Substituted Nitroquinolines | [4] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation or damage.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact which can cause irritation or allergic reactions.[1][4] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure.[7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. | To avoid inhalation which may cause respiratory irritation.[1][8] |
Experimental Workflow and Handling Procedures
The following workflow is designed to ensure the safe handling of this compound from receipt to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the SDS of structurally similar compounds to understand the potential hazards.[1][4][5][6][7][8]
-
Ensure that a safety shower and eyewash station are readily accessible.[7]
-
Put on all required PPE as outlined in the table above.
-
Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][9]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
Waste Segregation and Disposal Pathway:
Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials, including contaminated gloves, weighing paper, and reaction residues, in a designated, sealed, and clearly labeled hazardous waste container.
-
Due to the presence of fluorine, this compound should be disposed of as halogenated organic waste .
-
Do not mix with non-halogenated waste streams.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
The rinsed containers should be disposed of in accordance with institutional guidelines, which may involve defacing the label and placing it in a solid waste container.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]
-
Collect all cleanup materials in a sealed container for disposal as hazardous waste.
-
-
Final Disposal:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
-
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Quinoline, 8-fluoro-5-nitro- | C9H5FN2O2 | CID 154498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
